C16 PEG2000 Ceramide
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C42H81NO7 |
|---|---|
分子量 |
712.1 g/mol |
IUPAC名 |
4-O-[2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate;methane |
InChI |
InChI=1S/C41H77NO7.CH4/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-38(43)37(36-49-41(46)33-32-40(45)48-35-34-47-3)42-39(44)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h28,30,37-38,43H,4-27,29,31-36H2,1-3H3,(H,42,44);1H4 |
InChIキー |
PORRQMBMIGULMR-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
A Technical Guide to C16 PEG2000 Ceramide: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
C16 PEG2000 Ceramide is a synthetic, high-purity PEGylated lipid that has become an indispensable tool in the field of drug delivery and nanomedicine. Its unique amphiphilic structure, combining the bioactive properties of a C16 ceramide with the stabilizing "stealth" characteristics of a polyethylene (B3416737) glycol (PEG) chain, makes it a critical component in the formulation of advanced delivery vehicles such as liposomes and lipid nanoparticles (LNPs). This guide provides an in-depth overview of its molecular structure, physicochemical properties, and its functional roles in experimental and therapeutic contexts.
Molecular Structure and Components
The chemical name for this compound is N-palmitoyl-sphingosine-1-{succinyl[methoxy(polyethylene glycol)2000]} .[1][2][] This name delineates its three primary structural components, which are covalently linked to form a single, multifunctional molecule.
-
C16 Ceramide (Lipid Anchor): The hydrophobic anchor of the molecule is a C16 ceramide. This portion consists of a sphingosine (B13886) backbone, an 18-carbon amino alcohol with an unsaturated hydrocarbon chain. A 16-carbon saturated fatty acid, palmitic acid (hence "C16"), is attached to the amino group of the sphingosine via an amide bond. This ceramide moiety allows the molecule to securely embed within the lipid bilayer of a nanoparticle.
-
Succinyl Linker: A succinyl group acts as a stable chemical bridge, connecting the hydroxyl group at the C1 position of the ceramide's sphingosine base to the hydrophilic PEG chain through an ester bond.
-
Methoxy (B1213986) PEG2000 (Hydrophilic Chain): The hydrophilic part of the molecule is a polyethylene glycol chain with an average molecular weight of approximately 2000 Daltons. The chain is terminated with a methoxy group (-OCH₃) to prevent unwanted reactions. This long, flexible, and hydrophilic polymer chain extends from the surface of the nanoparticle into the aqueous environment.
Physicochemical Properties
The physical and chemical characteristics of this compound are critical for its function in pharmaceutical formulations. Due to the nature of PEG polymerization, properties like molecular weight and formula represent averages based on the polydispersity of the polymer chain.[1]
| Property | Value | Source(s) |
| Chemical Name | N-palmitoyl-sphingosine-1-{succinyl[methoxy(polyethylene glycol)2000]} | [1][2][] |
| Synonyms | C16 PEG Ceramide (MW 2000), CerC16-PEG | [][4] |
| CAS Number | 212116-78-4 | [1][2][5] |
| Average Molecular Formula | (C₂H₄O)nC₃₉H₇₃NO₆ / C₁₂₉H₂₅₃NO₅₁ | [4][5][6] |
| Average Formula Weight | ~2634.4 g/mol | [1][5] |
| Average Exact Mass | ~2632.72 g/mol | [1][5] |
| Purity | >99% (TLC) or >95% (HPLC) | [2][5][6] |
| Appearance | White to off-white solid powder | [6] |
| Solubility | Soluble in Ethanol, DMSO, Chloroform, Methanol | [1][] |
| Storage Conditions | -20°C in powder form | [1][2][5] |
Role in Drug Delivery and Nanoparticle Formulation
The primary application of this compound is in the formulation of nanoparticles for drug delivery.[4] Its amphiphilic nature allows it to be readily incorporated into lipid-based systems, where it confers several critical advantages.
-
Steric Stabilization and "Stealth" Properties: The PEG chain forms a dense, hydrophilic cloud on the surface of the nanoparticle.[7] This "stealth" layer sterically hinders the adsorption of plasma proteins (opsonins), which would otherwise mark the nanoparticle for rapid clearance by the mononuclear phagocyte system (MPS).[7][8][9] This process, known as PEGylation, significantly prolongs the circulation half-life of the therapeutic agent, allowing more time for it to reach its target tissue.[8][10][11]
-
Enhanced Stability: The PEG layer prevents the aggregation of nanoparticles in suspension, improving the colloidal stability of the formulation.[11]
-
Bioactive Functions: Unlike more common PEGylated phospholipids (B1166683) (e.g., DSPE-PEG), the ceramide anchor is itself a bioactive molecule. This creates the potential for dual-function formulations where the carrier contributes to the therapeutic effect, for instance, by sensitizing cancer cells to chemotherapy.[4]
Experimental Protocols
A standard and widely used method for preparing liposomes is the thin-film hydration followed by extrusion technique.[12][13][14] This method produces unilamellar vesicles with a controlled and homogenous size distribution.[12][14]
Methodology:
-
Lipid Dissolution: The desired lipids, including structural lipids (e.g., DSPC, cholesterol) and this compound (typically 1-5 mol%), are dissolved in a suitable organic solvent, such as a chloroform:methanol mixture, in a round-bottom flask.[15][16]
-
Film Formation: The organic solvent is slowly removed under reduced pressure using a rotary evaporator. This process leaves a thin, dry lipid film on the inner wall of the flask.[15][16] The film is often dried further under high vacuum overnight to remove any residual solvent.[16]
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., PBS) containing the hydrophilic drug to be encapsulated. The hydration is performed at a temperature above the phase transition temperature (Tc) of the lipid with the highest Tc to ensure proper lipid mobility.[16][17] This step results in the spontaneous formation of large, polydisperse multilamellar vesicles (MLVs).[15]
-
Extrusion (Sizing): To achieve a uniform size distribution, the MLV suspension is repeatedly passed through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a high-pressure extruder.[12][14][17] This process breaks down the large MLVs into smaller, unilamellar vesicles (LUVs) of a consistent diameter.
-
Dynamic Light Scattering (DLS): This technique is used to determine the average hydrodynamic diameter and the polydispersity index (PDI) of the nanoparticle population in suspension. A low PDI (typically < 0.2) indicates a monodisperse and homogenous sample.[18][19]
-
Transmission Electron Microscopy (TEM): TEM, particularly Cryo-TEM, allows for the direct visualization of the nanoparticles, providing information on their morphology (e.g., sphericity), lamellarity, and size distribution.[18][20][21]
Biological Activity and Signaling Pathways
Beyond its structural role, the ceramide component of this compound is a potent bioactive lipid. Ceramide acts as a critical second messenger in various cellular signaling pathways, most notably those governing apoptosis (programmed cell death), cell cycle arrest, and inflammation.[22][23][24][25]
Key Signaling Actions of Ceramide:
-
Generation: Cellular ceramide levels can increase in response to stress stimuli, such as chemotherapy or radiation, primarily through the hydrolysis of sphingomyelin (B164518) by sphingomyelinases or via de novo synthesis.[24][26]
-
Apoptosis Induction: Ceramide can trigger apoptosis through several mechanisms:[22][23]
-
Activation of Protein Kinases: It can activate stress-activated protein kinases like JNK (c-Jun N-terminal kinase), which in turn phosphorylate and regulate proteins involved in cell death.[22][23]
-
Activation of Protein Phosphatases: Ceramide can activate protein phosphatase 2A (PP2A), which dephosphorylates and inactivates pro-survival proteins like Akt.
-
Mitochondrial Pathway: It can directly or indirectly promote the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of the caspase cascade.
-
The incorporation of a ceramide-based lipid into a drug delivery vehicle can thus create a synergistic effect, where the carrier itself helps to induce apoptosis in target cells, enhancing the efficacy of the encapsulated drug.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Creative Biolabs [creative-biolabs.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. researchgate.net [researchgate.net]
- 8. PEGylation - Wikipedia [en.wikipedia.org]
- 9. scispace.com [scispace.com]
- 10. PEGylation, successful approach to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 16. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 17. Synthesis and Characterization of Ceramide-Containing Liposomes as Membrane Models for Different T Cell Subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Ceramide: an intracellular signal for apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Ceramide and apoptosis: exploring the enigmatic connections between sphingolipid metabolism and programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of N-palmitoyl-sphingosine-1-{succinyl[methoxy(polyethylene glycol)2000]}
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-palmitoyl-sphingosine-1-{succinyl[methoxy(polyethylene glycol)2000]}, a PEGylated ceramide derivative of significant interest in drug delivery and biomedical research. This document details the synthetic pathway, experimental protocols, and characterization of the target molecule and its intermediates.
Introduction
N-palmitoyl-sphingosine-1-{succinyl[methoxy(polyethylene glycol)2000]}, also known as C16 PEG2000 Ceramide, is a biocompatible lipid conjugate that combines the structural features of ceramide with the physicochemical advantages of polyethylene (B3416737) glycol (PEG). Ceramides, a class of sphingolipids, are integral components of cell membranes and play crucial roles in various cellular processes, including signaling, proliferation, and apoptosis. The attachment of a PEG chain enhances the aqueous solubility of the otherwise hydrophobic ceramide, prolongs its circulation time in vivo by reducing clearance by the mononuclear phagocyte system, and provides a "stealth" characteristic to liposomal drug delivery systems. These properties make it a valuable excipient in the formulation of nanoparticles and liposomes for targeted drug delivery.
This guide outlines a robust three-step synthesis for N-palmitoyl-sphingosine-1-{succinyl[methoxy(polyethylene glycol)2000]}, commencing with the N-acylation of sphingosine (B13886), followed by succinylation of the primary hydroxyl group, and culminating in the coupling with methoxy(polyethylene glycol)2000.
Synthetic Pathway
The synthesis of the target molecule is accomplished through a sequential three-step process as illustrated in the diagram below. The initial step involves the formation of N-palmitoyl-sphingosine (Ceramide C16) through the acylation of the amino group of sphingosine with palmitoyl (B13399708) chloride. Subsequently, the primary hydroxyl group of the ceramide is esterified with succinic anhydride (B1165640) to yield an intermediate with a terminal carboxylic acid. The final step is the coupling of this carboxylated ceramide with an amine-terminated methoxy(polyethylene glycol)2000 (mPEG2000-NH2) via an amide bond formation.
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of the target molecule and its intermediates.
Step 1: Synthesis of N-palmitoyl-sphingosine (Ceramide C16)
Materials:
-
D-erythro-Sphingosine
-
Palmitoyl chloride
-
Pyridine, anhydrous
-
Dichloromethane (B109758) (CH2Cl2), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., chloroform/methanol mixtures)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve D-erythro-sphingosine (1 equivalent) in anhydrous dichloromethane and anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of palmitoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the cooled sphingosine solution with constant stirring.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a chloroform/methanol gradient to yield N-palmitoyl-sphingosine as a white solid.
Step 2: Synthesis of N-palmitoyl-sphingosine-1-succinate
Materials:
-
N-palmitoyl-sphingosine
-
Succinic anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Pyridine, anhydrous
-
Solvents for purification (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolve N-palmitoyl-sphingosine (1 equivalent) and succinic anhydride (1.5 equivalents) in anhydrous pyridine in a round-bottom flask under an inert atmosphere.
-
Add a catalytic amount of DMAP (0.1 equivalents) to the solution.
-
Heat the reaction mixture to 50-60 °C and stir for 24-48 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the pyridine under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 1 M HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude N-palmitoyl-sphingosine-1-succinate can be purified by recrystallization or silica gel chromatography.
Step 3: Synthesis of N-palmitoyl-sphingosine-1-{succinyl[methoxy(polyethylene glycol)2000]}
Materials:
-
N-palmitoyl-sphingosine-1-succinate
-
Methoxy(polyethylene glycol)2000-amine (mPEG2000-NH2)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Dialysis tubing (e.g., MWCO 1 kDa)
Procedure:
-
In a round-bottom flask, dissolve N-palmitoyl-sphingosine-1-succinate (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add EDC (1.2 equivalents) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid.
-
In a separate flask, dissolve mPEG2000-NH2 (1.1 equivalents) in anhydrous DMF.
-
Add the mPEG2000-NH2 solution to the activated ceramide-succinate solution.
-
Stir the reaction mixture at room temperature for 24-72 hours.
-
Monitor the reaction by a suitable method, such as HPLC.
-
Upon completion, transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 48 hours to remove unreacted starting materials and byproducts.
-
Lyophilize the dialyzed solution to obtain the final product, N-palmitoyl-sphingosine-1-{succinyl[methoxy(polyethylene glycol)2000]}, as a white, waxy solid.
Data Presentation
The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula (Average) | Molecular Weight (Average, g/mol ) | Appearance |
| N-palmitoyl-sphingosine | C34H67NO3 | 537.90 | White solid |
| N-palmitoyl-sphingosine-1-succinate | C38H71NO6 | 637.98 | White solid |
| N-palmitoyl-sphingosine-1-{succinyl[methoxy(polyethylene glycol)2000]} | C129H253NO51 | ~2632.72 | White, waxy solid |
Table 2: Summary of a Typical Synthesis Batch
| Reaction Step | Starting Material (Amount) | Reagents (Equivalents) | Solvent | Yield (%) |
| Step 1: N-Acylation | D-erythro-Sphingosine (1.0 g, 3.34 mmol) | Palmitoyl chloride (1.1 eq) | CH2Cl2/Pyridine | 85-95 |
| Step 2: Succinylation | N-palmitoyl-sphingosine (1.0 g, 1.86 mmol) | Succinic anhydride (1.5 eq), DMAP (0.1 eq) | Pyridine | 70-85 |
| Step 3: PEGylation | N-palmitoyl-sphingosine-1-succinate (1.0 g, 1.57 mmol) | mPEG2000-NH2 (1.1 eq), EDC (1.2 eq), NHS (1.2 eq) | DMF | 60-80 |
Characterization Data
The structure and purity of the synthesized compounds can be confirmed by various analytical techniques.
N-palmitoyl-sphingosine (Ceramide C16):
-
1H NMR (CDCl3, 400 MHz): δ 5.80-5.70 (m, 1H, H-5), 5.55-5.45 (m, 1H, H-4), 4.31 (m, 1H, H-3), 3.95 (m, 1H, H-2), 3.90 (dd, 1H, H-1a), 3.69 (dd, 1H, H-1b), 2.23 (t, 2H, -NHCO-CH2-), 2.07 (m, 2H, H-6), 1.63 (m, 2H, -NHCO-CH2-CH2-), 1.38-1.20 (m, 44H, -(CH2)n-), 0.88 (t, 6H, -CH3).
-
Mass Spectrometry (ESI-MS): m/z calculated for C34H67NO3 [M+H]+: 538.5, found: 538.5.
N-palmitoyl-sphingosine-1-{succinyl[methoxy(polyethylene glycol)2000]}:
-
1H NMR (CDCl3, 400 MHz): δ 5.80-5.70 (m, 1H, H-5), 5.55-5.45 (m, 1H, H-4), 4.35 (m, 1H, H-3), 4.20-4.10 (m, 2H, H-1), 3.95 (m, 1H, H-2), 3.64 (s, large, PEG -CH2CH2O-), 3.38 (s, 3H, PEG -OCH3), 2.62 (m, 4H, succinyl -CH2CH2-), 2.23 (t, 2H, -NHCO-CH2-), 2.07 (m, 2H, H-6), 1.63 (m, 2H, -NHCO-CH2-CH2-), 1.38-1.20 (m, 44H, -(CH2)n-), 0.88 (t, 6H, -CH3).
-
MALDI-TOF Mass Spectrometry: A broad peak centered around the average molecular weight (~2632 Da) is expected due to the polydispersity of the PEG chain.
Experimental Workflow and Signaling Pathway
Experimental Workflow: Liposome Formulation
The synthesized N-palmitoyl-sphingosine-1-{succinyl[methoxy(polyethylene glycol)2000]} is commonly used in the preparation of "stealth" liposomes for drug delivery. A typical workflow for this application is depicted below.
Ceramide Signaling Pathway
Ceramides are central signaling molecules involved in a variety of cellular processes. The incorporation of ceramide-PEG into delivery systems can potentially influence these pathways. The diagram below provides a simplified overview of key ceramide-mediated signaling events.
Conclusion
This technical guide provides a detailed framework for the synthesis, characterization, and application of N-palmitoyl-sphingosine-1-{succinyl[methoxy(polyethylene glycol)2000]}. The described synthetic route is robust and scalable, yielding a high-purity product suitable for advanced drug delivery research. The provided experimental protocols and characterization data serve as a valuable resource for researchers and scientists in the field of drug development and nanomedicine. The inclusion of this PEGylated ceramide in lipid-based formulations offers a promising strategy to enhance the therapeutic efficacy of various drug molecules.
An In-depth Technical Guide to the Physicochemical Properties of C16 PEG2000 Ceramide
For Researchers, Scientists, and Drug Development Professionals
Introduction
C16 PEG2000 Ceramide, systematically known as N-palmitoyl-sphingosine-1-{succinyl[methoxy(polyethylene glycol)2000]}, is a versatile biocompatible lipid conjugate widely utilized in the field of drug delivery.[1] Its amphiphilic nature, comprising a hydrophobic C16 ceramide anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain of approximately 2000 Da, enables the formation of stable nanostructures such as micelles and liposomes. These nanocarriers are instrumental in enhancing the solubility, stability, and bioavailability of therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its application, and an exploration of its influence on key cellular signaling pathways.
Core Physicochemical Properties
The unique characteristics of this compound are central to its function in drug delivery systems. A summary of its key physicochemical properties is presented below.
| Property | Value | References |
| Synonyms | N-palmitoyl-sphingosine-1-{succinyl[methoxy(polyethylene glycol)2000]} | [1] |
| Molecular Formula | C129H253NO51 (average, due to PEG polydispersity) | |
| Average Molecular Weight | ~2634.4 g/mol | |
| Physical State | White to off-white powder/solid | |
| Purity | >99% | [1] |
| Solubility | Soluble in ethanol, DMSO, and Chloroform:Methanol (9:1) at 5mg/mL. | |
| Storage | -20°C | [1] |
| Stability | Stable for at least one year when stored properly. |
Experimental Protocols
Detailed methodologies are crucial for the successful formulation and characterization of this compound-based nanocarriers.
Liposome (B1194612) Preparation via Thin-Film Hydration
This common technique is used to prepare liposomes incorporating this compound.
Experimental Workflow for Liposome Preparation
Caption: Workflow for preparing liposomes using the thin-film hydration method.
Protocol:
-
Lipid Mixture Preparation: Dissolve this compound and other lipids (e.g., phospholipids, cholesterol) in a suitable organic solvent mixture, such as chloroform:methanol (2:1 v/v), in a round-bottom flask.
-
Thin-Film Formation: The organic solvent is removed under reduced pressure using a rotary evaporator. This process leaves a thin, uniform lipid film on the inner surface of the flask. The flask should be rotated in a water bath set to a temperature above the phase transition temperature of the lipids to ensure a homogenous film.
-
Vacuum Drying: To ensure complete removal of any residual organic solvent, the flask containing the lipid film is placed under a high vacuum for several hours or overnight.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by adding the buffer to the flask and agitating. The temperature of the hydration buffer should be maintained above the lipid's phase transition temperature. This step results in the formation of multilamellar vesicles (MLVs). If a drug is to be encapsulated, it is dissolved in the hydration buffer.
-
Sizing by Extrusion: To obtain unilamellar vesicles of a defined size, the MLV suspension is repeatedly passed through polycarbonate membranes with a specific pore size (e.g., 100 nm) using an extruder. This process is also performed at a temperature above the lipid's phase transition temperature.
Nanoparticle Characterization by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution and polydispersity of nanoparticles in suspension.
Experimental Workflow for DLS Measurement
Caption: General workflow for nanoparticle size analysis using Dynamic Light Scattering.
Protocol:
-
Sample Preparation: Dilute the nanoparticle suspension (e.g., liposomes or micelles) with an appropriate filtered buffer (e.g., PBS) to a suitable concentration. The concentration should be low enough to avoid multiple scattering effects but high enough to produce a stable signal.
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C). Ensure the laser is aligned and the detector is positioned at the appropriate scattering angle (commonly 90° or 173°).
-
Measurement: Transfer the diluted sample to a clean cuvette and place it in the instrument's sample holder. Allow the sample to thermally equilibrate for a few minutes before initiating the measurement.
-
Data Acquisition: The instrument directs a laser beam through the sample, and the scattered light is detected. The fluctuations in the intensity of the scattered light over time are recorded.
-
Data Analysis: The instrument's software calculates the autocorrelation function of the scattered light intensity fluctuations. From this function, the translational diffusion coefficient of the nanoparticles is determined. Using the Stokes-Einstein equation, the hydrodynamic diameter (Z-average size) and the Polydispersity Index (PDI), a measure of the width of the size distribution, are calculated.
Determination of Encapsulation Efficiency
This protocol determines the percentage of a drug that is successfully encapsulated within the nanoparticles.
Protocol (using ultrafiltration):
-
Separation of Free Drug: A known amount of the drug-loaded nanoparticle formulation is placed in an ultrafiltration device with a molecular weight cut-off that allows the free drug to pass through while retaining the nanoparticles.
-
Centrifugation: The device is centrifuged at a specified speed and time to separate the filtrate (containing the free drug) from the retentate (containing the drug-loaded nanoparticles).
-
Quantification of Free Drug: The concentration of the drug in the filtrate is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation of Encapsulation Efficiency (EE): The EE is calculated using the following formula:
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
Critical Micelle Concentration (CMC)
Experimental Determination of CMC:
The CMC can be determined experimentally using techniques that measure a physical property of the surfactant solution that changes abruptly at the CMC. Common methods include:
-
Fluorimetry: Using a fluorescent probe (e.g., pyrene) that partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence spectrum.
-
Tensiometry: Measuring the surface tension of the solution as a function of surfactant concentration. The surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.
-
Conductivity Measurement (for ionic surfactants): Measuring the electrical conductivity of the solution, which changes its slope at the CMC.
Signaling Pathways
The ceramide component of this compound is a bioactive lipid known to be involved in various cellular signaling pathways, including those regulating cell growth, proliferation, and death.
mTOR Signaling Pathway
The mammalian target of rapamycin (B549165) (mTOR) is a key kinase that regulates cell growth and proliferation. C16-ceramide has been shown to negatively regulate the mTOR pathway.[3]
C16 Ceramide and the mTOR Signaling Pathway
Caption: C16 Ceramide can inhibit the Akt/mTORC1 signaling pathway, leading to reduced cell growth.
Autophagy Signaling Pathway
Autophagy is a cellular process of self-degradation of cellular components. Ceramide can induce autophagy.[4][5][6] PEG-Ceramide nanomicelles have also been shown to induce autophagy.[4]
This compound and the Autophagy Pathway
Caption: this compound can promote autophagy by activating the Beclin-1 complex.
Conclusion
This compound is a valuable tool in the development of advanced drug delivery systems. Its well-defined physicochemical properties allow for the reproducible formulation of stable nanocarriers. The experimental protocols provided in this guide offer a foundation for researchers to prepare and characterize this compound-based formulations. Furthermore, understanding the impact of the ceramide moiety on key cellular signaling pathways, such as mTOR and autophagy, is crucial for designing targeted and effective therapeutic strategies. This guide serves as a comprehensive resource for scientists and professionals working to harness the full potential of this compound in drug development.
References
- 1. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C16‑ceramide and sphingosine 1‑phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ceramide targets autophagosomes to mitochondria and induces lethal mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceramide-induced autophagy: To junk or to protect cells? - PMC [pmc.ncbi.nlm.nih.gov]
C16 PEG2000 Ceramide: An In-Depth Technical Guide to its Mechanism of Action in Autophagy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular mechanisms by which C16 PEG2000 Ceramide induces autophagy. As a bioactive sphingolipid, ceramide plays a pivotal role in cellular signaling, and its pegylated form, this compound, is increasingly utilized in drug delivery systems and for targeted therapeutic interventions. This document elucidates the core signaling pathways modulated by this compound, presents quantitative data from key experimental findings, and offers detailed protocols for the essential assays used to investigate its autophagic effects. The information herein is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively harness the therapeutic potential of this compound in autophagy-related research.
Introduction to this compound and Autophagy
This compound is a derivative of C16 ceramide, a saturated ceramide with a 16-carbon acyl chain, conjugated to a 2000-dalton polyethylene (B3416737) glycol (PEG) polymer. This modification enhances the solubility and stability of the lipophilic ceramide molecule, making it suitable for use in aqueous environments and for incorporation into nanocarriers like micelles and liposomes for targeted drug delivery.[1]
Autophagy is a highly conserved cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins. This "self-eating" mechanism is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases. The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and fuses with the lysosome to form an autolysosome, where the contents are degraded.
Ceramides have been identified as potent inducers of autophagy.[2] This guide focuses specifically on the mechanism of action of this compound in this process.
Core Mechanism of Action: Signaling Pathways
This compound induces autophagy through a multi-faceted approach, primarily by modulating two key signaling pathways: the mTORC1 pathway and the Beclin 1 complex.
Inhibition of the mTORC1 Signaling Pathway
The mammalian target of rapamycin (B549165) complex 1 (mTORC1) is a central negative regulator of autophagy. Under nutrient-rich conditions, mTORC1 is active and suppresses autophagy by phosphorylating and inhibiting key autophagy-initiating proteins, such as the ULK1 complex.
C16 Ceramide has been shown to inhibit the mTORC1 signaling pathway.[3][4] This inhibition is thought to occur through the activation of protein phosphatase 2A (PP2A), which can dephosphorylate and inactivate Akt, a key upstream activator of mTORC1. The reduction in mTORC1 activity alleviates its inhibitory effect on the ULK1 complex, thereby promoting the initiation of autophagy.
Dissociation of the Beclin 1-Bcl-2 Complex
The initiation of autophagosome formation is critically dependent on the activity of the class III phosphatidylinositol 3-kinase (PI3KC3) complex, of which Beclin 1 is a core component. The anti-apoptotic protein Bcl-2 can bind to Beclin 1, inhibiting its pro-autophagic function.
Ceramides promote the dissociation of the inhibitory Beclin 1-Bcl-2 complex. This is often mediated by the activation of c-Jun N-terminal kinase 1 (JNK1), which phosphorylates Bcl-2, thereby reducing its affinity for Beclin 1. The released Beclin 1 is then free to participate in the PI3KC3 complex, leading to the production of phosphatidylinositol 3-phosphate (PI3P) and the nucleation of the autophagosome.
Promotion of LC3 Lipidation
A hallmark of autophagosome formation is the conversion of the soluble form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated, membrane-bound form (LC3-II). This process is essential for the elongation and closure of the autophagosome membrane. In vitro studies have demonstrated that ceramides, including C16 ceramide, can directly enhance the lipidation of LC3.[5][6] This suggests that in addition to acting on upstream signaling pathways, this compound may also have a more direct role in the core autophagy machinery.
Quantitative Data Presentation
The following tables summarize quantitative data from key studies investigating the effects of C16 ceramide and PEGylated ceramide on autophagy markers.
Table 1: Effect of PEG-Ceramide Nanomicelles on Autophagy Markers in N2a Cells [7]
| Treatment (24 hours) | LC3-II/LC3-I Ratio (Fold Change vs. Control) | p62 Protein Level (Fold Change vs. Control) |
| Control | 1.0 | 1.0 |
| PEG-Ceramide (2.5 µM) | ~1.5 | ~0.9 |
| PEG-Ceramide (5.0 µM) | ~2.5 | ~0.6 |
| Rapamycin (Positive Control) | ~2.8 | ~0.5 |
| *p < 0.01 vs. Control |
Table 2: Quantification of Autophagosomes in N2a Cells Treated with PEG-Ceramide Nanomicelles [7]
| Treatment (24 hours) | Average Number of GFP+ Puncta per Cell (Autophagosomes) | Average Number of RFP+ Puncta per Cell (Autolysosomes) |
| Control | ~5 | ~8 |
| PEG-Ceramide (5.0 µM) | ~18 | ~25 |
| *p < 0.01 vs. Control |
Table 3: Effect of C16-Ceramide on mTORC1 Signaling in MCF-7 Cells [3]
| Treatment | p-S6K (Thr389) Level (Relative to Total S6K) |
| Control | 100% |
| C16-Ceramide (1 µM) | Decreased |
| C16-Ceramide (5 µM) | Significantly Decreased |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the autophagic effects of this compound.
Western Blotting for LC3 and p62
This protocol is for the detection and quantification of LC3-I to LC3-II conversion and p62 degradation, which are hallmarks of autophagy.
Materials:
-
RIPA Lysis Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE Gels (15% for LC3, 10% for p62)
-
PVDF Membranes
-
Blocking Buffer (5% non-fat dry milk in TBST)
-
Primary Antibodies: Rabbit anti-LC3B, Rabbit anti-p62
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent Substrate
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto SDS-PAGE gels and run until adequate separation is achieved.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000) overnight at 4°C.[4]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.[4]
-
Detection: Wash the membrane and detect bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. The ratio of LC3-II to LC3-I (or to a loading control like actin) and the levels of p62 are determined.
Autophagic Flux Assay using RFP-GFP-LC3
This assay allows for the visualization and quantification of autophagic flux by distinguishing between autophagosomes (yellow puncta) and autolysosomes (red puncta).
Materials:
-
Cells stably or transiently expressing RFP-GFP-LC3
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Antifade Mounting Medium with DAPI
-
Confocal Microscope
Procedure:
-
Cell Culture and Treatment: Plate cells expressing RFP-GFP-LC3 on coverslips and treat with this compound for the desired time.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Mounting: Wash with PBS and mount coverslips onto slides using antifade mounting medium with DAPI.
-
Imaging: Acquire images using a confocal microscope with appropriate laser lines for GFP (e.g., 488 nm) and RFP (e.g., 561 nm).
-
Analysis: Quantify the number of yellow (GFP+/RFP+) and red (GFP-/RFP+) puncta per cell. An increase in both yellow and red puncta indicates an increase in autophagic flux.[8]
Conclusion
This compound is a potent inducer of autophagy, acting through well-defined signaling pathways. Its ability to inhibit the master negative regulator mTORC1 and to promote the dissociation of the inhibitory Beclin 1-Bcl-2 complex provides a dual mechanism for robustly initiating the autophagic process. Furthermore, its potential to directly enhance LC3 lipidation suggests a comprehensive role in the regulation of autophagosome formation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore and leverage the autophagic properties of this compound in various therapeutic contexts. As our understanding of the intricate roles of specific lipid species in cellular processes continues to grow, this compound stands out as a valuable tool for both basic research and the development of novel therapeutic strategies targeting autophagy.
References
- 1. LC3-lipidation-assay [protocols.io]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantifying autophagy using novel LC3B and p62 TR-FRET assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dc.uthsc.edu [dc.uthsc.edu]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Making pretty diagrams with GraphViz [steveliles.github.io]
The Biological Functions of PEGylated Ceramides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted biological functions of PEGylated ceramides (B1148491). By combining the unique properties of polyethylene (B3416737) glycol (PEG) and the potent bioactivity of ceramides, these molecules have emerged as critical components in advanced drug delivery systems and as modulators of key cellular signaling pathways. This document provides a comprehensive overview of their role in nanomedicine, detailed experimental protocols, and a summary of quantitative data to facilitate further research and development in this promising field.
Core Biological Functions of PEGylated Ceramides
Ceramides, a class of sphingolipids, are integral structural components of cell membranes and potent signaling molecules involved in cellular processes such as apoptosis, cell cycle arrest, and senescence.[1][2] However, their therapeutic application is often limited by poor solubility and bioavailability. PEGylation, the process of attaching PEG chains to molecules, addresses these limitations by enhancing solubility, prolonging circulation time, and enabling the formation of stable nanocarriers.[3][4]
The primary biological functions of PEGylated ceramides can be categorized as follows:
-
Enhanced Drug Delivery: PEGylated ceramides are crucial in the formation of "stealth" nanocarriers, such as liposomes and micelles. The hydrophilic PEG layer creates a steric barrier, reducing recognition and clearance by the mononuclear phagocyte system (MPS), thereby extending the circulation half-life of the encapsulated drug.[5][6] This prolonged circulation allows for enhanced accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[7]
-
Induction of Apoptosis: Exogenous delivery of ceramide via PEGylated nanocarriers can bypass cellular resistance mechanisms and directly induce apoptosis in cancer cells.[8][9] This is particularly relevant in tumors where the natural ceramide-induced death signaling is dysregulated.[10]
-
Overcoming Multidrug Resistance (MDR): A significant challenge in cancer chemotherapy is the development of MDR, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[11] Ceramide metabolism is frequently altered in resistant cells, with increased conversion of ceramide to glucosylceramide by glucosylceramide synthase (GCS).[12][13] PEGylated ceramide-containing nanocarriers can directly deliver ceramide, bypassing the need for endogenous synthesis and overwhelming the GCS-mediated resistance mechanism.[5][13] Furthermore, some studies suggest that ceramide and glucosylceramide can even upregulate the expression of the MDR1 gene, adding another layer of complexity to this interaction.[14]
Quantitative Data on PEGylated Ceramide Formulations
The following tables summarize key quantitative parameters of PEGylated ceramide-based nanocarriers. It is important to note that these values are compiled from various studies with differing experimental conditions, and therefore, direct comparisons should be made with caution.
Table 1: Critical Micelle Concentration (CMC) of PEG-Lipids
| PEG-Lipid | PEG Molecular Weight (Da) | Acyl Chain Length | CMC (µM) | Reference |
| DSPE-PEG | 2000 | C18:0 | 0.5-1.5 | [15] |
| DSPE-PEG | 3000 | C18:0 | ~1.0-2.0 | [15] |
| DSPE-PEG | 5000 | C18:0 | ~1.5-2.5 | [15] |
| PEG-Ceramide | 750 | C16:0 | Not Specified | [16] |
| PEG-Ceramide | 2000 | C16:0 | Not Specified | [17] |
Table 2: In Vitro Cytotoxicity (IC50) of Doxorubicin-Loaded Nanocarriers
| Cell Line | Formulation | Doxorubicin Concentration | Incubation Time (h) | IC50 (µg/mL) | Reference |
| MCF-7 (Human Breast Cancer) | Doxorubicin Solution | Not Specified | 48 | ~0.5 | [18] |
| MCF-7 (Human Breast Cancer) | Doxorubicin-loaded PEG-Ceramide Micelles | Not Specified | 48 | ~0.2 | [18] |
| MDA-MB-231 (Human Breast Cancer) | Doxorubicin Solution | Not Specified | 72 | ~1.0 | [14] |
| MDA-MB-231/C8cer (Resistant) | Doxorubicin Solution | Not Specified | 72 | >10 | [14] |
| HeLa (Human Cervical Cancer) | GO-PEG Nanocarrier | Not Applicable | 48 | 50 | [19] |
Table 3: Pharmacokinetic Parameters of PEGylated Liposomes
| Formulation | Animal Model | Circulation Half-life (t½) | Area Under the Curve (AUC) | Reference |
| Conventional Liposomes | Mice | < 0.5 h | Not Specified | [20] |
| PEG-PE Liposomes | Mice | ~5 h | Not Specified | [20] |
| DSPC/CH/DSPE-PEG2000 LUVs | Mice | > 24 h | Not Specified | [21] |
| PEGylated Liposomes | Rats | ~16 h | ~1500 µgh/mL | |
| FR-targeted PEGylated Liposomes | Rats | ~4 h | ~400 µgh/mL |
Table 4: Biodistribution of PEGylated Nanoparticles in Tumor-Bearing Mice (% Injected Dose per Gram of Tissue - %ID/g)
| Organ | PEGylated Liposomes (4T1 Tumor) - 4h | PEGylated NP-NOTA-⁶⁴Cu (A431 Tumor) - 24h | Folate-coated Gd Nanoparticles (KB Tumor) - 24h |
| Tumor | ~3.5 | ~2.5 | ~3.3 |
| Liver | ~4.0 | ~15.0 | ~10.0 |
| Spleen | ~12.0 | ~10.0 | ~5.0 |
| Kidneys | ~2.0 | ~2.0 | ~2.0 |
| Lungs | ~2.5 | ~1.0 | ~1.5 |
| Heart | ~1.0 | ~0.5 | ~0.5 |
| Blood | Not Specified | ~1.0 | ~1.1 |
Signaling Pathways and Experimental Workflows
Ceramide-Induced Apoptosis Signaling Pathway
Ceramide accumulation, either through de novo synthesis, sphingomyelin (B164518) hydrolysis, or exogenous delivery, triggers a cascade of signaling events culminating in apoptosis. A key pathway involves the activation of stress-activated protein kinases (SAPKs) such as c-Jun N-terminal kinase (JNK) and p38 MAPK.[25][26] This can be initiated through a thioredoxin-interacting protein (Txnip)-mediated mechanism, leading to the activation of Apoptosis Signal-regulating Kinase 1 (ASK1).[22][25] Activated JNK can then phosphorylate and inactivate anti-apoptotic proteins like Bcl-2, while also activating pro-apoptotic members of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, including caspase-9 and the executioner caspase-3.[11][27] Ceramide can also promote the clustering of death receptors like Fas, leading to the activation of the extrinsic apoptosis pathway via caspase-8.[8][9]
Ceramide Metabolism and Multidrug Resistance
In multidrug-resistant cancer cells, a common mechanism to evade ceramide-induced apoptosis is the upregulation of glucosylceramide synthase (GCS), which converts ceramide to the non-apoptotic glucosylceramide.[13][26] This process can be inhibited by GCS inhibitors, thereby restoring sensitivity to chemotherapeutic agents.[14]
References
- 1. Node Attributes | Graphviz [graphviz.org]
- 2. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 3. Frontiers | The Role of Sphingolipids Metabolism in Cancer Drug Resistance [frontiersin.org]
- 4. Polymeric Micelles: A Novel Approach towards Nano-Drug Delivery System – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization | springerprofessional.de [springerprofessional.de]
- 6. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Involvement of caspase 3- and 8-like proteases in ceramide-induced apoptosis of cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ceramide induces neuronal apoptosis through the caspase-9/caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ceramide and glucosylceramide upregulate expression of the multidrug resistance gene MDR1 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ceramide Glycosylation Catalyzed by Glucosylceramide Synthase and Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ceramide and glucosylceramide upregulate expression of the multidrug resistance gene MDR1 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ceramide mediates caspase-independent programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. C16 PEG750 Ceramide - Creative Biolabs [creative-biolabs.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Edge Attributes | Graphviz [graphviz.org]
- 21. researchgate.net [researchgate.net]
- 22. ashpublications.org [ashpublications.org]
- 23. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Comparison of cell uptake, biodistribution and tumor retention of folate-coated and PEG-coated gadolinium nanoparticles in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Ceramide induces p38 MAPK and JNK activation through a mechanism involving a thioredoxin-interacting protein-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Glucosylceramide synthase, a factor in modulating drug resistance, is overexpressed in metastatic breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Cellular Maze: A Technical Guide to the Uptake Pathways of C16 PEG2000 Ceramide Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The efficacy of nanomedicines is intrinsically linked to their ability to traverse the cell membrane and reach their intracellular targets. C16 PEG2000 Ceramide nanoparticles, which incorporate a C16 saturated acyl chain ceramide and a polyethylene (B3416737) glycol (PEG) 2000 polymer, are promising vectors for drug delivery. The ceramide component can induce apoptosis in cancer cells, while PEGylation is known to improve stability and circulation time. However, a comprehensive understanding of the specific cellular uptake mechanisms of these nanoparticles is crucial for optimizing their design and therapeutic potential. This technical guide synthesizes the current understanding of nanoparticle endocytosis and extrapolates the likely cellular uptake pathways for this compound nanoparticles based on existing literature for similar formulations. It also provides detailed, adaptable experimental protocols and data presentation frameworks to facilitate further research in this specific area.
Introduction: The Cellular Gateway
The journey of a nanoparticle from the extracellular environment to its intracellular site of action is a complex process governed by a series of interactions with the cell membrane and its machinery. The physicochemical properties of the nanoparticle, including its size, shape, surface charge, and the presence of specific ligands, dictate the primary internalization route. For this compound nanoparticles, the interplay between the pro-apoptotic C16 ceramide core and the hydrophilic PEG2000 shell is expected to significantly influence their cellular uptake.
While direct experimental data on the cellular uptake pathways of this compound nanoparticles is limited, research on analogous systems, such as other ceramide-containing and PEGylated nanoparticles, provides a foundation for understanding their likely internalization mechanisms. This guide will delve into the principal endocytic pathways and discuss how the unique composition of this compound nanoparticles may favor one or more of these routes.
Major Endocytic Pathways for Nanoparticle Uptake
Eukaryotic cells have evolved several mechanisms for internalizing extracellular materials, collectively known as endocytosis. The most relevant pathways for nanoparticles of the size typically associated with this compound formulations are clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.
Clathrin-Mediated Endocytosis (CME)
Clathrin-mediated endocytosis is a receptor-mediated process responsible for the uptake of a wide range of molecules. It involves the formation of clathrin-coated pits on the plasma membrane, which invaginate and pinch off to form clathrin-coated vesicles. Studies on ceramide-graphene oxide nanoparticles have indicated that their internalization progresses mainly through a clathrin-mediated mechanism[1].
Key characteristics of CME:
-
Vesicle Size: Typically 100-150 nm in diameter.
-
Key Proteins: Clathrin, adaptin proteins (e.g., AP2), and dynamin.
-
Cellular Fate: Vesicles typically fuse with early endosomes, which can then mature into late endosomes and lysosomes.
Caveolae-Mediated Endocytosis (CvME)
Caveolae are small, flask-shaped invaginations of the plasma membrane enriched in cholesterol and sphingolipids. This pathway is mediated by the protein caveolin. Caveolae-mediated endocytosis is often associated with cell signaling and the transport of molecules to specific intracellular destinations, sometimes bypassing the lysosomal degradation pathway.
Key characteristics of CvME:
-
Vesicle Size: 50-80 nm in diameter.
-
Key Proteins: Caveolin-1, cavin, and dynamin.
-
Cellular Fate: Can lead to the formation of caveosomes, which may traffic to the endoplasmic reticulum or Golgi apparatus, or fuse with endosomes.
Macropinocytosis
Macropinocytosis is a non-specific, actin-driven process that involves the formation of large, irregular vesicles called macropinosomes. This pathway is typically initiated by growth factors and results in the bulk uptake of extracellular fluid and its contents.
Key characteristics of Macropinocytosis:
-
Vesicle Size: 0.2-5 µm in diameter.
-
Key Proteins: Actin, Rac1, and Pak1.
-
Cellular Fate: Macropinosomes acidify and can fuse with late endosomes or lysosomes.
Influence of PEGylation and Ceramide on Uptake Pathways
The surface chemistry of nanoparticles plays a pivotal role in determining their interaction with the cell surface and, consequently, their uptake pathway.
-
PEGylation: The presence of a PEG shield is known to reduce non-specific protein adsorption (opsonization), which can decrease uptake by phagocytic cells of the immune system. However, PEGylation can also influence the endocytic pathway in non-phagocytic cells. Some studies suggest that PEGylation may shift the uptake of lipid nanoparticles towards clathrin- and caveolae-mediated endocytosis.
-
Ceramide: C16 ceramide is a lipid that can significantly alter membrane biophysics. Its presence in the nanoparticle formulation could promote interactions with specific lipid raft domains on the cell surface, which are often associated with caveolae-mediated endocytosis.
Given these considerations, it is plausible that This compound nanoparticles are internalized through a combination of clathrin- and caveolae-mediated endocytosis. The relative contribution of each pathway is likely dependent on the specific cell type and its expression levels of the relevant endocytic machinery.
Quantitative Data Presentation
To rigorously determine the cellular uptake pathways, quantitative analysis is essential. The following tables provide a framework for presenting data from experiments designed to elucidate these mechanisms.
Table 1: Quantification of this compound Nanoparticle Uptake
| Cell Line | Nanoparticle Concentration (µg/mL) | Incubation Time (h) | Uptake Efficiency (%) [Mean ± SD] | Method of Quantification |
| Example: MCF-7 | 10 | 1 | Flow Cytometry | |
| 10 | 4 | Flow Cytometry | ||
| 10 | 24 | Flow Cytometry | ||
| 50 | 1 | Flow Cytometry | ||
| 50 | 4 | Flow Cytometry | ||
| 50 | 24 | Flow Cytometry | ||
| Example: HeLa | 10 | 1 | Confocal Microscopy Image Analysis | |
| 10 | 4 | Confocal Microscopy Image Analysis | ||
| 10 | 24 | Confocal Microscopy Image Analysis | ||
| 50 | 1 | Confocal Microscopy Image Analysis | ||
| 50 | 4 | Confocal Microscopy Image Analysis | ||
| 50 | 24 | Confocal Microscopy Image Analysis |
Table 2: Effect of Endocytosis Inhibitors on this compound Nanoparticle Uptake
| Inhibitor | Target Pathway | Concentration (µM) | Incubation Time (h) | Cell Line | % Inhibition of Uptake [Mean ± SD] |
| Chlorpromazine | Clathrin-mediated | 10 | 1 | MCF-7 | |
| Genistein | Caveolae-mediated | 200 | 1 | MCF-7 | |
| Amiloride | Macropinocytosis | 50 | 1 | MCF-7 | |
| Nocodazole | Microtubule-dependent transport | 10 | 1 | MCF-7 | |
| Cytochalasin D | Actin-dependent pathways | 5 | 1 | MCF-7 |
Experimental Protocols
The following protocols provide a detailed methodology for investigating the cellular uptake pathways of this compound nanoparticles. These are generalized protocols that should be optimized for specific cell lines and experimental conditions.
Quantification of Cellular Uptake using Flow Cytometry
This protocol describes how to quantitatively measure the uptake of fluorescently labeled this compound nanoparticles.
-
Cell Culture: Seed cells in a 24-well plate at a density that allows for logarithmic growth for the duration of the experiment.
-
Nanoparticle Preparation: Prepare a stock solution of fluorescently labeled this compound nanoparticles in a suitable buffer.
-
Incubation: Treat cells with varying concentrations of the nanoparticles for different time points (e.g., 1, 4, 24 hours) at 37°C in a CO2 incubator. Include an untreated control group.
-
Washing: After incubation, aspirate the media and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove non-internalized nanoparticles.
-
Cell Detachment: Detach the cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins.
-
Flow Cytometry Analysis: Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% bovine serum albumin) and analyze using a flow cytometer. The geometric mean fluorescence intensity of the cell population is used to quantify nanoparticle uptake.
Elucidation of Uptake Pathways using Pharmacological Inhibitors
This protocol uses specific inhibitors to block different endocytic pathways and determine their involvement in nanoparticle uptake.
-
Cell Culture: Seed cells as described in Protocol 5.1.
-
Inhibitor Pre-treatment: Pre-incubate the cells with pharmacological inhibitors (see Table 2 for examples) for a duration recommended by the manufacturer (typically 30-60 minutes) at 37°C. Include a vehicle control group.
-
Nanoparticle Incubation: Following pre-treatment, add the fluorescently labeled this compound nanoparticles to the media containing the inhibitors and incubate for a predetermined time (e.g., 4 hours).
-
Washing and Analysis: Wash the cells and analyze by flow cytometry as described in Protocol 5.1. The percentage of inhibition is calculated by comparing the uptake in inhibitor-treated cells to the vehicle-treated control.
Visualization of Intracellular Localization using Confocal Microscopy
This protocol allows for the visualization of the intracellular localization of the nanoparticles.
-
Cell Culture: Seed cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Nanoparticle Incubation: Treat cells with fluorescently labeled this compound nanoparticles for various time points.
-
Staining of Cellular Organelles: After incubation, wash the cells and stain with specific fluorescent dyes for different organelles (e.g., LysoTracker for lysosomes, ER-Tracker for the endoplasmic reticulum, or fluorescently labeled antibodies for clathrin or caveolin-1).
-
Fixation and Mounting: Fix the cells with 4% paraformaldehyde, wash, and mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).
-
Confocal Imaging: Acquire images using a confocal laser scanning microscope. Co-localization analysis between the nanoparticle signal and the organelle markers can reveal the intracellular trafficking pathway.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, visualize the key cellular uptake pathways and a typical experimental workflow.
Caption: Major endocytic pathways for nanoparticle uptake.
Caption: A generalized workflow for studying nanoparticle uptake.
Signaling Pathways
The interaction of nanoparticles with cell surface receptors can trigger intracellular signaling cascades that regulate the endocytic process. For instance, the engagement of certain receptors can activate kinases that phosphorylate key proteins involved in vesicle formation and trafficking. While specific signaling pathways activated by this compound nanoparticles have not been elucidated, it is known that ceramide itself can act as a second messenger in various signaling pathways, including those leading to apoptosis. Further research is needed to determine if the ceramide component of these nanoparticles actively participates in signaling events that modulate their own uptake.
Caption: A generalized signaling pathway for receptor-mediated endocytosis.
Conclusion and Future Directions
This technical guide provides a foundational understanding of the probable cellular uptake pathways of this compound nanoparticles based on the current literature for related nanomaterials. The primary internalization routes are likely to be clathrin- and caveolae-mediated endocytosis, with the specific pathway being cell-type dependent. The provided experimental protocols and data presentation frameworks offer a starting point for researchers to rigorously investigate and quantify the uptake of these specific nanoparticles.
Future research should focus on:
-
Directly investigating the uptake of this compound nanoparticles in various cancer cell lines.
-
Quantifying the relative contributions of different endocytic pathways.
-
Identifying the specific receptors and signaling molecules involved in their internalization.
-
Correlating the uptake pathway with the ultimate intracellular fate and therapeutic efficacy of the nanoparticles.
A deeper understanding of these fundamental processes will be instrumental in the rational design of next-generation this compound nanoparticles with enhanced cellular delivery and therapeutic outcomes.
References
The Strategic Role of C16 PEG2000 Ceramide in Lipid Nanoparticle Formulations: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines. The composition of these LNPs is critical to their success, with each lipid component playing a distinct role in the stability, delivery, and efficacy of the encapsulated payload. Among the crucial components is the PEGylated lipid, which provides a hydrophilic corona to the LNP surface, sterically stabilizing the particle and shielding it from opsonization, thereby prolonging circulation time. This technical guide delves into the specific role and impact of C16 PEG2000 Ceramide in LNP formulations. We will explore its unique structural properties, its influence on key nanoparticle characteristics, and its function in cellular uptake and biodistribution. This document will also provide a compilation of quantitative data from various studies, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.
Introduction to Lipid Nanoparticles and the Role of PEGylation
Lipid nanoparticles are typically composed of four key lipid components: an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[1] The ionizable lipid is crucial for encapsulating the negatively charged nucleic acid payload and facilitating its release into the cytoplasm. The helper phospholipid and cholesterol contribute to the structural integrity and fluidity of the nanoparticle.[2][3]
The PEGylated lipid, while present in the smallest molar ratio, plays a pivotal role in the in vivo performance of LNPs.[1] The Polyethylene Glycol (PEG) moiety forms a hydrophilic layer on the LNP surface, which provides several advantages:
-
Steric Stability: Prevents aggregation of nanoparticles, ensuring a homogenous formulation.[4]
-
Reduced Immunogenicity: The "stealth" property conferred by the PEG layer reduces recognition and uptake by the mononuclear phagocyte system (MPS), thereby avoiding rapid clearance from circulation.[4]
-
Prolonged Circulation Time: By evading the immune system, PEGylated LNPs can circulate for longer periods, increasing the probability of reaching the target tissue.[4]
However, the presence of a dense PEG layer can also present a "PEG dilemma," where the steric hindrance can impede cellular uptake and endosomal escape of the LNP at the target site. Therefore, the choice of the PEGylated lipid, including the anchor, the PEG chain length, and its concentration in the formulation, is a critical parameter to optimize for successful drug delivery.
This compound: A Unique PEGylated Lipid
This compound is a specific type of PEGylated lipid where a PEG polymer with a molecular weight of 2000 Daltons is conjugated to a C16 ceramide anchor. Ceramide, a sphingolipid, is a natural component of cell membranes and is involved in various cellular signaling pathways, including apoptosis, cell growth, and differentiation.[5][6]
The ceramide anchor of this compound offers distinct properties compared to more common glycerolipid-based PEG anchors like DMG-PEG or DSPE-PEG. The C16 acyl chain provides a stable anchor within the lipid bilayer of the nanoparticle.
Impact of this compound on LNP Characteristics
The inclusion of this compound in an LNP formulation has a significant impact on its physicochemical properties, biodistribution, and immunogenicity.
Physicochemical Properties
The molar percentage of this compound can influence the size and polydispersity index (PDI) of the resulting LNPs. Generally, a higher molar percentage of PEGylated lipid leads to smaller particle sizes. However, excessive amounts can hinder encapsulation efficiency.
Table 1: Influence of this compound on LNP Physicochemical Properties
| Ionizable Lipid | Helper Lipid | Cholesterol (mol%) | This compound (mol%) | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | Zeta Potential (mV) | Reference |
| 244-cis | DOPE | 52 | 1.5 | 81.0 | 0.09 | 87.2 | -3.7 | [3] |
| 244-cis | DOPE | 52.4 | 1.1 | Not Reported | Not Reported | Not Reported | Not Reported | [2] |
| SM-102 | DSPC | 38.5 | 1.5 (substituted for DMG-PEG) | Not Reported | Not Reported | Not Reported | Not Reported | [2] |
Biodistribution and Cellular Uptake
The biodistribution of LNPs is heavily influenced by the PEGylated lipid. While providing stealth characteristics, the desorption rate of the PEG-lipid from the LNP surface is crucial for cellular uptake at the target site.
Ceramide itself is a bioactive molecule that can influence cellular processes like endocytosis and autophagy.[5][7][8] The presence of a ceramide anchor in the PEGylated lipid may therefore modulate the interaction of the LNP with the cell membrane and its subsequent intracellular trafficking.
Caption: Workflow for LNP formulation using microfluidics.
Protocol:
-
Preparation of Lipid Stock Solutions: Dissolve the ionizable lipid, helper lipid (e.g., DSPC or DOPE), cholesterol, and this compound in absolute ethanol (B145695) to achieve the desired molar ratios. [2]2. Preparation of mRNA Solution: Dilute the mRNA in a low pH buffer, such as 10 mM citrate (B86180) buffer at pH 4.0. [9][10]3. Microfluidic Mixing: Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes and connect them to a microfluidic mixing chip (e.g., a staggered herringbone mixer). Set the desired flow rates and flow rate ratio (typically 3:1 aqueous to organic). [11][12]4. Dialysis: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH. [13]5. Concentration and Sterilization: Concentrate the LNP suspension using centrifugal filters and sterilize by passing through a 0.22 µm filter. [14]
Characterization of Physicochemical Properties
Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA):
-
Dilute the LNP formulation in PBS.
-
Measure the particle size (Z-average), polydispersity index (PDI), and zeta potential using a DLS instrument. [15][16][17]3. For particle concentration, use NTA which tracks the Brownian motion of individual particles. [15][17]
Quantification of mRNA Encapsulation Efficiency
The RiboGreen assay is a common method for determining the amount of encapsulated mRNA.
Protocol:
-
Prepare a standard curve of known mRNA concentrations.
-
In a 96-well plate, add the LNP sample to two sets of wells.
-
To one set of wells, add a lysis buffer (e.g., 2% Triton X-100) to disrupt the LNPs and measure the total mRNA. [18][19][20][21]4. To the other set of wells, add a buffer without the lysis agent to measure only the free (unencapsulated) mRNA. [18][19][20][21]5. Add the RiboGreen reagent to all wells and measure the fluorescence.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
In Vitro Transfection Assay
Protocol:
-
Seed cells (e.g., HeLa or HEK293) in a 96-well plate and allow them to adhere overnight. [9][14][22]2. Treat the cells with the mRNA-LNP formulation at various concentrations.
-
Incubate for a specified period (e.g., 24 hours). [9][14]4. If using a reporter gene like luciferase, lyse the cells and add the luciferase substrate. [9][14]5. Measure the luminescence using a plate reader to quantify protein expression. [9][14]
In Vivo Biodistribution Studies
Protocol:
-
Administer the LNP formulation to animal models (e.g., mice) via the desired route (e.g., intravenous injection). [13][23][24]2. At various time points post-administration, euthanize the animals and harvest organs of interest (e.g., liver, spleen, lungs). [23][24]3. If the LNPs are labeled with a fluorescent dye, the biodistribution can be visualized and quantified using an in vivo imaging system (IVIS). [13][23]4. Alternatively, the concentration of the payload (e.g., mRNA) or a labeled lipid in the tissues can be quantified using techniques like qPCR or liquid chromatography-mass spectrometry (LC-MS).
Ceramide Signaling Pathways
Ceramide is a central hub in sphingolipid metabolism and acts as a second messenger in various signaling cascades. Its involvement in autophagy and endocytosis is of particular relevance to LNP-mediated drug delivery.
References
- 1. sartorius.com [sartorius.com]
- 2. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceramide Signaling and p53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autophagy Paradox and Ceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ceramide-induced autophagy: To junk or to protect cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sphingolipids as Regulators of Autophagy and Endocytic Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 10. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 11. The mixing method used to formulate lipid nanoparticles affects mRNA delivery efficacy and organ tropism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. art.torvergata.it [art.torvergata.it]
- 13. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 14. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Understanding and Controlling Stability of LNPs Using DLS and NTA | Malvern Panalytical [malvernpanalytical.com]
- 16. blog.curapath.com [blog.curapath.com]
- 17. The Key Considerations For Developing Lnps As Drug Delivery Vehicles. - ATA Scientific [atascientific.com.au]
- 18. waters.com [waters.com]
- 19. static.igem.wiki [static.igem.wiki]
- 20. abpbio.com [abpbio.com]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Biodistribution of RNA-LNP, a review - Inside Therapeutics [insidetx.com]
In-Depth Technical Guide to C16 PEG2000 Ceramide (CAS Number: 212116-78-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
C16 PEG2000 Ceramide, with the CAS number 212116-78-4, is a synthetically modified sphingolipid that has garnered significant attention in the field of drug delivery and nanomedicine. This PEGylated ceramide derivative is specifically designed to be incorporated into lipid-based nanoparticles, such as liposomes and solid lipid nanoparticles, to enhance their stability, prolong their circulation time in the bloodstream, and improve their overall therapeutic efficacy. Its unique structure, combining the bioactive properties of C16 ceramide with the "stealth" characteristics of polyethylene (B3416737) glycol (PEG), makes it a valuable component in the development of advanced drug delivery systems for a variety of therapeutic agents, including small molecules, proteins, and nucleic acids.
This technical guide provides a comprehensive overview of this compound, covering its physicochemical properties, a detailed (though currently unavailable in explicit literature) synthesis protocol, its applications in drug delivery with a focus on formulation strategies, and its influence on key cellular signaling pathways.
Physicochemical Properties
This compound, also known by its systematic name N-palmitoyl-sphingosine-1-{succinyl[methoxy(polyethylene glycol)2000]}, is a well-characterized lipid with consistent properties across various suppliers. A summary of its key physicochemical data is presented in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 212116-78-4 | |
| Synonyms | N-palmitoyl-sphingosine-1-{succinyl[methoxy(polyethylene glycol)2000]}, C16 Ceramide-mPEG2000 | |
| Molecular Formula | C₁₂₉H₂₅₃NO₅₁ (average) | |
| Molecular Weight | ~2634.4 g/mol (average, due to PEG polydispersity) | |
| Appearance | White to off-white solid/powder | |
| Purity | Typically >95% or >99% | |
| Solubility | Soluble in ethanol, DMSO, and Chloroform:Methanol mixtures. | |
| Storage Conditions | -20°C |
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not explicitly available in the public domain. However, based on the general principles of ceramide synthesis and PEGylation chemistry, a plausible synthetic route can be outlined. The process would likely involve a multi-step procedure starting from a suitable sphingosine (B13886) precursor.
Proposed Synthesis Workflow:
A likely synthetic strategy involves the acylation of a protected sphingosine derivative with palmitic acid to form C16 ceramide. This is followed by the deprotection of the primary hydroxyl group and subsequent esterification with a succinylated methoxy (B1213986) PEG2000 derivative.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol (Hypothetical):
-
Acylation of Sphingosine: A protected sphingosine derivative (e.g., with the secondary alcohol and amine groups protected) would be reacted with palmitoyl chloride in the presence of a base (e.g., triethylamine) in an appropriate organic solvent (e.g., dichloromethane) to form the amide bond, yielding protected C16 ceramide.
-
Deprotection: The protecting group on the primary hydroxyl of the ceramide would be selectively removed.
-
PEGylation: The deprotected C16 ceramide would then be reacted with an activated mPEG2000-succinate derivative (e.g., mPEG2000-succinimidyl succinate) in an aprotic solvent with a suitable catalyst to form the final ester linkage.
-
Purification: The final product would be purified using chromatographic techniques, such as silica (B1680970) gel chromatography, to remove unreacted starting materials and byproducts. The purity would be confirmed by techniques like NMR and mass spectrometry.
Applications in Drug Delivery
The primary application of this compound is as a component in lipid-based nanoparticle formulations for drug delivery. Its incorporation offers several advantages, including steric stabilization, which prevents aggregation of nanoparticles, and the formation of a hydrophilic corona that reduces opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging circulation time.
Liposome (B1194612) and Nanoparticle Formulation
A common method for preparing liposomes or lipid nanoparticles incorporating this compound is the thin-film hydration method followed by extrusion.
Experimental Protocol: Liposome Formulation by Thin-Film Hydration
-
Lipid Film Preparation: The desired lipids, including a primary phospholipid (e.g., DSPC), cholesterol, and this compound (typically at a molar ratio of 5-10%), are dissolved in a suitable organic solvent mixture (e.g., chloroform:methanol).
-
Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of a round-bottom flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) containing the drug to be encapsulated. The hydration is typically performed at a temperature above the phase transition temperature of the lipids.
-
Size Reduction: The resulting multilamellar vesicles are subjected to size reduction and homogenization, commonly by extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm) to produce unilamellar vesicles with a narrow size distribution.
Caption: Workflow for liposome preparation using the thin-film hydration method.
Characterization of Nanoparticles
The resulting nanoparticles are typically characterized for their physicochemical properties to ensure quality and consistency.
| Parameter | Method | Typical Values |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 80 - 150 nm, PDI < 0.2 |
| Zeta Potential | Laser Doppler Velocimetry | Near-neutral to slightly negative |
| Encapsulation Efficiency | Spectrophotometry, HPLC | Varies depending on drug and formulation |
| Drug Release Kinetics | Dialysis Method | Sustained release profile |
Experimental Protocol: Determination of Encapsulation Efficiency
-
Separation of Free Drug: The unencapsulated drug is separated from the liposomes using techniques such as size exclusion chromatography or dialysis.
-
Quantification of Encapsulated Drug: The liposomes are lysed using a suitable detergent (e.g., Triton X-100) to release the encapsulated drug. The concentration of the released drug is then quantified using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculation: The encapsulation efficiency (EE%) is calculated using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug used) x 100
Role in Cellular Signaling Pathways
Beyond its structural role in drug delivery systems, the ceramide component of this compound can exert biological effects. C16 ceramide is a known bioactive lipid involved in various cellular processes, including autophagy and apoptosis.
Induction of Autophagy
C16 ceramide has been shown to induce autophagy, a cellular process of self-digestion that plays a critical role in cellular homeostasis and disease. The induction of autophagy by C16 ceramide-containing nanoparticles can be a therapeutic strategy, particularly in cancer and neurodegenerative diseases.
Caption: Simplified signaling pathway of C16 ceramide-induced autophagy.
Experimental Protocol: Western Blot for Autophagy Markers
-
Cell Treatment: Treat cells with this compound-containing nanoparticles for a specified time.
-
Protein Extraction: Lyse the cells and extract total protein.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against autophagy markers (e.g., LC3-I/II, p62) and a loading control (e.g., GAPDH), followed by incubation with appropriate secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
Involvement in Apoptosis and mTOR Signaling
C16 ceramide is also a pro-apoptotic molecule that can trigger programmed cell death.[1][2][3][4][5] This property is particularly relevant in the context of cancer therapy. The mechanism often involves the regulation of key signaling pathways, including the mTOR pathway. C16-ceramide has been shown to reduce the phosphorylation of Akt and S6 kinase, which are downstream effectors of mTOR, leading to decreased cell proliferation.[6]
Caption: C16 ceramide's role in inhibiting the mTOR pathway and inducing apoptosis.
Conclusion
This compound is a versatile and indispensable tool in the development of sophisticated drug delivery systems. Its well-defined physicochemical properties and its ability to confer "stealth" characteristics to nanoparticles have made it a standard component in many formulations. Furthermore, its intrinsic bioactivity, particularly its ability to induce autophagy and apoptosis, opens up possibilities for synergistic therapeutic effects. This technical guide has provided a comprehensive overview of the core aspects of this compound, offering valuable information for researchers and professionals in the field of drug development to harness its full potential in creating more effective and targeted therapies. Future research will likely focus on further elucidating its complex interactions with cellular machinery and optimizing its use in personalized medicine.
References
- 1. Importance of C16 ceramide accumulation during apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C16 ceramide is crucial for triacylglycerol-induced apoptosis in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Very long chain ceramides interfere with C16-ceramide-induced channel formation: A plausible mechanism for regulating the initiation of intrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2′-Hydroxy C16-ceramide induces apoptosis-associated proteomic changes in C6 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles for C16-ceramide and sphingosine 1-phosphate in regulating hepatocyte apoptosis in response to tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C16‑ceramide and sphingosine 1‑phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Preparing C16 PEG2000 Ceramide Liposomes
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the preparation of C16 PEG2000 Ceramide liposomes. Liposomes are versatile nanocarriers for drug delivery, and the inclusion of ceramides, key components of the skin's lipid barrier, makes them particularly suitable for dermatological and cosmetic applications. The incorporation of polyethylene (B3416737) glycol (PEG) helps to prolong circulation time in vivo and enhance stability. The most common and effective method for preparing these liposomes is the thin-film hydration technique followed by extrusion, which allows for the formation of unilamellar vesicles with a controlled size distribution.[1][2][3][4]
This protocol will guide users through the process of formulating liposomes composed of a primary phospholipid, cholesterol, and this compound. It also covers essential characterization techniques to ensure the quality and consistency of the prepared liposomes.
Materials and Equipment
Lipids and Reagents
| Component | Recommended Material | Molar Mass ( g/mol ) |
| Primary Phospholipid | 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | 790.15 |
| Cholesterol | Cholesterol (ovine wool, >98%) | 386.65 |
| PEGylated Ceramide | N-palmitoyl-sphingosine-1-{succinyl[methoxy(polyethylene glycol)2000]} (this compound) | ~2600 |
| Organic Solvent | Chloroform:Methanol (2:1, v/v) | - |
| Hydration Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | - |
Equipment
| Equipment | Purpose |
| Rotary Evaporator | Formation of a thin lipid film |
| Water Bath | Temperature control during film formation and hydration |
| Round-bottom Flask (50 mL) | Vessel for lipid film formation |
| Mini-Extruder | Liposome (B1194612) sizing |
| Polycarbonate Membranes (100 nm pore size) | Liposome sizing |
| Syringes (1 mL, gas-tight) | For use with the mini-extruder |
| Dynamic Light Scattering (DLS) Instrument | Measurement of particle size and polydispersity index (PDI) |
| Zetasizer | Measurement of zeta potential |
| Glass Vials | For storing lipid solutions and final liposome suspension |
| Nitrogen Gas Cylinder | To evaporate organic solvent and prevent lipid oxidation |
| Vacuum Pump | To ensure complete removal of organic solvent |
Experimental Protocols
Lipid Stock Solution Preparation
-
Prepare individual stock solutions of DSPC, cholesterol, and this compound in the chloroform:methanol (2:1, v/v) solvent. A typical concentration is 10 mg/mL.
-
Store the stock solutions in glass vials at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent lipid oxidation.
Liposome Preparation by Thin-Film Hydration
The thin-film hydration method is a widely used technique for liposome preparation.[1][2][3][4] It involves the deposition of a thin lipid film on the inner surface of a round-bottom flask, followed by hydration with an aqueous buffer.
-
Lipid Mixing: In a 50 mL round-bottom flask, combine the lipid stock solutions to achieve the desired molar ratio. A commonly used ratio for PEGylated ceramide liposomes is DSPC:Cholesterol:this compound (55:40:5 molar ratio) .
-
Film Formation:
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipid with the highest Tc (for DSPC, the Tc is ~55°C, so a temperature of 60-65°C is recommended).
-
Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. This will result in the formation of a thin, uniform lipid film on the inner wall of the flask.[1][2]
-
-
Film Drying: To ensure the complete removal of any residual organic solvent, place the flask on a high-vacuum pump for at least 2 hours, or preferably overnight.[5]
Hydration of the Lipid Film
-
Pre-warm the hydration buffer (PBS, pH 7.4) to the same temperature as the water bath used for film formation (60-65°C).[2]
-
Add the warm hydration buffer to the round-bottom flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration of the liposome suspension (e.g., 5 mL for a final total lipid concentration of 10 mg/mL).
-
Agitate the flask by hand or using a vortex mixer until the lipid film is fully suspended. This process may take 30-60 minutes and results in the formation of multilamellar vesicles (MLVs).[5]
Liposome Sizing by Extrusion
To obtain unilamellar vesicles with a uniform size, the MLV suspension is subjected to extrusion through polycarbonate membranes with a defined pore size.[6][7]
-
Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes.
-
Heat the extruder to the hydration temperature (60-65°C) to ensure the lipids are in their fluid phase during extrusion.
-
Load the MLV suspension into one of the gas-tight syringes.
-
Pass the suspension back and forth through the membranes for an odd number of passes (e.g., 11 or 21 times). This will produce large unilamellar vesicles (LUVs) with a diameter close to the membrane pore size.[5][8]
Characterization of Liposomes
Proper characterization is crucial to ensure the quality and reproducibility of the liposome formulation.
Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Method: Dynamic Light Scattering (DLS) is used to determine the mean hydrodynamic diameter and the PDI, which indicates the width of the size distribution. A PDI value below 0.2 is generally considered acceptable for a monodisperse liposome population.[9] Zeta potential measurements provide information about the surface charge of the liposomes, which is an indicator of their stability.
-
Procedure:
| Parameter | Expected Value |
| Mean Hydrodynamic Diameter | 100 - 150 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential | Near neutral to slightly negative |
Encapsulation Efficiency (Optional)
If a hydrophilic drug is to be encapsulated in the aqueous core of the liposomes, the encapsulation efficiency should be determined.
-
Method: This is typically done by separating the unencapsulated drug from the liposomes using techniques like size exclusion chromatography or centrifugation. The amount of encapsulated drug is then quantified using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).[1]
Storage
Store the prepared this compound liposomes at 4°C.[10] Do not freeze , as this can disrupt the liposomal structure.[11] For long-term stability, the liposome suspension can be stored under an inert gas (e.g., argon or nitrogen) to prevent lipid oxidation.[5] The stability of the liposomes should be monitored over time by re-characterizing their size and PDI.
Visualization of Workflow
Experimental Workflow for Liposome Preparation
Caption: Workflow for this compound Liposome Preparation.
Logical Relationship of Liposome Components
References
- 1. The Design and Optimization of Ceramide NP-Loaded Liposomes to Restore the Skin Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 5. benchchem.com [benchchem.com]
- 6. ijrti.org [ijrti.org]
- 7. Item - Evaluation of extrusion technique for nanosizing liposomes - University of Tasmania - Figshare [figshare.utas.edu.au]
- 8. Synthesis and Characterization of Ceramide-Containing Liposomes as Membrane Models for Different T Cell Subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 10. scribd.com [scribd.com]
- 11. avantiresearch.com [avantiresearch.com]
Application Notes and Protocols for C16 PEG2000 Ceramide in In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
C16 PEG2000 Ceramide is a pegylated derivative of C16 ceramide, a bioactive sphingolipid implicated in various cellular processes including apoptosis, cell cycle arrest, and autophagy. The conjugation of polyethylene (B3416737) glycol (PEG) enhances its solubility and stability in aqueous solutions, making it a valuable tool for in vitro studies. These application notes provide an overview of the concentrations and methodologies for utilizing this compound in cell-based assays, with a focus on its applications in cancer research and neurobiology.
Data Presentation: Quantitative Summary
The following tables summarize the effective concentrations of this compound and its formulations in various in vitro models.
Table 1: Cytotoxicity of this compound Formulations
| Cell Line | Formulation | Concentration Range | Incubation Time | Effect | Reference |
| N2a (mouse neuroblastoma) | Nanomicelles | 3.7 - 118.6 µM | 24 hours | Dose-dependent inhibition of cell activity | [1] |
| MCF-7/ADR (doxorubicin-resistant human breast cancer) | Nanoliposomes (co-delivered with doxorubicin) | IC50 of 2.2-fold lower than doxorubicin-only liposomes | 48 hours | Enhanced cytotoxicity in multidrug-resistant cells | [2][3] |
| HL-60/ADR (doxorubicin-resistant human promyelocytic leukemia) | Nanoliposomes (co-delivered with doxorubicin) | IC50 of 1.4-fold lower than doxorubicin-only liposomes | 48 hours | Enhanced cytotoxicity in multidrug-resistant cells | [2][3] |
Table 2: Concentrations for Mechanistic Studies
| Cell Line | Formulation | Concentration(s) | Incubation Time | Assay | Observed Effect | Reference |
| N2a | Nanomicelles | 2.5, 5.0, 10, and 20 µM | 24 hours | Western Blot | Increased LC3-II/LC3-I ratio, reduced p62 levels, and degradation of Tau proteins | [1] |
| Human Podocytes | Enriched Lipoproteins | 200 µg/mL | 2 hours | Multiplex Analysis | Downregulation of mTOR signaling pathway intermediates | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanomicelles
This protocol is adapted from Gao et al., 2020 for the preparation of this compound nanomicelles for cell culture applications.[1]
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Vortex mixer
Procedure:
-
Dissolve 5 mg of this compound in a mixture of 3 mL of chloroform and 1 mL of methanol in a test tube and vortex thoroughly.
-
Transfer the solution to a 250 mL round-bottom flask.
-
Evaporate the organic solvents under vacuum using a rotary evaporator at 60 rpm and 37°C for 1 hour, or until a uniform thin lipid film is formed on the bottom of the flask.
-
Add 2 mL of PBS (pH 7.4) to the flask.
-
Continue to rotate the flask at 60 rpm for 30 minutes at 37°C to hydrate (B1144303) the lipid film and form a nanomicelle suspension.
-
The resulting nanomicelle solution can be stored at 4°C for a short period. For long-term storage, consult the manufacturer's recommendations.
Protocol 2: In Vitro Cytotoxicity Assay
This protocol provides a general guideline for assessing the cytotoxic effects of this compound nanomicelles on cultured cells.
Materials:
-
This compound nanomicelle solution (prepared as in Protocol 1)
-
Target cell line (e.g., N2a, MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT, XTT, or other viability assay reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow cells to attach.
-
Prepare serial dilutions of the this compound nanomicelle solution in complete culture medium to achieve the desired final concentrations (e.g., 0 to 120 µM).
-
Remove the medium from the wells and add 100 µL of the diluted nanomicelle solutions to the respective wells. Include wells with medium only as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).
-
After incubation, assess cell viability using a standard method such as the MTT assay. Add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time, and then measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value if applicable.
Protocol 3: Western Blot Analysis for Autophagy Markers
This protocol describes the use of Western blotting to detect changes in autophagy markers, such as LC3 and p62, in cells treated with this compound.
Materials:
-
This compound nanomicelle solution
-
Target cell line
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-LC3, anti-p62, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound nanomicelles (e.g., 2.5, 5, 10, 20 µM) for 24 hours.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3, p62, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and calculate the LC3-II/LC3-I ratio and relative p62 levels.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathways in cancer cells.
Caption: Workflow for preparing this compound nanomicelles.
Caption: Workflow for a standard in vitro cytotoxicity assay.
References
Application Notes and Protocols for Formulating C16 PEG2000 Ceramide in Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of therapeutics, most notably nucleic acids such as mRNA and siRNA. The composition of these LNPs is critical to their stability, efficacy, and safety. A key component in many LNP formulations is a PEGylated lipid, which provides a hydrophilic corona that sterically stabilizes the nanoparticles, reduces protein adsorption, and prolongs circulation time. C16 PEG2000 Ceramide is a frequently utilized PEGylated lipid in LNP formulations. This document provides detailed application notes and protocols for the formulation of LNPs incorporating this compound.
Role of this compound in Lipid Nanoparticles
This compound is a synthetic lipid consisting of a C16 ceramide anchor attached to a 2000 Dalton polyethylene (B3416737) glycol (PEG) chain. In LNP formulations, it plays several crucial roles:
-
Steric Stabilization: The PEG chain forms a hydrated layer on the surface of the LNP, preventing aggregation and improving colloidal stability.
-
Prolonged Circulation: The "stealth" properties conferred by the PEG layer help the LNPs evade recognition and clearance by the mononuclear phagocyte system, thereby increasing their circulation half-life.
-
Influence on Particle Size: The inclusion and molar ratio of this compound can influence the final size of the LNPs during the self-assembly process.
However, it is also important to note that PEGylated lipids can sometimes elicit an immune response, leading to the "accelerated blood clearance" (ABC) phenomenon upon repeated administration. This compound has been observed to induce a higher anti-PEG IgM response compared to some other PEGylated lipids.
Quantitative Data on LNP Formulations
The precise molar ratio of the lipid components is a critical parameter in LNP formulation. The following table summarizes example formulations incorporating this compound and their reported physicochemical properties.
| Ionizable Lipid | Helper Lipid | Cholesterol | This compound | Molar Ratio | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | Reference |
| 244-cis | DOPE | Cholesterol | This compound | 26.5:20:52:1.5 | ~80-100 | < 0.2 | > 90% | [1] |
| 244-cis | DOPE | Cholesterol | This compound | 26.5:20:52.4:1.1 | ~80-100 | < 0.2 | > 90% | [1] |
| SM-102 | DSPC | Cholesterol | This compound* | 50:10:38.5:1.5 | ~80-100 | < 0.2 | > 90% | [1] |
Note: In this formulation, this compound was substituted for the commonly used DMG-PEG 2000 to study its effects.
Experimental Protocols
Two common methods for preparing LNPs are microfluidic mixing and thin-film hydration followed by extrusion.
Protocol 1: LNP Formulation via Microfluidic Mixing
This method allows for rapid and reproducible production of LNPs with controlled size and narrow polydispersity.
Materials:
-
Ionizable lipid (e.g., 244-cis, SM-102)
-
Helper lipid (e.g., DOPE, DSPC)
-
Cholesterol
-
This compound
-
Ethanol (B145695) (RNase-free)
-
Aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0, RNase-free)
-
Therapeutic cargo (e.g., mRNA, siRNA) dissolved in the aqueous buffer
-
Microfluidic mixing device (e.g., NanoAssemblr, PNI)
-
Syringe pumps
-
Dialysis cassette (e.g., 10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)
Procedure:
-
Preparation of Lipid Stock Solution (Ethanol Phase):
-
Dissolve the ionizable lipid, helper lipid, cholesterol, and this compound in ethanol at the desired molar ratio. A typical total lipid concentration is 10-25 mM.
-
Ensure all lipids are fully dissolved by gentle vortexing or warming if necessary.
-
-
Preparation of Aqueous Phase:
-
Dissolve the therapeutic cargo (e.g., mRNA) in the acidic aqueous buffer (e.g., citrate buffer, pH 4.0). The acidic pH ensures the ionizable lipid is protonated, facilitating complexation with the negatively charged nucleic acid.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the aqueous phase with the therapeutic cargo into another.
-
Set the flow rate ratio of the aqueous phase to the ethanol phase, typically at 3:1.
-
Set the total flow rate to control the mixing time and resulting particle size. A higher flow rate generally results in smaller particles.
-
Initiate the mixing process. The rapid mixing of the two phases causes nanoprecipitation and self-assembly of the LNPs.
-
-
Purification and Buffer Exchange:
-
Collect the resulting LNP dispersion.
-
To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP solution against sterile PBS (pH 7.4) overnight at 4°C using a dialysis cassette.
-
-
Sterilization and Storage:
-
Filter the purified LNP suspension through a 0.22 µm sterile filter.
-
Store the final LNP formulation at 4°C.
-
Protocol 2: LNP Formulation via Thin-Film Hydration and Extrusion
This is a more traditional method for preparing liposomes and lipid nanoparticles.
Materials:
-
Ionizable lipid
-
Helper lipid
-
Cholesterol
-
This compound
-
Chloroform (B151607) or a chloroform/methanol mixture
-
Rotary evaporator
-
Aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0)
-
Extruder device with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath or heating block
Procedure:
-
Creation of the Lipid Film:
-
Dissolve the ionizable lipid, helper lipid, cholesterol, and this compound in chloroform in a round-bottom flask at the desired molar ratio.
-
Attach the flask to a rotary evaporator and rotate it in a water bath set above the transition temperature of the lipids.
-
Gradually reduce the pressure to evaporate the organic solvent, resulting in a thin, uniform lipid film on the inner wall of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration of the Lipid Film:
-
Add the pre-warmed aqueous buffer containing the therapeutic cargo to the flask with the lipid film.
-
Hydrate the film by rotating the flask in the water bath (above the lipid transition temperature) for 30-60 minutes. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion for Size Reduction and Homogenization:
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension to the extruder, which has been pre-heated to above the lipid transition temperature.
-
Force the suspension through the membrane multiple times (typically 11-21 passes). This process reduces the size of the vesicles and forms more unilamellar LNPs with a more uniform size distribution.
-
-
Purification and Buffer Exchange:
-
Purify the LNP suspension and perform buffer exchange as described in Protocol 1 (Step 4).
-
-
Sterilization and Storage:
-
Sterilize and store the final LNP formulation as described in Protocol 1 (Step 5).
-
Characterization of Formulated LNPs
After formulation, it is essential to characterize the LNPs to ensure they meet the desired specifications.
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). A PDI value below 0.2 is generally considered indicative of a monodisperse population.
-
Zeta Potential: Measured by Laser Doppler Velocimetry. This indicates the surface charge of the LNPs and can predict their stability in suspension.
-
Encapsulation Efficiency: Determined by separating the encapsulated from the unencapsulated therapeutic cargo (e.g., using a fluorescent dye exclusion assay like RiboGreen for nucleic acids) and quantifying the amount of encapsulated cargo relative to the initial amount.
-
Morphology: Visualized using techniques such as Cryogenic Transmission Electron Microscopy (Cryo-TEM) to observe the shape and lamellarity of the LNPs.
Visualizations
Workflow for LNP Formulation via Microfluidic Mixing
Caption: Workflow for LNP synthesis using microfluidics.
Workflow for LNP Formulation via Thin-Film Hydration
Caption: Workflow for LNP synthesis using thin-film hydration.
Accelerated Blood Clearance (ABC) Phenomenon
Caption: Mechanism of the ABC phenomenon for PEGylated LNPs.
References
C16 PEG2000 Ceramide for Advanced mRNA Delivery Applications
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of messenger RNA (mRNA) therapeutics holds immense promise for a wide range of applications, from vaccines to gene therapies. The success of these therapies is critically dependent on the development of safe and effective delivery vehicles. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, owing to their ability to protect the fragile mRNA molecule and facilitate its entry into target cells. A key component of modern LNP formulations is the PEGylated lipid, which plays a crucial role in the nanoparticle's stability, circulation time, and overall performance.
This document provides detailed application notes and protocols for the use of C16 PEG2000 Ceramide, a specific PEGylated lipid, in the formulation of LNPs for mRNA delivery. This compound is a polyethylene (B3416737) glycol-conjugated ceramide that can be incorporated into the lipid shell of nanoparticles.[1] Its unique properties can influence the biodistribution, immunogenicity, and transfection efficiency of the LNP-mRNA complexes. Understanding its characteristics and employing optimized protocols are essential for harnessing its full potential in therapeutic applications.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | N-palmitoyl-sphingosine-1-{succinyl[methoxy(polyethylene glycol)2000]}, C16 PEG 2000 Ceramide, CerC16-PEG | [2][] |
| CAS Number | 212116-78-4 | [2][4] |
| Molecular Formula | C₁₂₉H₂₅₃NO₅₁ | [2] |
| Formula Weight | ~2634.399 g/mol | [2] |
| Appearance | Powder | [] |
| Solubility | Soluble in Chloroform, Methanol | [] |
| Storage | -20°C | [2][4] |
Role in mRNA-LNP Formulations
This compound is an integral component of the four-part lipid mixture used to formulate LNPs for mRNA delivery, which also includes an ionizable lipid, a helper phospholipid, and cholesterol.[5][6] The PEGylated lipid forms a hydrophilic corona on the surface of the LNP, which provides several key advantages:
-
Steric Stabilization: The PEG layer prevents the aggregation of nanoparticles, ensuring colloidal stability during formulation and storage.[7][8]
-
Prolonged Circulation: The hydrophilic shield reduces nonspecific interactions with plasma proteins, thereby minimizing clearance by the mononuclear phagocyte system and extending the circulation half-life of the LNPs.[7][9]
However, the use of PEGylated lipids also presents challenges, often referred to as the "PEG dilemma." While beneficial for stability and circulation, the PEG corona can hinder cellular uptake and endosomal escape of the LNP, potentially reducing transfection efficiency.[10][11] Furthermore, repeated administration of PEGylated LNPs can induce an immune response, leading to the production of anti-PEG antibodies and accelerated blood clearance.[7][12] Studies have shown that LNPs containing this compound can trigger a more pronounced anti-PEG IgM response compared to other PEGylated lipids like DMG-PEG2000.[13][14]
Comparative Performance Data
The choice of PEGylated lipid significantly impacts the in vivo performance of mRNA-LNPs, particularly upon repeated administration. The following table summarizes key quantitative data from a study comparing LNPs formulated with this compound to those with DMG-PEG2000.
| Parameter | LNP Formulation | Value | Reference |
| Anti-PEG IgM Concentration (after 1st administration) | 244-cis LNP with this compound | 2279.7 U/ml | [14] |
| SM-102 LNP with DMG-PEG2000 | 1373.5 U/ml | [14] | |
| Complement C5a Concentration (after 2nd administration) | SM-102 LNP with this compound | 348.7 U/ml | [7][14] |
| SM-102 LNP with DMG-PEG2000 (1.5%) | 236.1 U/ml | [14] | |
| Protein Expression (2nd administration relative to 1st) | 244-cis LNP with this compound | 22.2% | [14] |
| SM-102 LNP with this compound | 43.4% | [14] | |
| SM-102 LNP with DMG-PEG2000 | 121.3% | [14] |
These data indicate that while potentially effective for single-dose applications, LNPs formulated with this compound may be less suitable for therapeutic strategies requiring repeated dosing due to a significant decrease in protein expression upon subsequent administrations, which is correlated with higher anti-PEG antibody production and complement activation.[13][14]
Experimental Protocols
I. LNP Formulation via Microfluidic Mixing
This protocol describes the preparation of mRNA-LNPs using a microfluidic mixing device, a reproducible and scalable method for nanoparticle formulation.[14][15]
Materials:
-
Ionizable Lipid (e.g., 244-cis or SM-102)
-
Helper Phospholipid (e.g., DOPE or DSPC)
-
Cholesterol
-
This compound
-
mRNA transcript in an aqueous buffer (e.g., 25-50 mM sodium acetate (B1210297) or sodium citrate, pH 4-5)[15]
-
Ethanol (B145695) (anhydrous)
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Microfluidic mixing system (e.g., Ignite by PNI)
Procedure:
-
Prepare Lipid Stock Solution: Dissolve the ionizable lipid, helper phospholipid, cholesterol, and this compound in ethanol at the desired molar ratio. A common molar ratio for a 244-cis LNP formulation is 26.5:20:52:1.5 (244-cis:DOPE:cholesterol:this compound).[14]
-
Prepare mRNA Solution: Dilute the mRNA transcript to the desired concentration in the acidic aqueous buffer.
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.
-
Pump the two solutions through the microfluidic device at a defined flow rate ratio (typically 1:3 ethanol to aqueous phase).[15] The rapid mixing of the two streams induces the self-assembly of the LNPs.
-
-
Dialysis:
-
Immediately after formulation, dialyze the LNP suspension against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH.[15]
-
Perform dialysis for at least 6 hours at 4°C, with at least one buffer exchange.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Experimental workflow for mRNA-LNP formulation.
II. LNP Characterization
A. Size and Zeta Potential:
-
Dilute the LNP suspension in an appropriate buffer (e.g., PBS).
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
B. mRNA Encapsulation Efficiency:
-
Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen).
-
Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 1% Triton X-100).
-
The encapsulation efficiency is calculated as: ((Total Fluorescence - Free Fluorescence) / Total Fluorescence) * 100%.
III. In Vitro Transfection
-
Plate target cells in a suitable culture medium and allow them to adhere overnight.
-
Add the mRNA-LNP formulation to the cells at various concentrations.
-
Incubate for a specified period (e.g., 24-48 hours).
-
Assess protein expression using appropriate methods, such as ELISA, western blot, or flow cytometry for a fluorescent reporter protein.
IV. In Vivo Administration and Evaluation
-
Administer the mRNA-LNP formulation to the animal model (e.g., Balb/c mice) via the desired route (e.g., intravenous injection).[14] A typical dose might be 0.5 mg/kg of mRNA.[14]
-
At predetermined time points (e.g., 6 hours post-injection), collect blood samples or harvest organs for analysis.[14]
-
Quantify the expressed protein in plasma or tissue lysates using ELISA.[14]
-
For repeated administration studies, inject a second dose at a specified interval (e.g., 7 days after the first dose) and repeat the analysis.[14]
-
To assess immunogenicity, measure anti-PEG IgM and complement activation (e.g., C5a levels) in plasma samples collected before and after administrations.[13][14]
Cellular Uptake and Endosomal Escape
The delivery of mRNA to the cytoplasm for translation is a multi-step process that begins with the uptake of the LNP by the cell.
Cellular uptake and endosomal escape of mRNA-LNPs.
LNPs are typically internalized through endocytic pathways, such as clathrin-mediated endocytosis or macropinocytosis.[10][11] Once inside the cell, the LNP is trafficked through the endosomal pathway, from early to late endosomes and eventually to lysosomes.[16][17] For the mRNA to be translated, it must escape from the endosome into the cytoplasm before the LNP is degraded in the lysosome. This endosomal escape is a critical bottleneck in mRNA delivery.[16][17][18] It is hypothesized that the ionizable lipid, which becomes protonated in the acidic environment of the endosome, plays a key role in destabilizing the endosomal membrane and facilitating the release of the mRNA cargo.[5] The specific properties of this compound may influence these uptake and escape processes, and further investigation is warranted to fully elucidate its mechanism of action at the cellular level.
Conclusion
This compound is a valuable tool for the formulation of mRNA-LNPs. Its inclusion can enhance the stability and circulation time of the nanoparticles. However, researchers must consider the potential for increased immunogenicity and reduced efficacy upon repeated administration. The protocols and data presented in this document provide a comprehensive guide for the application of this compound in mRNA delivery research and development. Careful optimization of the LNP formulation and a thorough understanding of its in vivo behavior are paramount to achieving successful therapeutic outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 4. C16 PEG Ceramide, MW 2,000, 212116-78-4 | BroadPharm [broadpharm.com]
- 5. PEGylated lipid screening, composition optimization, and structure–activity relationship determination for lipid nanoparticle-mediated mRNA delivery - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00433K [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. helixbiotech.com [helixbiotech.com]
- 9. Predictive high-throughput screening of PEGylated lipids in oligonucleotide-loaded lipid nanoparticles for neuronal gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PEGylation-Dependent Cell Uptake of Lipid Nanoparticles Revealed by Spatiotemporal Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biomol.com [biomol.com]
- 16. Endosomal escape of delivered mRNA from endosomal recycling tubules visualized at the nanoscale - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Endosomal escape of delivered mRNA from endosomal recycling tubules visualized at the nanoscale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for C16 PEG2000 Ceramide in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of C16 PEG2000 Ceramide in the formulation of nanocarriers for targeted drug delivery. This compound, a PEGylated lipid, is a critical component in the development of stealth liposomes and lipid nanoparticles, enhancing their stability, circulation time, and targeting efficiency.
Introduction to this compound
This compound is an amphiphilic molecule consisting of a C16 ceramide lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with an average molecular weight of 2000 Daltons.[1] The ceramide moiety provides stable integration into the lipid bilayer of nanoparticles, while the PEG chain creates a hydrophilic corona on the nanoparticle surface. This "stealth" characteristic reduces recognition by the mononuclear phagocyte system (MPS), thereby prolonging systemic circulation and increasing the probability of reaching the target tissue.[2] Furthermore, ceramide itself is a bioactive molecule implicated in inducing cellular apoptosis and autophagy, which can offer synergistic therapeutic effects in cancer therapy.[3][4][5]
Key Applications
-
Stealth Liposome (B1194612) Formulation: Incorporation of this compound into liposomal formulations prevents their rapid clearance from circulation, leading to improved drug accumulation at the target site through the enhanced permeability and retention (EPR) effect in tumors.
-
Targeted Drug Delivery: The PEGylated surface can be functionalized with targeting ligands (e.g., antibodies, peptides, aptamers) to facilitate active targeting to specific cells or tissues.
-
Co-delivery Systems: this compound-containing nanoparticles can be used to co-deliver chemotherapeutic agents and ceramide, potentially overcoming drug resistance and enhancing therapeutic efficacy.[3]
-
Gene Delivery: These nanoparticles are also suitable carriers for nucleic acid-based therapeutics like siRNA, protecting them from degradation and facilitating their delivery to target cells.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies utilizing PEGylated ceramide and similar lipid-based nanoparticle formulations.
Table 1: Nanoparticle Formulation and Physicochemical Characterization
| Formulation Components (Molar Ratio) | Nanoparticle Type | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| DSPE-PEG2000 / Soluplus (1:1 w/w) | Micelle-like particles | 116.6 | 0.112 | -13.7 | [6] |
| DSPE-PEG2000 / Soluplus (4:1 w/w) | Micelle-like particles | 128.1 | 0.295 | -28.1 | [6] |
| DSPE-PEG2000 / Soluplus (10:1 w/w) | Micelle-like particles | 36.5 | 0.900 | -28.5 | [6] |
| CSL3 / DSPC / Chol / Cer-PEG (50:10:37.5:2.5) | LNP | ~300 (DLS), ~160 (NTA) | - | - | [7] |
| SM-102 / DSPC / Chol / Cer-PEG (50:10:37.5:2.5) | LNP | ~100-150 | - | - | [7] |
Table 2: Drug Loading and Release Kinetics of Doxorubicin (DOX)
| Formulation | Drug Loading Efficiency (%) | Encapsulation Efficiency (%) | Release Profile | Reference |
| DOX-Lip-C6 | - | >90% | Biphasic, with a slightly faster release than ceramide-free liposomes. | [3] |
| DOX-Lip-C12 | - | >90% | Biphasic, similar release profile to ceramide-free liposomes. | [3] |
| F9 (Soyalecithin, Cholesterol, DSPE-MPEG2000) | - | 96.45 ± 0.95 | Sustained release up to 41.45% in 8 hours. | [8] |
| F3 (Soyalecithin, Cholesterol) | - | 88.92 | >97% release in 8 hours. | [9] |
Table 3: In Vivo Biodistribution of PEGylated Nanoparticles in Mice
| Nanoparticle Type | Targeting Ligand | Organ with Highest Accumulation (24h post-injection) | Tumor Accumulation (%ID/g) | Reference |
| PLGA-PEG | None | Liver, Spleen | ~5 | [2] |
| Gold Nanoparticles (10nm) with PEG | AS1411 | Liver, Spleen | ~2 (at 24h) | [10] |
| Mixed Shell Micelles (PEG-75) | None | Liver, Spleen | ~3 (at 24h) | [5] |
| Ceramide-PEG NPs | None | Liver, Lungs | ~2.2-fold higher than naked siRNA | [2] |
Experimental Protocols
Protocol for Liposome Formulation using Thin-Film Hydration
This protocol describes the preparation of this compound-containing liposomes using the thin-film hydration method followed by extrusion.
Materials:
-
Primary phospholipid (e.g., DSPC, DPPC)
-
Cholesterol
-
This compound
-
Drug to be encapsulated (e.g., Doxorubicin)
-
Chloroform and Methanol (2:1 v/v)
-
Hydration buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Preparation:
-
Dissolve the desired amounts of the primary phospholipid, cholesterol, and this compound in a chloroform:methanol mixture in a round-bottom flask. A typical molar ratio is 55:40:5 (phospholipid:cholesterol:PEG-lipid).
-
If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 65°C).
-
Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, forming a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.[11][12]
-
-
Hydration:
-
Add the hydration buffer (pre-heated to the same temperature as the water bath) to the flask containing the lipid film.[11] If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.
-
Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.[12]
-
-
Extrusion (Sizing):
-
Assemble the extruder with the desired pore size polycarbonate membranes (e.g., 100 nm).
-
Transfer the MLV suspension to the extruder.
-
Force the suspension through the membranes multiple times (e.g., 11-21 times) to form small unilamellar vesicles (SUVs) with a uniform size distribution.[13]
-
Store the resulting liposome suspension at 4°C.
-
Protocol for Nanoparticle Characterization
4.2.1. Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)
Equipment:
-
DLS instrument (e.g., Malvern Zetasizer)
-
Cuvettes
Procedure:
-
Dilute a small aliquot of the nanoparticle suspension in the hydration buffer to an appropriate concentration to ensure a stable count rate (typically between 150k and 250k counts per second).[14]
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Allow the sample to equilibrate to the instrument's temperature (e.g., 25°C).
-
Perform the measurement according to the instrument's software instructions. The instrument will report the Z-average diameter (particle size) and the PDI. A PDI value below 0.3 is generally considered acceptable for drug delivery applications.
4.2.2. Zeta Potential Measurement
Equipment:
-
Zeta potential analyzer (often integrated with a DLS instrument)
-
Specific folded capillary cells
Procedure:
-
Dilute the nanoparticle suspension in an appropriate medium, typically 10 mM NaCl, to ensure sufficient conductivity for the measurement.
-
Load the sample into the folded capillary cell, ensuring no air bubbles are trapped.
-
Place the cell into the instrument.
-
Perform the measurement. The instrument applies an electric field and measures the electrophoretic mobility of the particles to calculate the zeta potential.[2][9] A zeta potential of ±30 mV is generally considered to indicate a stable suspension.[10]
Protocol for Quantification of Drug Loading
This protocol describes an indirect method to determine drug loading content (DLC) and encapsulation efficiency (EE).
Materials:
-
Ultracentrifuge or centrifugal filter units
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Lysis buffer (e.g., PBS with 1% Triton X-100)
Procedure:
-
Separation of Free Drug:
-
Take a known volume of the drug-loaded nanoparticle suspension.
-
Separate the nanoparticles from the aqueous phase containing the unencapsulated drug using ultracentrifugation or a centrifugal filter unit.
-
-
Quantification of Unencapsulated Drug:
-
Measure the concentration of the drug in the supernatant/filtrate using a pre-established standard curve on a spectrophotometer or HPLC. This gives the amount of unencapsulated drug.
-
-
Quantification of Total Drug:
-
Take the same initial volume of the drug-loaded nanoparticle suspension and lyse the nanoparticles by adding a lysis buffer. This will release the encapsulated drug.
-
Measure the total drug concentration in the lysed suspension.
-
-
Calculation:
-
Encapsulation Efficiency (EE %): EE (%) = [(Total Drug - Unencapsulated Drug) / Total Drug] x 100
-
Drug Loading Content (DLC %): DLC (%) = [(Total Drug - Unencapsulated Drug) / Total Lipid Weight] x 100
-
Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol assesses the effect of this compound-containing nanoparticles on cell viability.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the drug-loaded nanoparticles, empty nanoparticles, and free drug in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the treatment solutions. Include untreated cells as a control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control group.
-
Plot the cell viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Visualizations
Signaling Pathways
Caption: Ceramide-induced signaling pathways for apoptosis and autophagy.
Experimental Workflow
Caption: General experimental workflow for developing ceramide-based nanoparticles.
Targeted Drug Delivery Logic
Caption: Logical flow of targeted drug delivery using PEGylated nanoparticles.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Surface De-PEGylation Controls Nanoparticle-Mediated siRNA Delivery In Vitro and In Vivo [thno.org]
- 3. Ceramide-containing liposomes with doxorubicin: time and cell-dependent effect of C6 and C12 ceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. complexgenerics.org [complexgenerics.org]
- 5. The impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmascholars.com [pharmascholars.com]
- 9. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 10. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents | MDPI [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. In vivo studies investigating biodistribution of nanoparticle-encapsulated rhodamine B delivered via dissolving microneedles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of C16 PEG2000 Ceramide
For Researchers, Scientists, and Drug Development Professionals
Introduction
C16 PEG2000 Ceramide is a synthetic, pegylated sphingolipid that combines the bioactivity of C16 ceramide with the pharmacokinetic benefits of polyethylene (B3416737) glycol (PEG). C16 ceramide, a key signaling molecule, is implicated in various cellular processes including apoptosis, cell cycle arrest, and senescence. The attachment of a PEG2000 chain enhances its solubility and circulation time, making it a molecule of interest in drug delivery and therapeutic research. Accurate and robust analytical methods are crucial for the quantification of this compound in various biological matrices to understand its biodistribution, efficacy, and mechanism of action.
These application notes provide detailed protocols for the quantification of this compound using state-of-the-art analytical techniques, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard, and a fluorescence-based method as a viable alternative.
Analytical Methods Overview
The quantification of this compound presents a unique analytical challenge due to its amphipathic nature and the polydispersity of the PEG chain. The ceramide moiety provides a hydrophobic anchor, while the long PEG chain imparts hydrophilicity. LC-MS/MS offers the highest sensitivity and specificity for quantification. Fluorescence-based methods can be employed as a less complex and more accessible alternative, particularly for in vitro assays.
Quantitative Data Summary
The following tables summarize typical performance characteristics of analytical methods for the quantification of ceramides. While specific data for this compound is not extensively published, these values for similar analytes provide a benchmark for expected method performance.
Table 1: Performance of LC-MS/MS Methods for Ceramide Quantification
| Parameter | C16 Ceramide | General Ceramide Species | Reference |
| Limit of Detection (LOD) | 0.2 fmol | 5–50 pg/mL | [1] |
| Limit of Quantification (LOQ) | 1.1 fmol | 5–50 pg/mL | [1] |
| Linearity Range | 0.05 - 50 ng/mL | Broad (ng/mL to µg/mL) | [1] |
| Recovery | 96.1% - 113.4% | 70% - 99% | [1] |
| Intra-assay Precision (CV%) | <15% | <15% | |
| Inter-assay Precision (CV%) | <15% | <15% |
Table 2: Performance of HPLC-Fluorescence Methods for Ceramide Quantification
| Parameter | Derivatized Ceramides | Reference |
| Limit of Detection (LOD) | < 1 pmol | [2] |
| Linearity Range | pmol to nmol | [2] |
| Recovery | 87% - 113% | [3] |
| Intra-assay Precision (CV%) | <4% | [3] |
| Inter-assay Precision (CV%) | <14% | [3] |
Experimental Protocols
Protocol 1: Quantification of this compound by LC-MS/MS
This protocol outlines a robust method for the sensitive and specific quantification of this compound in biological matrices such as plasma or tissue homogenates.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Objective: To extract this compound from the biological matrix and remove interfering substances.
-
Materials:
-
Plasma or tissue homogenate
-
Internal Standard (IS): C17 Ceramide (or a stable isotope-labeled this compound if available)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
To 100 µL of sample (plasma or tissue homogenate), add 10 µL of the internal standard solution.
-
Add 375 µL of a chloroform:methanol (1:2, v/v) mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of deionized water and vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
-
2. LC-MS/MS Instrumentation and Conditions
-
Objective: To chromatographically separate this compound from other sample components and detect it with high specificity and sensitivity.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: Linear gradient to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Re-equilibrate at 50% B
-
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions (Hypothetical - requires optimization):
-
This compound: Due to the polydispersity of the PEG chain, multiple precursor ions corresponding to different ethylene (B1197577) glycol unit repeats will be present. Select a few abundant precursor ions for monitoring. The product ion will likely correspond to the C16 ceramide backbone.
-
Internal Standard (C17 Ceramide): Monitor the appropriate precursor-to-product ion transition.
-
-
Collision Energy and other MS parameters: Optimize for each specific instrument and analyte.
-
3. Data Analysis and Quantification
-
Objective: To determine the concentration of this compound in the samples.
-
Procedure:
-
Construct a calibration curve by analyzing a series of known concentrations of this compound standards spiked into a blank matrix.
-
Plot the peak area ratio of the analyte to the internal standard against the concentration.
-
Perform a linear regression analysis to obtain the equation of the line.
-
Calculate the concentration of this compound in the unknown samples using the regression equation.
-
Protocol 2: Quantification of this compound using a Fluorescence-Based Assay
This protocol describes a method for the quantification of this compound after derivatization with a fluorescent label, followed by HPLC analysis.
1. Sample Preparation and Derivatization
-
Objective: To extract the analyte and chemically attach a fluorescent tag for sensitive detection.
-
Materials:
-
Sample containing this compound
-
Internal Standard (e.g., C17 Ceramide)
-
Extraction solvents (Chloroform, Methanol)
-
Fluorescent derivatizing agent (e.g., 9-anthroyl cyanide)
-
Reaction buffer
-
HPLC system with a fluorescence detector
-
-
Procedure:
-
Extract this compound from the sample matrix using the liquid-liquid extraction protocol described in Protocol 1.
-
After evaporating the solvent, reconstitute the dried extract in a suitable reaction buffer.
-
Add the fluorescent derivatizing agent (e.g., 9-anthroyl cyanide) to the sample and internal standard.
-
Incubate the reaction mixture under optimized conditions (e.g., 60°C for 30 minutes) to ensure complete derivatization.
-
Stop the reaction by adding a quenching solution or by placing the mixture on ice.
-
The derivatized sample is now ready for HPLC analysis.
-
2. HPLC Instrumentation and Conditions
-
Objective: To separate the fluorescently labeled this compound from other components.
-
Instrumentation:
-
HPLC system
-
Fluorescence detector
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of methanol and water is typically used.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detector Settings:
-
Excitation Wavelength (λex): ~360 nm (for 9-anthroyl derivatives)
-
Emission Wavelength (λem): ~470 nm (for 9-anthroyl derivatives)
-
Note: Wavelengths must be optimized for the specific fluorescent tag used.
-
-
3. Data Analysis and Quantification
-
Objective: To quantify the fluorescently labeled this compound.
-
Procedure:
-
Create a calibration curve using known concentrations of derivatized this compound standards.
-
Integrate the peak areas of the analyte and the internal standard in the chromatograms.
-
Calculate the concentration of this compound in the samples based on the calibration curve.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
C16 Ceramide-Mediated Apoptosis Signaling Pathway
Caption: Simplified C16 Ceramide-mediated apoptosis signaling pathway.
References
Application Note: Quantitative Analysis of C16 PEG2000 Ceramide by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of C16 PEG2000 Ceramide in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a synthetically modified sphingolipid, is of significant interest in drug delivery research due to its role in the formation of stable liposomal formulations. Accurate quantification is crucial for pharmacokinetic studies, formulation development, and understanding its biological interactions. The described protocol provides a comprehensive workflow from sample preparation to data analysis and includes a summary of the key signaling pathways influenced by C16 ceramide.
Introduction
Ceramides are a class of bioactive lipids that play a central role in cellular signaling, regulating processes such as apoptosis, cell cycle arrest, and senescence.[1] The C16 ceramide (N-palmitoylsphingosine) has been specifically implicated in these pathways.[2] The attachment of a polyethylene (B3416737) glycol (PEG) chain, as in this compound, is a common strategy in drug delivery to improve the pharmacokinetic properties of liposomal drug carriers.[3] This modification enhances circulation time and stability.
The analysis of PEGylated lipids presents unique challenges due to the polydispersity of the PEG chain and potential for multiple charged species in the mass spectrometer. This protocol is optimized for the specific characteristics of this compound, ensuring accurate and reproducible quantification. LC-MS/MS is the preferred method for this analysis due to its high sensitivity and selectivity.[4]
Experimental Protocols
Sample Preparation: Lipid Extraction
This protocol is designed for the extraction of this compound from plasma or cell culture samples.
Materials:
-
Methanol
-
Water (LC-MS grade)
-
Internal Standard (IS): C17 Ceramide solution (1 µg/mL in methanol)
-
Phosphate-buffered saline (PBS)
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of sample (plasma or cell lysate), add 300 µL of a chloroform:methanol (1:2, v/v) mixture.
-
Add 10 µL of the C17 Ceramide internal standard solution.
-
Vortex the mixture vigorously for 1 minute.
-
Add 100 µL of chloroform and vortex for 30 seconds.
-
Add 100 µL of water and vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic phase into a clean tube.
-
Dry the organic extract under a gentle stream of nitrogen gas at 30°C.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 100% B over 5 minutes, hold at 100% B for 2 minutes, return to 50% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
Due to the polydispersity of the PEG2000 chain, multiple precursor ions will be present for this compound. It is recommended to monitor several of the most abundant precursor ions, which correspond to the different numbers of ethylene (B1197577) glycol repeats. The product ion will be characteristic of the C16 ceramide backbone.
| Analyte | Precursor Ion (m/z) Range* | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 2500 - 2700 | 264.3 | 35 |
| C17 Ceramide (IS) | 552.5 | 264.3 | 35 |
*The precursor ion range for this compound should be optimized based on the specific mass spectrum obtained from a direct infusion of the standard.
Data Presentation
The following table summarizes the expected quantitative performance of the described LC-MS/MS method.
| Parameter | This compound |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~2 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery (%) | 85 - 105% |
Signaling Pathways and Visualizations
C16 ceramide is a key signaling molecule involved in cellular processes leading to apoptosis and the regulation of cell growth through the mTOR pathway.
Conclusion
This application note provides a detailed and reliable LC-MS/MS method for the quantification of this compound. The protocol is optimized for sensitivity and reproducibility, making it suitable for a range of applications in drug development and biomedical research. The provided visualizations of the experimental workflow and relevant signaling pathways offer a comprehensive resource for researchers in this field.
References
Application Notes & Protocols: C16 PEG2000 Ceramide in Stable Nucleic Acid Lipid Particle (SNALP) Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable Nucleic Acid Lipid Particles (SNALPs) are advanced drug delivery systems designed for the systemic administration of nucleic acid-based therapeutics, including small interfering RNA (siRNA), messenger RNA (mRNA), and plasmid DNA. The formulation of SNALPs is a critical determinant of their efficacy, influencing their stability, pharmacokinetic profile, and the efficiency of nucleic acid delivery to target cells. A key component in modern lipid nanoparticle formulations is the PEGylated lipid, which plays a crucial role in particle stabilization and shielding from the host immune system.
C16 PEG2000 Ceramide is a frequently utilized PEGylated lipid in SNALP formulations. It consists of a C16 acyl chain ceramide anchor, which integrates into the lipid bilayer of the nanoparticle, and a 2000-dalton polyethylene (B3416737) glycol (PEG) chain that extends from the particle surface. This PEG layer provides a hydrophilic shield that prevents aggregation, reduces opsonization and subsequent clearance by the mononuclear phagocyte system, thereby prolonging circulation time.[1] The choice of the PEGylated lipid, including the anchor and the length of the PEG chain, significantly impacts the physicochemical properties and in vivo behavior of the nanoparticles.[2][3]
These application notes provide a comprehensive overview and detailed protocols for the incorporation of this compound in the preparation of SNALPs.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for SNALP formulations incorporating this compound. The optimal values can vary depending on the specific nucleic acid payload, target application, and the other lipid components.
| Parameter | Typical Range | Key Considerations |
| This compound Molar Ratio | 1-3 mol% | Higher percentages can decrease encapsulation efficiency and mRNA translation.[2] The molar ratio needs to be optimized for a balance between stability and cellular uptake.[4] |
| Cationic/Ionizable Lipid Molar Ratio | 50-65 mol% | Essential for complexing with the negatively charged nucleic acid backbone.[5] |
| Helper Lipid (e.g., DSPC, DOPE) Molar Ratio | 10-25 mol% | Contributes to the structural integrity of the lipid bilayer. |
| Cholesterol Molar Ratio | 30-45 mol% | Enhances nanoparticle stability and facilitates membrane fusion.[5] |
| Particle Size (Z-average) | 80 - 150 nm | Influences biodistribution and cellular uptake. |
| Polydispersity Index (PDI) | < 0.2 | Indicates a homogenous and monodisperse particle population. |
| Encapsulation Efficiency | > 80% | High encapsulation is crucial for therapeutic efficacy.[6] |
| Zeta Potential | Near-neutral (-10 to +10 mV) | A near-neutral surface charge at physiological pH helps to reduce non-specific interactions and clearance.[6] |
Experimental Protocols
Two common methods for preparing SNALPs containing this compound are presented below: the ethanol (B145695) injection method and the microfluidic mixing method.
Protocol 1: SNALP Preparation via Ethanol Injection
This method relies on the rapid mixing of an ethanolic lipid solution with an aqueous solution containing the nucleic acid, leading to the spontaneous self-assembly of SNALPs.
Materials:
-
Lipids: this compound, Cationic/Ionizable Lipid (e.g., DLin-MC3-DMA), Helper Lipid (e.g., DSPC), Cholesterol.
-
Nucleic Acid: siRNA, mRNA, or other nucleic acid of interest.
-
Buffers:
-
Ethanol (95-100%, molecular biology grade)
-
Aqueous Buffer: 20 mM Citrate (B86180) buffer, pH 4.0 (for nucleic acid)
-
Dialysis Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
-
Equipment:
-
Glass vials
-
Magnetic stirrer and stir bars
-
Syringe pump (optional, for controlled addition)
-
Dialysis tubing (e.g., 10 kDa MWCO)
-
Particle size analyzer (e.g., Dynamic Light Scattering)
-
Procedure:
-
Lipid Stock Preparation:
-
Dissolve the cationic/ionizable lipid, DSPC, cholesterol, and this compound in 100% ethanol to achieve the desired molar ratios. A typical starting point is a molar ratio of 50:10:38.5:1.5 (Cationic Lipid:DSPC:Cholesterol:this compound).
-
The final total lipid concentration in ethanol is typically in the range of 10-25 mg/mL.
-
Gently warm the lipid solution to 60°C to ensure complete dissolution.[7]
-
-
Nucleic Acid Solution Preparation:
-
Dissolve the nucleic acid in the aqueous citrate buffer (pH 4.0) to the desired concentration.
-
Warm the nucleic acid solution to 60°C.[7]
-
-
SNALP Formation:
-
While vigorously vortexing or stirring the aqueous nucleic acid solution, rapidly inject the ethanolic lipid solution.[7] The final ethanol concentration should be between 20-40%.
-
The rapid mixing causes a change in solvent polarity, leading to the self-assembly of the lipids around the nucleic acid.
-
-
Maturation and Stabilization:
-
Incubate the resulting mixture at 40°C for 1 hour to allow for the maturation and stabilization of the SNALPs.[7]
-
-
Purification and Buffer Exchange:
-
To remove unencapsulated nucleic acid and ethanol, dialyze the SNALP suspension against PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis membrane. Perform at least two buffer changes.
-
Alternatively, ultrafiltration/diafiltration can be used for purification and concentration.[8]
-
-
Sterilization and Storage:
Protocol 2: SNALP Preparation via Microfluidic Mixing
Microfluidic mixing offers precise control over the mixing process, resulting in more uniform and reproducible nanoparticles.
Materials:
-
Same as Protocol 1.
-
Equipment:
-
Microfluidic mixing device (e.g., NanoAssemblr™)
-
Syringe pumps
-
Procedure:
-
Solution Preparation:
-
Prepare the ethanolic lipid solution and the aqueous nucleic acid solution as described in Protocol 1.
-
-
Microfluidic Mixing:
-
Load the ethanolic lipid solution into one syringe and the aqueous nucleic acid solution into another syringe.
-
Set the flow rates on the syringe pumps to achieve a desired flow rate ratio (typically 3:1 aqueous to organic). The total flow rate will depend on the specific microfluidic device.
-
Initiate the flow to mix the two streams within the microfluidic chip, leading to the formation of SNALPs.
-
-
Purification and Characterization:
-
Collect the resulting SNALP suspension.
-
Purify the SNALPs using dialysis or ultrafiltration/diafiltration as described in Protocol 1.
-
Characterize the SNALPs for particle size, PDI, and encapsulation efficiency.
-
Visualizations
Caption: Experimental workflow for SNALP preparation.
Caption: Role of this compound in SNALPs.
Application Notes
-
Role of this compound: The primary function of this compound is to form a hydrophilic corona on the surface of the SNALP. This "stealth" layer sterically hinders the interaction of the nanoparticle with serum proteins (opsonins), which would otherwise mark them for rapid clearance by the mononuclear phagocyte system.[1] This leads to a significantly prolonged circulation half-life, increasing the probability of the SNALP reaching its target tissue.
-
Impact on Stability: The PEG layer also prevents the aggregation of SNALPs during formulation, storage, and in the bloodstream, which is crucial for maintaining the desired particle size and for intravenous administration.[1]
-
The "PEG Dilemma": While beneficial for circulation time, a dense PEG layer can also hinder the interaction of the SNALP with the target cell membrane, potentially reducing cellular uptake and endosomal escape.[4] The length of the lipid anchor (C16 in this case) and the PEG chain length (2000 Da) are important parameters that influence how long the PEG-lipid is retained in the nanoparticle membrane in vivo. Shorter lipid anchors can lead to more rapid shedding of the PEG layer, which may be advantageous for cellular uptake at the target site.[3]
-
Immunogenicity: Repeated administration of PEGylated nanoparticles can sometimes lead to the production of anti-PEG antibodies, which can accelerate the clearance of subsequent doses (a phenomenon known as accelerated blood clearance or ABC).[10][11] The choice of PEG-lipid can influence the magnitude of this immune response.[10][12]
-
Formulation Optimization: The molar percentage of this compound is a critical parameter to optimize. A sufficient amount is needed for stability, but an excess can negatively impact transfection efficiency.[2] Therefore, it is recommended to test a range of PEG-lipid concentrations (e.g., 0.5-5 mol%) during formulation development.
-
Characterization is Key: Following preparation, it is essential to thoroughly characterize the SNALPs. This includes measuring the particle size and polydispersity index (PDI) by dynamic light scattering (DLS), determining the zeta potential, and quantifying the nucleic acid encapsulation efficiency (e.g., using a RiboGreen assay).[6] Cryo-transmission electron microscopy (cryo-TEM) can provide valuable information on the morphology of the nanoparticles.[6]
References
- 1. helixbiotech.com [helixbiotech.com]
- 2. Role of PEGylated lipid in lipid nanoparticle formulation for in vitro and in vivo delivery of mRNA vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2009127060A1 - Novel lipid formulations for nucleic acid delivery - Google Patents [patents.google.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Preparation of SNALPs [bio-protocol.org]
- 8. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 9. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Protocol for Western Blot Analysis of Autophagy Markers with C16 PEG2000 Ceramide Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and misfolded proteins.[1][2] This catabolic process involves the formation of double-membraned vesicles, known as autophagosomes, which engulf cytoplasmic components and fuse with lysosomes for degradation.[3] The microtubule-associated protein 1A/1B-light chain 3 (LC3) and Sequestosome 1 (p62/SQSTM1) are two key protein markers used to monitor autophagic activity. During autophagy induction, the cytosolic form of LC3 (LC3-I) is conjugated to phosphatidylethanolamine (B1630911) to form LC3-II, which is recruited to the autophagosomal membranes.[2][4] The p62 protein acts as a receptor for cargo destined for degradation and is itself degraded upon fusion of the autophagosome with the lysosome.[5] Therefore, an increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
Ceramides are bioactive sphingolipids that have been shown to trigger autophagy.[6][7] C16 PEG2000 Ceramide is a polyethylene (B3416737) glycolylated (PEGylated) form of C16-ceramide that can self-assemble into nanomicelles.[7][8] It has been demonstrated to induce autophagy, making it a valuable tool for studying this pathway.[8][9] The mechanism of ceramide-induced autophagy involves interference with the mTOR signaling pathway and the dissociation of the Beclin 1:Bcl-2 complex, a key step in the initiation of autophagosome formation.[6][10]
This document provides a detailed protocol for the treatment of cells with this compound and the subsequent analysis of autophagy markers LC3 and p62 by Western blot. It also includes a method for assessing autophagic flux using the lysosomal inhibitor Bafilomycin A1.
Signaling and Experimental Diagrams
The following diagrams illustrate the ceramide-induced autophagy signaling pathway and the experimental workflow for its analysis.
Caption: Ceramide-induced autophagy signaling pathway.
References
- 1. The use of the autophagy marker LC3 in western blot, immunocytochemistry and flow cytometry research applications as an indicator of autophagy: Novus Biologicals [novusbio.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. mdpi.com [mdpi.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceramide-induced autophagy: To junk or to protect cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEG-Ceramide Nanomicelles Induce Autophagy and Degrade Tau Proteins in N2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PEG-Ceramide Nanomicelles Induce Autophagy and Degrade Tau Proteins in N2a Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Cytotoxicity Assay of C16 PEG2000 Ceramide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the cytotoxicity of C16 PEG2000 Ceramide using a standard colorimetric MTT assay. Additionally, this document summarizes available quantitative data and illustrates the relevant biological pathways and experimental workflows.
Introduction
This compound is a pegylated derivative of C16 ceramide, a bioactive sphingolipid implicated in various cellular processes, including apoptosis and autophagy.[1][2][3] The covalent attachment of polyethylene (B3416737) glycol (PEG) is intended to improve the solubility and bioavailability of the lipophilic ceramide molecule, making it a subject of interest in drug delivery and cancer therapy research.[4] Understanding the cytotoxic potential of this compound is crucial for evaluating its therapeutic efficacy and potential off-target effects. This document outlines a detailed protocol for assessing its cytotoxicity in vitro.
Data Presentation
The cytotoxic effects of PEGylated C16 ceramide have been evaluated in various cancer cell lines, particularly in the context of overcoming multidrug resistance. The following table summarizes the reported 50% inhibitory concentration (IC50) values.
| Cell Line | Drug Formulation | Incubation Time (hours) | IC50 (µg/mL doxorubicin (B1662922) equivalent) | Reference |
| MCF-7/ADR (Doxorubicin-resistant human breast cancer) | Liposomes with Doxorubicin and PEG-C16-Ceramide | 48 | ~1.5 | [4] |
| HL-60/ADR (Doxorubicin-resistant human promyelocytic leukemia) | Liposomes with Doxorubicin and PEG-C16-Ceramide | 48 | ~0.7 | [4] |
| N2a (Murine neuroblastoma) | This compound nanomicelles | 24 | Dose-dependent inhibition observed (0-118.6 µM) | MedChemExpress Product Page |
Note: The IC50 values from Su et al. (2015) are for a co-delivery system, and the cytotoxicity is attributed to the synergistic effect of doxorubicin and PEG-C16-Ceramide.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is designed for assessing the cytotoxicity of this compound in adherent cell lines using a 96-well plate format.
Materials:
-
This compound
-
Selected cancer cell line (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cell line to ~80% confluency.
-
Trypsinize the cells, centrifuge, and resuspend in complete medium to a density of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete cell culture medium to obtain the desired final concentrations for treatment. It is recommended to test a wide range of concentrations (e.g., 0.1 µM to 200 µM) to determine the dose-response curve.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the ceramide).
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include wells with untreated cells (medium only) as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
Following the incubation period, add 20 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from each well. Be cautious not to disturb the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Important Considerations for PEGylated Compounds:
-
Interference with MTT Assay: High concentrations of PEG have been reported to potentially interfere with the MTT assay.[5][6][7] It is advisable to include a control with the PEG vehicle alone (without ceramide) at the highest concentration used to assess any direct effect on the assay.
-
Solubility: Ensure that the this compound is fully dissolved in the culture medium to avoid precipitation, which can affect the accuracy of the results.
Visualizations
Experimental Workflow
Caption: Workflow for the MTT cytotoxicity assay of this compound.
Ceramide-Induced Apoptosis Signaling Pathway
Caption: Simplified signaling pathway of ceramide-induced apoptosis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ceramide and apoptosis: exploring the enigmatic connections between sphingolipid metabolism and programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Co-delivery of doxorubicin and PEGylated C16-ceramide by nanoliposomes for enhanced therapy against multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to prevent aggregation of C16 PEG2000 Ceramide nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the formulation and storage of C16 PEG2000 Ceramide nanoparticles.
Troubleshooting Guide: Nanoparticle Aggregation
Aggregation of this compound nanoparticles is a common challenge that can significantly impact experimental outcomes. This guide provides a systematic approach to diagnose and resolve aggregation problems.
Problem: Visible Precipitate or Cloudiness in Nanoparticle Dispersion Immediately After Formulation
This issue often points to suboptimal formulation or processing parameters. Follow this workflow to identify and resolve the root cause.
Caption: Initial troubleshooting workflow for nanoparticle aggregation.
Frequently Asked Questions (FAQs)
Formulation & Characterization
-
Q1: What are the primary causes of this compound nanoparticle aggregation during formulation?
-
A1: Aggregation during formulation is often due to several factors:
-
Suboptimal pH: The pH of the aqueous phase is critical. For formulations involving ionizable lipids, a specific pH range is necessary to ensure proper charge for nucleic acid encapsulation and subsequent stability.
-
High Ionic Strength: High salt concentrations in the buffer can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion and leading to aggregation.[1]
-
Inadequate PEGylation: Insufficient surface coverage with PEG2000 can leave hydrophobic regions of the ceramide exposed, promoting aggregation.
-
High Lipid Concentration: Elevated lipid concentrations can increase the likelihood of particle collisions and fusion during formation.
-
Inefficient Mixing: The rate of solvent mixing is crucial. In methods like microfluidics, the total flow rate and flow rate ratio of the aqueous and organic phases control the particle size and uniformity.
-
-
-
Q2: What is an acceptable Polydispersity Index (PDI) for this compound nanoparticles?
-
Q3: What is the expected zeta potential for this compound nanoparticles and why is it important?
-
A3: The zeta potential is an indicator of the nanoparticle's surface charge and colloidal stability. For PEGylated nanoparticles, the zeta potential is typically near-neutral (between -10 mV and +10 mV). The PEG layer shields the surface charge of the core lipids. A highly negative or positive zeta potential can sometimes indicate incomplete PEGylation or the adsorption of charged molecules to the nanoparticle surface. While a high magnitude zeta potential (> ±30 mV) can indicate good stability due to electrostatic repulsion, for PEGylated systems, steric hindrance from the PEG chains is the primary mechanism for preventing aggregation.
-
Storage & Stability
-
Q4: What are the optimal storage conditions for this compound nanoparticles in an aqueous solution?
-
A4: For long-term storage of lipid nanoparticles in an aqueous solution, refrigeration at 2-8°C is often recommended.[1] Storage at room temperature (25°C) can lead to a loss of efficacy over time, while freezing at -20°C can cause aggregation due to the formation of ice crystals.[4] The pH of the storage buffer does not appear to significantly influence stability, so a physiologically appropriate buffer like PBS (pH 7.4) is a practical choice.[1][4]
-
-
Q5: My nanoparticles aggregate after freeze-thaw cycles. How can I prevent this?
-
A5: Freeze-thaw cycles can induce nanoparticle aggregation. To mitigate this, the use of cryoprotectants is highly recommended. Sugars such as sucrose (B13894) and trehalose (B1683222) at a concentration of 10-20% (w/v) have been shown to be effective in preserving nanoparticle stability during freezing and thawing.[5][6]
-
-
Q6: Is lyophilization a good option for long-term storage of this compound nanoparticles?
-
A6: Yes, lyophilization (freeze-drying) can be an excellent strategy for enhancing the long-term stability of lipid nanoparticles.[7] It removes water, which can be a medium for degradation, and allows for storage at ambient temperatures. However, the process must be carefully optimized, and the use of lyoprotectants (which are often also cryoprotectants like sucrose and trehalose) is crucial to prevent aggregation upon reconstitution.[7][8]
-
Quantitative Data on Nanoparticle Stability
The following tables summarize key data on the stability of lipid nanoparticles under various conditions. While this data is for lipid nanoparticles in general, the principles are highly applicable to this compound formulations.
Table 1: Effect of Storage Temperature on Lipid Nanoparticle Stability in Aqueous Solution
| Storage Temperature | Observation after 150+ days | Recommendation |
| 25°C (Room Temp) | Loss of gene silencing efficacy.[4] | Not recommended for long-term storage. |
| 2°C (Refrigeration) | Maintained stability and efficacy.[1][4] | Recommended for aqueous storage. |
| -20°C (Freezer) | Aggregation and loss of efficacy observed.[4] | Not recommended without cryoprotectants. |
| -80°C (Ultra-low Freezer) | Significant increase in size and PDI without cryoprotectants.[5] | Requires cryoprotectants for stability. |
Table 2: Influence of Cryoprotectants on Nanoparticle Stability during Freeze-Thaw Cycles
| Cryoprotectant | Concentration (w/v) | Effect on Nanoparticle Aggregation |
| None | N/A | Significant aggregation and loss of efficacy.[1] |
| Sucrose | 10-20% | Prevents aggregation and preserves efficacy.[1][5] |
| Trehalose | 10-20% | Prevents aggregation and preserves efficacy.[1] |
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Particle Size and Polydispersity Index (PDI) Measurement
This protocol outlines the steps for determining the hydrodynamic diameter and PDI of this compound nanoparticles.
Caption: Workflow for DLS measurement of nanoparticles.
Protocol 2: Zeta Potential Measurement
This protocol describes how to measure the zeta potential of this compound nanoparticles to assess their surface charge characteristics.
-
Sample Preparation:
-
Dilute the nanoparticle suspension in a low ionic strength medium, such as 10 mM NaCl, to an appropriate concentration. The optimal concentration depends on the nanoparticle type and should be determined empirically.
-
Ensure the suspending medium is filtered through a 0.2 µm or smaller filter to remove dust and other particulates.
-
-
Instrument Setup and Measurement:
-
Use a clean, dedicated zeta potential measurement cell.
-
Rinse the cell with the filtered suspending medium before adding the sample.
-
Carefully inject the diluted nanoparticle sample into the cell, avoiding the introduction of air bubbles.
-
Place the cell in the instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Set the measurement parameters in the software, including the viscosity and dielectric constant of the medium.
-
Perform at least three replicate measurements for each sample to ensure reproducibility.
-
-
Data Analysis:
-
The instrument software will calculate the zeta potential from the measured electrophoretic mobility using the Henry equation.
-
Report the average zeta potential and the standard deviation. It is also important to report the pH and ionic strength of the suspending medium, as these can significantly affect the zeta potential.
-
Protocol 3: Lyophilization for Long-Term Storage
This protocol provides a general guideline for the freeze-drying of this compound nanoparticles.
-
Formulation with Cryoprotectant:
-
To the final nanoparticle suspension, add a cryoprotectant such as sucrose or trehalose to a final concentration of 10-20% (w/v).
-
Gently mix to ensure the cryoprotectant is fully dissolved.
-
-
Freezing:
-
Aliquot the nanoparticle-cryoprotectant mixture into lyophilization vials.
-
Freeze the samples. This can be done on the shelf of the lyophilizer or by flash-freezing in liquid nitrogen. A controlled cooling rate is often preferred to promote the formation of larger ice crystals, which facilitates sublimation.
-
-
Primary Drying (Sublimation):
-
Place the frozen samples in the lyophilizer.
-
Apply a deep vacuum (e.g., <100 mTorr).
-
Set the shelf temperature to a point below the glass transition temperature (Tg') of the frozen formulation to ensure the sample remains frozen during sublimation.
-
-
Secondary Drying (Desorption):
-
After all the ice has sublimated, gradually increase the shelf temperature (e.g., to 25°C) while maintaining the vacuum. This step removes any residual bound water.
-
-
Reconstitution:
-
Backfill the lyophilizer chamber with an inert gas like nitrogen before sealing the vials.
-
To use the nanoparticles, reconstitute the lyophilized powder with sterile, nuclease-free water or an appropriate buffer to the original volume. Gently swirl to dissolve the cake and reform the nanoparticle suspension.
-
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring Zeta Potential of Nanoparticles: Version 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Effect of cryoprotection on particle size stability and preservation of chitosan nanoparticles with and without hyaluronate or alginate coating - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lyophilization of Nanoparticles, Does It Really Work? Overview of the Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lyophilization of Nanocapsules: Instability Sources, Formulation and Process Parameters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Drug Loading in C16 PEG2000 Ceramide Liposomes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing drug loading in C16 PEG2000 Ceramide liposomes.
Frequently Asked Questions (FAQs)
Q1: What are this compound liposomes and why are they used in drug delivery?
This compound is a pegylated lipid used in the formation of liposomes, which are microscopic vesicles composed of a lipid bilayer. These liposomes can encapsulate both hydrophilic and hydrophobic drug molecules, making them versatile drug carriers. The PEG2000 component creates a "stealth" coating that helps the liposomes evade the mononuclear phagocyte system, prolonging their circulation time in the bloodstream. The C16 ceramide component can enhance the stability of the liposome (B1194612) structure.
Q2: What are the main factors influencing drug loading efficiency in these liposomes?
Several factors can significantly impact the efficiency of drug encapsulation in this compound liposomes:
-
Drug Properties: The solubility and charge of the drug are critical. Lipophilic drugs are typically entrapped within the lipid bilayer, while hydrophilic drugs are encapsulated in the aqueous core.
-
Lipid Composition: The ratio of this compound to other lipids, such as phospholipids (B1166683) and cholesterol, affects the membrane's fluidity and permeability, which in turn influences drug loading.
-
Drug-to-Lipid Ratio: The initial concentration of the drug relative to the total lipid concentration is a key parameter that needs to be optimized to maximize encapsulation without compromising liposome stability.[1][2]
-
Loading Method: The choice between passive and active loading techniques can dramatically affect the encapsulation efficiency.[3][4]
-
pH and Ionic Strength: The pH of the hydration buffer can influence the charge of both the lipids and the drug, affecting their interaction and, consequently, the loading efficiency.
Q3: What is the difference between passive and active drug loading?
Passive loading methods involve encapsulating the drug during the formation of the liposomes. For instance, in the thin-film hydration method, the drug is mixed with the lipids before hydration. This method is simpler but often results in lower encapsulation efficiencies, especially for hydrophilic drugs.[3][5]
Active loading , also known as remote loading, involves loading the drug into pre-formed liposomes. This is often achieved by creating a transmembrane gradient (e.g., a pH or ion gradient). Active loading can achieve significantly higher encapsulation efficiencies and more stable drug retention.[3][6]
Troubleshooting Guide
Issue 1: Low Encapsulation Efficiency
| Potential Cause | Troubleshooting Step |
| Suboptimal Drug-to-Lipid Ratio | Systematically vary the initial drug-to-lipid molar ratio (e.g., from 1:10 to 1:100) to find the saturation point.[1] |
| Inappropriate Loading Method | For hydrophilic drugs, consider switching from a passive loading method to an active loading method using a pH or ammonium (B1175870) sulfate (B86663) gradient. |
| Poor Liposome Formation | Ensure proper execution of the liposome preparation method (e.g., complete solvent evaporation in the thin-film hydration method). Use dynamic light scattering (DLS) to confirm vesicle formation.[1] |
| Drug Leakage during Formulation | Optimize the lipid composition. The inclusion of cholesterol can increase membrane rigidity and reduce leakage. However, excessive cholesterol can sometimes decrease the encapsulation of hydrophobic drugs.[2] |
| Incorrect pH of Hydration Buffer | Adjust the pH of the hydration buffer to optimize the charge interactions between the drug and the lipid bilayer. |
Issue 2: Liposome Instability (Aggregation or Fusion)
| Potential Cause | Troubleshooting Step |
| High Liposome Concentration | Dilute the liposome suspension to reduce the likelihood of aggregation.[2] |
| Inadequate PEGylation | Ensure a sufficient concentration of this compound (typically 5-10 mol%) to provide a steric barrier that prevents aggregation.[7] |
| Improper Storage Conditions | Store liposome suspensions at 4°C. Avoid freezing unless a suitable cryoprotectant (e.g., sucrose (B13894) or trehalose) is used, as freeze-thaw cycles can disrupt the liposome structure.[2][8] |
| Changes in pH or Ionic Strength | Use a buffer that maintains a stable pH and ionic strength throughout the experiment and during storage.[2] |
Issue 3: Inaccurate Measurement of Encapsulation Efficiency
| Potential Cause | Troubleshooting Step |
| Incomplete Separation of Free Drug | Use a reliable method to separate the liposomes from the unencapsulated drug. Size exclusion chromatography (SEC) or dialysis are commonly used techniques.[1][9] |
| Interference from Lipids in Quantification Assay | If using a spectrophotometric assay (e.g., UV-Vis), ensure that the lipids themselves do not absorb at the same wavelength as the drug. It may be necessary to disrupt the liposomes with a detergent (e.g., Triton X-100) before measurement.[9] |
| Turbidity in Supernatant after Centrifugation | Simple centrifugation may not be sufficient to pellet all liposomes. Consider ultracentrifugation or density gradient centrifugation for a cleaner separation.[1] |
Quantitative Data Summary
Table 1: Effect of Lipid Composition on Encapsulation Efficiency (Illustrative)
| Formulation (Molar Ratio) | Drug Model | Encapsulation Efficiency (%) | Reference |
| DSPC:Cholesterol:this compound (50:45:5) | Doxorubicin | ~95% (Active Loading) | [10] |
| DSPC:this compound (95:5) | Doxorubicin | ~90% (Active Loading) | [10] |
| Cationic Liposomes (DSPC:Chol:DOTAP) | BSA | 7.2 ± 0.8% (Freeze-Thaw) | [11] |
| Neutral Liposomes (DSPC:Chol) | BSA | 5.5 ± 0.3% (Freeze-Thaw) | [12] |
Table 2: Influence of Drug Loading Method on Liposome Characteristics (Illustrative)
| Loading Method | Drug Model | Encapsulation Efficiency (%) | Final Particle Size (nm) | Reference |
| Passive (Microfluidics) | BSA | 4.57 ± 0.2% | < 200 | [12] |
| Active (Freeze-Thaw) | BSA | 7.2 ± 0.8% | 131.2 ± 11.4 | [11] |
| Active (Electroporation) | BSA | Higher EE, but > 600 nm | > 600 | [11][13] |
Experimental Protocols
Protocol 1: Liposome Preparation by Thin-Film Hydration
-
Lipid Film Formation:
-
Dissolve the lipids (e.g., a phospholipid like DSPC, cholesterol, and this compound in a desired molar ratio) and the lipophilic drug in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.[2]
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC).
-
Gradually reduce the pressure to evaporate the solvent, which will form a thin, uniform lipid film on the inner surface of the flask.
-
Continue to evaporate under high vacuum for at least 1-2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). If using a passive loading method for a hydrophilic drug, the drug should be dissolved in this buffer.
-
The hydration should be performed at a temperature above the lipid phase transition temperature.
-
The flask should be gently agitated to allow the lipid film to swell and form multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication or Extrusion):
-
To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), the MLV suspension can be sonicated using a probe sonicator or subjected to extrusion.
-
For extrusion, the liposome suspension is passed multiple times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a liposome extruder.[2]
-
Protocol 2: Determination of Encapsulation Efficiency using Size Exclusion Chromatography (SEC)
-
Column Preparation:
-
Equilibrate an SEC column (e.g., Sephadex G-50) with the same buffer used for liposome hydration.[9]
-
-
Sample Loading:
-
Carefully load a known volume of the drug-loaded liposome suspension onto the column.[9]
-
-
Elution and Fraction Collection:
-
Elute the sample with the hydration buffer.
-
Collect fractions of the eluate. The liposomes, being larger, will elute first in the void volume, followed by the smaller, free drug molecules.[9]
-
-
Quantification:
-
Liposome Fractions: Pool the fractions containing the liposomes. Disrupt the liposomes by adding a detergent (e.g., Triton X-100) or a suitable organic solvent to release the encapsulated drug.[9] Quantify the drug concentration using an appropriate analytical method (e.g., UV-Vis spectrophotometry, HPLC). This gives the amount of encapsulated drug.
-
Free Drug Fractions: Pool the fractions containing the free drug and quantify the drug concentration.
-
Calculation: Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100[9]
-
Visualizations
Caption: Experimental workflow for drug loading in liposomes.
Caption: Factors influencing drug loading optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. researchgate.net [researchgate.net]
- 7. Diversity of PEGylation methods of liposomes and their influence on RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term stability of sterically stabilized liposomes by freezing and freeze-drying: Effects of cryoprotectants on structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. EP1448165B1 - Lipid carrier compositions and methods for improved drug retention - Google Patents [patents.google.com]
- 11. Investigation and Comparison of Active and Passive Encapsulation Methods for Loading Proteins into Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigation and Comparison of Active and Passive Encapsulation Methods for Loading Proteins into Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation and Comparison of Active and Passive Encapsulation Methods for Loading Proteins into Liposomes [ouci.dntb.gov.ua]
Troubleshooting low encapsulation efficiency with C16 PEG2000 Ceramide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low encapsulation efficiency with C16 PEG2000 Ceramide in their liposomal and nanoparticle formulations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significantly lower than expected encapsulation efficiency. What are the primary factors related to this compound that could be causing this?
Low encapsulation efficiency when using this compound can stem from several factors related to the formulation and process parameters. The inclusion of PEGylated lipids, like this compound, can influence the membrane's permeability and rigidity. An inappropriate concentration can lead to the formation of pores or micelles, which can cause leakage of the encapsulated drug.[1]
Troubleshooting Steps:
-
Optimize this compound Concentration: The concentration of PEGylated lipids is critical. While there is no single optimal concentration for all formulations, a common starting point is between 2-10 mol%. It is advisable to perform a concentration-response study to determine the optimal ratio for your specific lipid composition and drug molecule.
-
Evaluate Lipid Composition: The overall lipid composition significantly impacts encapsulation. The choice of primary phospholipids (B1166683) (e.g., HSPC, DSPC, DPPC) and the inclusion of cholesterol can affect membrane rigidity and drug retention.[2] Liposomes formulated with saturated phospholipids like DSPC have shown high encapsulation efficiencies of around 83.15% for certain drugs.[3]
-
Assess Drug-to-Lipid Ratio: A high drug-to-lipid ratio can saturate the formulation, leading to a significant amount of unencapsulated drug.[2] Systematically varying the drug-to-lipid ratio is recommended to find the optimal loading capacity.
Q2: What is the recommended method for preparing liposomes with this compound to maximize encapsulation efficiency?
The thin-film hydration method is a widely used and effective technique for preparing liposomes containing this compound.[4][5][6] This method has been reported to achieve high encapsulation efficiencies, with some optimized ceramide-containing formulations reaching up to 93.84 ± 0.87%.[7][8]
Q3: Can the physical properties of our drug molecule be contributing to the low encapsulation efficiency?
Yes, the physicochemical properties of the active pharmaceutical ingredient (API) are crucial. The solubility, size, charge, and lipophilicity of the drug determine whether it will be encapsulated in the aqueous core or the lipid bilayer.[2] For hydrophilic drugs, optimizing the aqueous core volume and for hydrophobic drugs, ensuring sufficient space within the bilayer are key considerations.
Q4: We are using the thin-film hydration method, but our results are still poor. What specific parameters in the protocol should we focus on optimizing?
Several parameters within the thin-film hydration protocol can be optimized:
-
Hydration Temperature: The hydration step should be performed at a temperature above the phase transition temperature (Tc) of all the lipids in the formulation.[5] For many common lipids used with this compound, a temperature of around 65°C is often effective.[9]
-
Hydration Buffer: The pH and ionic strength of the hydration buffer can influence the charge of both the lipids and the drug, which can affect encapsulation.
-
Sonication/Extrusion: Post-hydration sizing steps like sonication or extrusion are necessary to achieve a uniform size distribution.[5][10] However, excessive sonication can lead to drug leakage. Optimizing the duration and power of sonication or the number of extrusion cycles is important.
Quantitative Data Summary
The following table summarizes key quantitative data from studies on ceramide-containing and PEGylated liposomes, providing a reference for expected encapsulation efficiencies and formulation parameters.
| Formulation Component(s) | Drug | Encapsulation Efficiency (%) | Key Findings |
| HSPC-based ceramide-containing liposomes | Quercetin | 63 ± 5% | Saturated phospholipids like HSPC can lead to higher drug retention. |
| Optimized Ceramide NP-loaded liposomes | Ceramide NP | 93.84 ± 0.87% | Optimization of lipid ratios is crucial for achieving high encapsulation.[7][8] |
| DSPC:CH:DSPE-PEG2000 (55:40:5 molar ratio) | Indocyanine Green (ICG) | 83.15% | PEGylated liposomes with saturated lipids can achieve high encapsulation.[3] |
Experimental Protocols
Detailed Methodology: Thin-Film Hydration for this compound Liposomes
This protocol is a standard procedure for preparing liposomes using the thin-film hydration method and can be adapted for specific drug and lipid compositions.
Materials:
-
Primary Phospholipid (e.g., DSPC, HSPC, or DPPC)
-
This compound
-
Cholesterol
-
Drug to be encapsulated
-
Organic Solvent (e.g., Chloroform:Methanol 2:1 v/v)
-
Hydration Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
Procedure:
-
Lipid Dissolution: Dissolve the primary phospholipid, cholesterol, and this compound in the organic solvent in a round-bottom flask. If encapsulating a lipophilic drug, it should also be dissolved at this stage.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum. The temperature of the water bath should be maintained above the Tc of the lipids (e.g., 65°C).[9] Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Drying: Further dry the lipid film under a high vacuum for at least 1-2 hours to remove any residual organic solvent.
-
Hydration: Add the hydration buffer (containing the hydrophilic drug, if applicable) to the round-bottom flask. The volume will depend on the desired final lipid concentration.
-
Vesicle Formation: Agitate the flask by rotating it in the water bath, still maintained above the Tc of the lipids, for 1-2 hours. This allows the lipid film to hydrate (B1144303) and self-assemble into multilamellar vesicles (MLVs).
-
Size Reduction (Sonication/Extrusion):
-
Sonication: To produce small unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a probe sonicator or a bath sonicator. The sonication parameters (power, duration, temperature) need to be optimized to avoid drug degradation or leakage.
-
Extrusion: Alternatively, for a more uniform size distribution, the MLV suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm). This process is typically repeated 10-20 times.[10]
-
-
Purification: Remove the unencapsulated drug by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.
-
Characterization: Analyze the liposomes for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Visualizations
Below are diagrams illustrating the experimental workflow and a logical troubleshooting guide.
Caption: Experimental workflow for liposome (B1194612) preparation using the thin-film hydration method.
Caption: Troubleshooting guide for low encapsulation efficiency with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Quality by Design Approach in Liposomal Formulations: Robust Product Development [mdpi.com]
- 3. egrove.olemiss.edu [egrove.olemiss.edu]
- 4. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 5. protocols.io [protocols.io]
- 6. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Design and Optimization of Ceramide NP-Loaded Liposomes to Restore the Skin Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. studenttheses.uu.nl [studenttheses.uu.nl]
- 10. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
C16 PEG2000 Ceramide solubility in different solvents
Welcome to the technical support center for C16 PEG2000 Ceramide. This resource provides essential information on the solubility of this compound in various solvents, detailed experimental protocols, and troubleshooting guidance to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a polyethylene (B3416737) glycolylated lipid, which enhances its aqueous dispersibility compared to native C16 Ceramide. It is readily soluble in several organic solvents.[1][][3] For aqueous applications, it is often formulated as nanomicelles or liposomes.[4]
Q2: In which organic solvents can I dissolve this compound?
A2: this compound is soluble in ethanol (B145695), Dimethyl Sulfoxide (DMSO), and a mixture of Chloroform (B151607):Methanol (9:1).[1][]
Q3: Is this compound soluble in water or buffers like PBS?
Q4: I am observing precipitation when adding my this compound stock solution to my cell culture medium. What can I do?
A4: Precipitation upon addition to aqueous media is a common issue with ceramides.[7] Here are a few troubleshooting steps:
-
Reduce the final solvent concentration: Ensure the final concentration of the organic solvent (e.g., ethanol or DMSO) in your cell culture medium is very low (typically ≤ 0.1%) to avoid toxicity and precipitation.[8]
-
Warm the medium: Gently warming the cell culture medium to 37°C before adding the ceramide stock solution can sometimes help.[7][8]
-
Use a carrier: Complexing the ceramide with a carrier molecule like bovine serum albumin (BSA) can improve its solubility and delivery to cells.[7]
-
Sonication: After dilution, brief sonication of the final solution might help to disperse the lipid and create a more stable suspension.[3]
Solubility Data
For your convenience, the reported solubility of this compound in various solvents is summarized in the table below.
| Solvent System | Reported Solubility | Notes |
| Ethanol | 100 mg/mL | Ultrasonic assistance may be required.[3] |
| Ethanol | 5 mg/mL | Soluble.[1] |
| DMSO | 10 mM | Soluble. |
| DMSO | 5 mg/mL | Soluble.[1] |
| Chloroform:Methanol (9:1, v/v) | 5 mg/mL | Soluble.[1] |
| Chloroform | Soluble | [] |
| Methanol | Soluble | [] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol is suitable for preparing a concentrated stock solution of this compound for subsequent dilution in aqueous media.
-
Weighing: Aseptically weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of the chosen organic solvent (e.g., ethanol or DMSO) to achieve the desired stock concentration.
-
Dissolution: Vortex the solution to facilitate dissolution. If necessary, briefly sonicate the solution in a bath sonicator to ensure complete dissolution.[3]
-
Storage: Store the stock solution at -20°C or -80°C as recommended by the supplier for long-term stability.[1][6]
Protocol 2: Preparation of PEG-Ceramide Nanomicelles
This method is used to form nanomicelles for delivery in aqueous systems.[4]
-
Initial Dissolution: Dissolve a known amount of this compound (e.g., 5 mg) in a suitable organic solvent mixture, such as 3 mL of chloroform and 1 mL of methanol, in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent under vacuum using a rotary evaporator at 37°C until a uniform thin lipid film is formed at the bottom of the flask.
-
Hydration: Add the desired volume of an aqueous buffer (e.g., 2 mL of PBS, pH 7.4) to the flask.
-
Micelle Formation: Continue to rotate the flask on the rotary evaporator for approximately 30 minutes to allow the lipid film to fully hydrate (B1144303) and form nanomicelles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Powder is difficult to dissolve. | Insufficient mixing or low temperature. | Vortex the solution thoroughly. Gentle warming to 37°C or brief sonication can aid dissolution.[3][8] |
| Precipitation in cell culture media. | The compound's low aqueous solubility; high final concentration of organic solvent. | Prepare a more concentrated stock solution to minimize the volume added to the media. Ensure the final solvent concentration is non-toxic and does not exceed 0.1%.[8] Consider using a carrier like BSA.[7] |
| Inconsistent experimental results. | Incomplete dissolution or aggregation of the ceramide in the final solution. | After diluting the stock solution into your aqueous medium, vortex briefly. For cellular experiments, prepare fresh dilutions for each experiment. |
Experimental Workflow Diagram
Caption: Workflow for preparing this compound solutions.
References
- 1. avantiresearch.com [avantiresearch.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PEG-Ceramide Nanomicelles Induce Autophagy and Degrade Tau Proteins in N2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Long-term storage conditions for C16 PEG2000 Ceramide liposomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of C16 PEG2000 Ceramide liposomes. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your liposomal formulations.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound liposomes in an aqueous suspension?
A1: For long-term storage of this compound liposomes in an aqueous suspension, refrigeration at approximately 4°C is recommended.[1][2] Storing them at room temperature (around 22°C) can lead to increased instability over time.[1][2] It is generally advised to avoid freezing aqueous liposome (B1194612) suspensions, as the formation of ice crystals can disrupt the vesicle structure, leading to changes in size and leakage of encapsulated contents.
Q2: Can I freeze my this compound liposome suspension for long-term storage?
A2: Freezing is generally not recommended for aqueous liposome suspensions as it can fracture or rupture the vesicles. However, if freezing is necessary, the use of cryoprotectants such as sucrose (B13894) or trehalose (B1683222) may help preserve the integrity of the liposomes during the freeze-thaw cycle. For extended long-term storage, lyophilization (freeze-drying) is the preferred method.
Q3: What is the optimal pH for storing these liposomes?
A3: A neutral to slightly basic pH is generally better for the stability of phospholipid-based liposomes to minimize hydrolysis. A study on liposomes containing this compound showed that a buffer pH of 6.5 provided some stability, while a higher pH of around 8.5 led to greater instability.[1][2] However, the effect of pH can be less critical than the lipid composition itself.[1][2]
Q4: For how long can I store this compound liposomes?
A4: The stability of this compound liposomes can extend for several months to over a year, depending on the specific formulation and storage conditions.[1][2] When stored at 4°C, these liposomes have demonstrated stability for up to 9 months.[1][2] For storage periods exceeding this, lyophilization is recommended. A this compound powder can be stored at -20°C for up to a year.[3]
Q5: What is lyophilization and why is it recommended for long-term storage?
A5: Lyophilization, or freeze-drying, is a process that removes water from the liposome suspension at low temperatures and pressures. This results in a dry powder that is much more stable for long-term storage, as it prevents hydrolysis and reduces the mobility of the lipid bilayers, thus minimizing fusion and aggregation.[4] The lyophilized powder can be stored at -20°C and reconstituted with an aqueous buffer before use.[5]
Troubleshooting Guides
Issue 1: Increase in Particle Size and Polydispersity Index (PDI)
Q: I'm observing an increase in the average particle size and PDI of my liposome suspension during storage. What could be the cause and how can I resolve it?
A: An increase in particle size and PDI is a common indicator of liposome instability, likely due to aggregation or fusion of the vesicles.
Potential Causes:
-
Suboptimal Storage Temperature: Storage at room temperature or undergoing freeze-thaw cycles can promote aggregation.
-
Inappropriate pH or Ionic Strength: The pH and salt concentration of the buffer can affect the surface charge and stability of the liposomes. A low surface charge (zeta potential close to zero) can lead to aggregation.
-
Lipid Hydrolysis: Over time, the lipids in the bilayer can hydrolyze, leading to changes in membrane structure and stability.
-
High Liposome Concentration: Highly concentrated suspensions are more prone to aggregation.
Solutions:
-
Verify Storage Conditions: Ensure liposomes are consistently stored at 4°C and have not been accidentally frozen.
-
Optimize Buffer Composition: If aggregation persists, consider evaluating the pH and ionic strength of your storage buffer. For neutral formulations, the addition of a small amount of a charged lipid can increase electrostatic repulsion between vesicles.
-
Dilute the Suspension: If you are working with a highly concentrated formulation, diluting it before storage may help reduce aggregation.
-
Consider Lyophilization: For long-term storage, lyophilize the liposomes with a suitable cryoprotectant to prevent aggregation in the aqueous state.
Issue 2: Low or Decreasing Encapsulation Efficiency (Drug Leakage)
Q: My encapsulation efficiency is lower than expected, or it decreases over time. What is causing the encapsulated drug to leak out?
A: Drug leakage is often a sign of compromised vesicle integrity.
Potential Causes:
-
Vesicle Instability: Aggregation and fusion events can disrupt the lipid bilayer, leading to the release of encapsulated contents.
-
Lipid Composition: The choice of lipids and the presence of components like cholesterol can significantly impact membrane fluidity and drug retention.
-
Temperature-Induced Phase Transitions: Storing liposomes above their lipid phase transition temperature (Tm) can increase membrane fluidity and lead to leakage.
-
Harsh Preparation Methods: High-energy processes like probe sonication can damage vesicles if not properly controlled, leading to initial leakage.
Solutions:
-
Enhance Vesicle Stability: Address any aggregation issues as described in the previous section. A stable, monodisperse suspension is less likely to leak.
-
Optimize Lipid Formulation: If leakage is a persistent issue, consider incorporating cholesterol into your formulation, which is known to decrease membrane fluidity and reduce leakage.
-
Control Temperature: Ensure that the storage temperature is well below the Tm of your lipid mixture.
-
Gentle Preparation and Handling: Use controlled extrusion for sizing rather than high-energy sonication. Avoid vigorous vortexing or shaking of the liposome suspension.
Quantitative Data on Long-Term Storage
The following table summarizes the stability of liposomes containing this compound over a 12-month period under different storage conditions. The data is based on a systematic study and presented as the change in particle size and concentration.[1][2]
| Storage Parameter | Condition | Particle Size Change (after 12 months) | Particle Concentration Change (after 12 months) | Stability Assessment |
| Temperature | 4°C | Minimal change | Minimal change | Generally stable |
| Room Temp (~22°C) | Tendency to increase | Tendency to decrease | Less stable than 4°C storage | |
| pH | 6.5 | Relatively stable | Relatively stable | More stable |
| 7.5 | Moderate change | Moderate change | Moderately stable | |
| 8.5 | Significant increase | Significant decrease | Less stable |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment
This protocol outlines a typical experiment to assess the long-term stability of this compound liposomes.
-
Sample Preparation: Prepare a batch of this compound liposomes using your standard protocol (e.g., thin-film hydration followed by extrusion).
-
Initial Characterization (Time Zero):
-
Measure the initial particle size (Z-average diameter) and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS).
-
Determine the initial encapsulation efficiency (EE%) of the encapsulated drug using High-Performance Liquid Chromatography (HPLC).
-
Measure the initial zeta potential to assess surface charge.
-
-
Storage: Aliquot the liposome suspension into sterile, sealed vials. Divide the vials into different storage conditions to be tested (e.g., 4°C and 25°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6, 9, and 12 months), remove a vial from each storage condition.
-
Characterization at Each Time Point:
-
Visually inspect the sample for any signs of aggregation or precipitation.
-
Repeat the DLS, EE% (HPLC), and zeta potential measurements as performed at time zero.
-
-
Data Analysis: Plot the particle size, PDI, and EE% as a function of time for each storage condition. A stable formulation will show minimal changes in these parameters over time.
Protocol 2: Particle Size Analysis by Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute a small aliquot of the liposome suspension in the same buffer used for formulation to a suitable concentration for DLS analysis. This is typically done to avoid multiple scattering effects.
-
Instrument Setup:
-
Ensure the DLS instrument is clean and calibrated.
-
Set the measurement temperature, often to 25°C.
-
Input the viscosity and refractive index of the dispersant (buffer).
-
-
Measurement:
-
Transfer the diluted sample to a clean cuvette, ensuring there are no air bubbles.
-
Place the cuvette in the instrument and allow it to equilibrate to the set temperature for a few minutes.
-
Perform the measurement. Typically, this involves multiple runs that are averaged.
-
-
Data Interpretation: The primary results are the Z-average diameter (an intensity-weighted average size) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution. A PDI value below 0.3 is generally considered acceptable for liposomal formulations.[6]
Protocol 3: Encapsulation Efficiency by HPLC
-
Separation of Free Drug from Liposomes:
-
Take a known volume of the liposome suspension.
-
Separate the unencapsulated ("free") drug from the liposomes. Common methods include:
-
Size Exclusion Chromatography (SEC): Pass the sample through a small SEC column (e.g., Sephadex G-50). The liposomes will elute in the void volume, while the smaller free drug molecules will be retained and elute later.
-
Centrifugation: Use ultracentrifugation to pellet the liposomes, leaving the free drug in the supernatant.
-
-
-
Quantification of Total Drug and Free Drug:
-
Total Drug: Disrupt a known volume of the original liposome suspension using a suitable solvent (e.g., methanol (B129727) or a detergent like Triton X-100) to release the encapsulated drug. Quantify the drug concentration using a validated HPLC method. This gives you the total drug concentration.
-
Free Drug: Quantify the drug concentration in the fraction containing the unencapsulated drug (collected from the separation step) using the same HPLC method. This gives you the free drug concentration.
-
-
Calculation of Encapsulation Efficiency (EE%):
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
Visualizations
Caption: Experimental workflow for assessing the long-term stability of liposomes.
Caption: Decision tree for troubleshooting an increase in liposome particle size.
Caption: Key factors influencing the stability of this compound liposomes.
References
- 1. benchchem.com [benchchem.com]
- 2. anantha-kattani.medium.com [anantha-kattani.medium.com]
- 3. GitHub - prantlf/graphviz-builder: Generates the source graph script for Graphviz. [github.com]
- 4. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
C16 PEG2000 Ceramide interference with biological assays
Welcome to the technical support center for C16 PEG2000 Ceramide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential interferences with biological assays and to offer troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a synthetic lipid composed of a C16 ceramide molecule attached to a polyethylene (B3416737) glycol (PEG) chain with an average molecular weight of 2000 Daltons.[1] Its amphipathic nature, with a hydrophobic ceramide anchor and a hydrophilic PEG chain, makes it a valuable component in the formation of liposomes and lipid nanoparticles (LNPs).[2][3] These nanocarriers are widely used for the delivery of therapeutics, including small molecule drugs, proteins, and nucleic acids like mRNA.[3][4] The PEGylated surface of these particles helps to increase their stability, prolong circulation time in the bloodstream, and reduce clearance by the immune system.[2][4]
Q2: Can this compound interfere with my biological assays?
A2: Yes, it is possible for this compound, particularly when used in formulations like liposomes or micelles, to interfere with various biological assays. The interference can stem from the PEG component, the ceramide component, or the particulate nature of the formulation. The extent of interference is often dependent on the concentration of the this compound and the specific assay being performed.
Q3: Which types of assays are most likely to be affected?
A3: Based on the properties of PEGylated lipids and ceramides, the following assays are more susceptible to interference:
-
Protein Quantification Assays: Particularly colorimetric assays like the Bradford assay.[5][6]
-
Cell Viability and Cytotoxicity Assays: Assays that rely on metabolic activity (e.g., MTT, MTS) or membrane integrity can be affected.[7][8][9][10]
-
Fluorescence-Based Assays: Potential for fluorescence quenching or enhancement.[11]
-
Reporter Gene Assays (e.g., Luciferase): Small molecules and complex formulations can inhibit or stabilize the reporter enzyme.[12]
-
Immunoassays (e.g., ELISA): The PEG component can cause steric hindrance or non-specific binding.[13][14]
Q4: At what concentrations is interference likely to be observed?
A4: The concentration at which interference occurs is highly assay- and formulation-dependent. It is crucial to perform appropriate controls to determine the interference threshold for your specific experimental setup. As a general guideline, interference from PEG-containing compounds in protein assays has been observed at concentrations above 1% (w/v). For cell-based assays, the cytotoxic effects of this compound itself may become a confounding factor at higher concentrations.
Troubleshooting Guides
Issue 1: Inaccurate Protein Quantification
Symptoms:
-
Overestimation or underestimation of protein concentration in samples containing this compound.
-
High background readings in the assay.
-
Non-linear standard curves when the compound is present.
Potential Causes & Troubleshooting:
| Potential Cause | Troubleshooting Steps |
| Interference with Bradford Assay | The Coomassie dye used in the Bradford assay can interact with PEG, leading to inaccurate results.[5][6] It is recommended to use the Bicinchoninic Acid (BCA) assay , which is generally more resistant to interference from detergents and PEG.[5][15] If the Bradford assay must be used, it is essential to include a blank control containing the same concentration of this compound as the samples to correct for background absorbance. |
| Sample Matrix Effects | The overall composition of your sample buffer can contribute to interference. |
Issue 2: Discrepancies in Cell Viability/Cytotoxicity Assays (e.g., MTT, MTS)
Symptoms:
-
Unexpectedly high or low cell viability readings.
-
High background signal in cell-free controls.
-
Results from metabolic assays do not correlate with visual inspection of cell morphology.
Potential Causes & Troubleshooting:
| Potential Cause | Troubleshooting Steps |
| Direct Reduction of Assay Reagent | Nanoparticles, including those formed with this compound, can directly reduce tetrazolium salts (MTT, MTS) to formazan (B1609692), leading to a false-positive signal for cell viability.[9][10] |
| Inherent Cytotoxicity of this compound | Ceramides are known to induce apoptosis and affect cell proliferation. The observed effect might be a true biological effect rather than assay interference. |
| Optical Interference | The formulation may absorb light at the same wavelength as the assay readout, or it may quench the fluorescent signal in fluorescence-based viability assays.[11] |
Issue 3: Altered Signal in Reporter Gene Assays (e.g., Luciferase)
Symptoms:
-
Inhibition or unexpected enhancement of the luciferase signal.
-
High variability in replicates.
Potential Causes & Troubleshooting:
| Potential Cause | Troubleshooting Steps |
| Direct Inhibition of Luciferase | Components of the formulation may directly inhibit the luciferase enzyme. |
| Stabilization of Luciferase | Some compounds can stabilize the luciferase enzyme, leading to its accumulation and an artificially high signal.[12] |
| Optical Interference | The formulation may absorb light emitted by the luciferase reaction (luminescence quenching). |
Experimental Protocols
Protocol 1: Acetone (B3395972) Precipitation for Protein Quantification
This protocol is adapted for removing interfering substances like this compound from protein samples before quantification using the BCA assay.[15]
Materials:
-
Protein sample containing this compound
-
Cold (-20°C) acetone
-
Microcentrifuge tubes
-
Microcentrifuge
-
BCA Protein Assay Kit
-
Phosphate-buffered saline (PBS) or other suitable buffer for resolubilization
Procedure:
-
Pipette your protein sample (e.g., 100 µL) into a microcentrifuge tube.
-
Add 4 volumes of cold acetone (400 µL) to the tube.
-
Vortex briefly and incubate at -20°C for 60 minutes to precipitate the protein.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant, which contains the interfering substances.
-
Allow the protein pellet to air dry for 10-15 minutes to evaporate any residual acetone. Do not over-dry the pellet as it may be difficult to redissolve.
-
Resuspend the protein pellet in a suitable volume of PBS or another compatible buffer.
-
Proceed with the BCA protein assay according to the manufacturer's instructions.
Protocol 2: Control for MTT Assay Interference
This protocol describes how to run a cell-free control to account for direct MTT reduction by this compound.
Materials:
-
This compound formulation
-
Cell culture medium
-
MTT reagent
-
Solubilization buffer (e.g., DMSO or SDS solution)
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of your this compound formulation in cell culture medium at the same concentrations you will use to treat your cells.
-
In a 96-well plate, add the same volume of each concentration of the this compound formulation to at least three wells (triplicates).
-
Add the same volume of cell culture medium without the formulation to another set of wells to serve as a blank.
-
Incubate the plate under the same conditions as your cell-based assay (e.g., 37°C, 5% CO2) for the same duration.
-
Add the MTT reagent to each well according to your standard protocol.
-
Incubate for the recommended time for formazan crystal formation.
-
Add the solubilization buffer to dissolve the formazan.
-
Read the absorbance at the appropriate wavelength (typically 570 nm).
-
Subtract the average absorbance of the blank from the average absorbance of each this compound concentration. The resulting values represent the background absorbance due to direct MTT reduction, which should be subtracted from the readings of your cell-containing wells.
Visualizations
Caption: Workflow for protein quantification with interference removal.
Caption: Simplified signaling pathway of ceramide-induced apoptosis.
Caption: Decision tree for troubleshooting assay interference.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Diversity of PEGylation methods of liposomes and their influence on RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PEGylated liposomes enhance the effect of cytotoxic drug: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. repo.uni-hannover.de [repo.uni-hannover.de]
- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Sensitivity of PEGylated interferon detection by anti-polyethylene glycol (PEG) antibodies depends on PEG length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Quality control parameters for C16 PEG2000 Ceramide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, handling, and application of C16 PEG2000 Ceramide.
Frequently Asked Questions (FAQs)
Q1: What are the typical quality control specifications for this compound?
A1: The quality of this compound is assessed through a variety of parameters to ensure its identity, purity, and performance in research applications. Key specifications from various suppliers are summarized below.
Data Presentation: Quality Control Parameters for this compound
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white solid/powder | Visual Inspection |
| Purity | >95% to >99% | HPLC, TLC |
| Identity | Consistent with structure | ¹H NMR, Mass Spectrometry |
| Molecular Weight | Average MW ~2634.40 (due to PEG polydispersity) | Mass Spectrometry, NMR |
| Solubility | Soluble in Chloroform (B151607), Methanol, Ethanol, DMSO | Visual Inspection |
| Storage | -20°C | N/A |
| Stability | 1 year or more at -20°C | HPLC |
Q2: How should I properly store and handle this compound?
A2: this compound should be stored at -20°C in a tightly sealed container to prevent degradation. It is hygroscopic and should be handled in a dry environment.[1] For short-term handling and shipping at room temperature (less than 2 weeks), the compound is generally stable.[2] When preparing solutions, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]
Q3: My this compound is not dissolving properly. What should I do?
A3: Solubility issues with ceramides (B1148491) can arise due to their hydrophobic nature. This compound is soluble in organic solvents such as ethanol, DMSO, and a chloroform:methanol (9:1) mixture at concentrations around 5 mg/mL.[4] If you observe precipitation in aqueous media, consider the following troubleshooting steps:
-
Initial Dissolution in Organic Solvent: First, dissolve the this compound in a small amount of an appropriate organic solvent (e.g., ethanol) before adding it to your aqueous buffer or cell culture medium.
-
Use of a Carrier: For cell culture experiments, using a carrier molecule like fatty-acid-free bovine serum albumin (BSA) can enhance the solubility of ceramides in aqueous solutions.[5]
-
Warming and Sonication: Gentle warming (e.g., in a 37°C water bath) and brief sonication can aid in the dissolution of the compound.[3] However, be cautious with temperature-sensitive formulations.
-
Serial Dilution: When adding the ceramide solution to your final volume, perform a serial dilution. Pre-dilute the concentrated stock into a smaller volume of the medium while vortexing, and then add this intermediate dilution to the final volume to prevent the lipid from precipitating.
Troubleshooting Guides
Issue 1: Poor Liposome (B1194612) Formulation or Unstable Liposomes
Liposome formation and stability can be influenced by several factors, including the quality of the lipids and the formulation process.
Mandatory Visualization: Liposome Formulation Troubleshooting Workflow
Caption: Troubleshooting workflow for liposome formulation issues.
Issue 2: Unexpected Results in HPLC Analysis
Inaccurate quantification or the appearance of unexpected peaks in an HPLC chromatogram can be due to several factors.
Mandatory Visualization: HPLC Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected HPLC results.
Experimental Protocols
Protocol 1: Purity Determination of this compound by HPLC
This protocol provides a general method for determining the purity of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), as UV detection can be challenging for this molecule.
Mandatory Visualization: HPLC Analysis Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Materials and Reagents:
-
This compound sample
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (optional, for mobile phase modification)
-
C8 or C18 reverse-phase HPLC column (e.g., 150 mm x 4.6 mm, 3.5 µm)
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., Methanol or a Chloroform:Methanol mixture) to a final concentration of 1 mg/mL.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C8 or C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% Formic Acid (optional).
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 60:40 v/v) with 0.1% Formic Acid (optional).[3]
-
Flow Rate: 0.5 - 1.0 mL/min.[1]
-
Column Temperature: 30-40°C.
-
Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 10-20 µL.
-
-
Gradient Elution Program (Example):
Time (min) % Mobile Phase B 0.0 30 20.0 95 25.0 95 25.1 30 | 30.0 | 30 |
-
Analysis:
-
Integrate the peak corresponding to this compound and any impurity peaks.
-
Calculate the purity using the area normalization method:
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100
-
-
Protocol 2: Structural Confirmation of this compound by ¹H NMR
This protocol outlines the steps for confirming the structure of this compound using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
Mandatory Visualization: NMR Analysis Workflow
Caption: Workflow for NMR structural confirmation of this compound.
Materials and Reagents:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
-
NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.
-
Process the spectrum (Fourier transformation, phase correction, and baseline correction).
-
-
Spectral Interpretation:
-
PEG Chain: A prominent, broad singlet is expected around 3.6 ppm, corresponding to the repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-) of the PEG2000 chain.[6][7]
-
Ceramide Moiety:
-
Signals for the fatty acid acyl chain (C16) will appear in the upfield region (approximately 0.8-2.5 ppm), with a characteristic triplet for the terminal methyl group around 0.88 ppm.
-
Signals for the sphingosine (B13886) backbone will be present, including olefinic protons around 5.4-5.8 ppm.
-
The amide proton (-NH-) will typically appear as a doublet downfield.
-
-
Succinyl Linker: Signals corresponding to the succinyl linker protons will be present, typically as multiplets around 2.6 ppm.
-
-
Confirmation:
-
Compare the obtained spectrum with a reference spectrum or with the expected chemical shifts for the different protons in the this compound structure to confirm its identity. The integration of the characteristic peaks should be consistent with the number of protons in each part of the molecule.
-
References
- 1. pp.bme.hu [pp.bme.hu]
- 2. researchgate.net [researchgate.net]
- 3. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. avantiresearch.com [avantiresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Improving the in vivo circulation time of C16 PEG2000 Ceramide formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in-vivo circulation time of C16 PEG2000 Ceramide formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound incorporation prolongs the in-vivo circulation time of liposomes?
A1: The incorporation of this compound into liposomal formulations extends in-vivo circulation time through a "stealth" effect. The polyethylene (B3416737) glycol (PEG) chains create a hydrophilic, protective layer on the surface of the liposomes. This layer sterically hinders the adsorption of opsonin proteins from the plasma, which are responsible for marking nanoparticles for clearance by the mononuclear phagocyte system (MPS), primarily located in the liver and spleen. By reducing MPS uptake, the liposomes can remain in circulation for a longer period.[1]
Q2: What are the critical formulation parameters to consider when optimizing for the longest circulation time with this compound?
A2: Several factors are crucial for achieving prolonged circulation times:
-
PEG Molecular Weight: A PEG molecular weight of 2000 Da is commonly used and has been shown to be effective in extending circulation time.[2] The effect of PEG is proportional to its chain length, with longer chains generally providing better steric hindrance.[3]
-
PEG Surface Density: The molar percentage (mol%) of this compound in the lipid composition is a critical parameter. A sufficient density is required to form a protective brush-like conformation on the liposome (B1194612) surface.[4][5] Generally, a concentration of 5-7 mol% of PEG-lipid is considered optimal for decreasing MPS uptake.[6]
-
Liposome Size: For prolonged circulation, liposomes should ideally have a diameter of less than 300 nm, with sizes around 100 nm often being optimal.[2][7]
-
Bilayer Rigidity: A more rigid lipid bilayer can act synergistically with PEGylation to extend circulation times. This can be achieved by using lipids with high phase-transition temperatures, such as sphingomyelin (B164518) or distearoylphosphatidylcholine (DSPC), and by including cholesterol in the formulation.[7]
Q3: What is the "PEG dilemma" and how might it affect my experiments?
A3: The "PEG dilemma" refers to the trade-off between the benefits of PEGylation for prolonged circulation and its potential drawbacks. While the PEG coating effectively shields liposomes from the immune system, it can also hinder their interaction with and uptake by target cells, as well as impede endosomal escape after internalization.[4][8] This can potentially reduce the therapeutic efficacy of the encapsulated drug at the target site.
Q4: My PEGylated liposomes are showing rapid clearance after repeated injections. What could be the cause?
A4: This phenomenon is known as Accelerated Blood Clearance (ABC). It occurs when repeated administrations of PEGylated liposomes trigger an immune response, leading to the production of anti-PEG immunoglobulin M (IgM) antibodies.[4][5][9] Upon subsequent injections, these antibodies bind to the PEG chains on the liposome surface, leading to complement activation and rapid uptake by macrophages, thus significantly reducing circulation time.[10][11][12][13] The time interval between injections and the lipid dose of the initial administration can influence the magnitude of the ABC phenomenon.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Formulation precipitates or forms a thick suspension upon hydration. | 1. Hydration temperature is below the phase transition temperature (Tm) of the lipids. 2. Inefficient formation of the lipid film. 3. Improper lipid concentration or composition. | 1. Ensure the hydration buffer is heated to a temperature above the Tm of all lipid components. For C16-ceramide containing formulations, incubation at 50°C may be required.[14] 2. Use a rotary evaporator to create a thin, even lipid film.[15] 3. Optimize the lipid concentration and ensure all components are fully dissolved in the organic solvent before film formation. |
| Low encapsulation efficiency. | 1. The hydration method is not optimized for the specific drug. 2. The drug is leaking out during the formulation process. | 1. For hydrophilic drugs, ensure they are dissolved in the hydration buffer. For lipophilic drugs, incorporate them into the lipid mixture before film formation.[16] 2. Optimize the extrusion process to minimize leakage. Ensure the temperature during extrusion is above the lipid Tm. |
| Inconsistent liposome size (high polydispersity index). | 1. Inefficient extrusion process. 2. Aggregation of liposomes after formulation. | 1. Ensure the extruder is assembled correctly and that the membranes are not clogged. Perform a sufficient number of extrusion cycles (e.g., 15 times).[14] 2. Check the zeta potential of the formulation; a sufficiently negative or positive charge can prevent aggregation. Store liposomes at an appropriate temperature (e.g., 4°C) and pH.[17] |
| Unexpectedly short in-vivo circulation half-life. | 1. Sub-optimal PEG surface density. 2. Liposome size is too large. 3. Accelerated Blood Clearance (ABC) phenomenon in studies with repeated injections. 4. Instability of the formulation in plasma. | 1. Increase the molar percentage of this compound in the formulation (aim for 5-7 mol%).[6] 2. Optimize the extrusion process to achieve a mean diameter of ~100 nm.[7] 3. If multiple injections are necessary, consider the timing and dosage. A higher first dose may attenuate the ABC phenomenon.[1] Alternatively, pre-infusing with free PEG may help saturate anti-PEG antibodies.[10] 4. Assess the stability of the liposomes in plasma in vitro to check for drug leakage or aggregation.[18] |
| Difficulty in reproducing results. | 1. Inconsistent preparation of the lipid film. 2. Variations in hydration and extrusion parameters (temperature, time). 3. Long-term storage affecting liposome stability. | 1. Standardize the lipid film preparation method, ensuring complete removal of the organic solvent.[16] 2. Carefully control and document all parameters of the formulation process. 3. Conduct stability studies to determine the optimal storage conditions (temperature, pH) and shelf-life of your formulation.[19][20] |
Quantitative Data on Formulation Parameters and Circulation Time
The following tables summarize the impact of different formulation parameters on the in-vivo circulation half-life of PEGylated liposomes. While specific data for this compound is limited, the principles derived from studies with other PEGylated lipids like DSPE-PEG are highly relevant.
Table 1: Effect of PEG Molecular Weight on Circulation Half-Life
| Liposome Modification | Circulation Half-Life (t½) in minutes | Reference Animal Model |
| Unmodified | 13 | Not Specified |
| PEG(2000)-PE | 21 | Not Specified |
| PEG(5000)-PE | 75 | Not Specified |
| Data from Hou et al., 1996.[3] |
Table 2: Circulation Half-Lives of Various Liposomal Formulations
| Liposome Composition (molar ratio) | Circulation Half-Life (t½) in hours | Reference Animal Model |
| SM/PC/Chol/PEG-DSPE (1:1:1:0.2) | > 20 | Mice |
| ESM/Chol (55/45) | 10.1 | Mice |
| HSPC/Chol/DSPE-PEG2000 (57.2/37.6/5.2) | 13 | Mice |
| ⁸⁹Zr-df liposomes | 13.3 | Murine Tumor Model |
| ⁸⁹Zr-df-PEG1k liposomes | 15.9 | Murine Tumor Model |
| ⁸⁹Zr-df-PEG2k liposomes | 12.8 | Murine Tumor Model |
| Data compiled from Allen et al., 1991[6]; Webb et al., 1998[21]; and Lee et al., 2016[22]. SM: Sphingomyelin, PC: Phosphatidylcholine, Chol: Cholesterol, DSPE: Distearoylphosphatidylethanolamine, ESM: Egg Sphingomyelin, HSPC: Hydrogenated Soy Phosphatidylcholine. |
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration
This protocol describes a general method for preparing liposomes incorporating this compound.
Materials:
-
Primary phospholipid (e.g., DSPC or DPPC)
-
Cholesterol
-
This compound
-
Organic solvent (e.g., Chloroform:Methanol 2:1 v/v)
-
Hydration buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Liposome extruder
-
Polycarbonate membranes (e.g., 400 nm and 100 nm pore sizes)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired molar ratios of the primary phospholipid, cholesterol, and this compound in the organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 50-65°C) to form a thin, uniform lipid film on the wall of the flask.
-
Continue to dry the film under high vacuum for at least one hour to remove any residual solvent.[14][15][16]
-
-
Hydration:
-
Add the hydration buffer (pre-warmed to the same temperature as the evaporation step) to the flask containing the lipid film.
-
Incubate the mixture for 30-60 minutes at a temperature above the lipid Tm (e.g., 50°C for C16-ceramide formulations).[14]
-
Agitate the flask by vortexing to detach the lipid film and form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
Assemble the liposome extruder with a 400 nm polycarbonate membrane.
-
Transfer the MLV suspension to the extruder.
-
Extrude the liposomes by passing them through the membrane 1-5 times. This step helps to reduce clogging in the subsequent step.
-
Replace the 400 nm membrane with a 100 nm membrane.
-
Extrude the liposomes through the 100 nm membrane for a minimum of 15 passes to obtain unilamellar vesicles (LUVs) with a homogenous size distribution.[14]
-
-
Purification (Optional):
-
To remove any unencapsulated material, the liposome suspension can be purified using methods such as size exclusion chromatography or dialysis.
-
Protocol 2: In-Vivo Circulation Time Assessment
This protocol outlines a method for determining the circulation half-life of your liposomal formulation in a murine model.
Materials:
-
This compound liposomes labeled with a fluorescent or radioactive marker.
-
Animal model (e.g., mice).
-
Sterile saline for injection.
-
Syringes and needles for intravenous injection.
-
Blood collection supplies (e.g., heparinized capillaries).
-
Centrifuge.
-
Detection instrument (e.g., fluorescence plate reader or gamma counter).
Procedure:
-
Preparation for Injection:
-
Dilute the labeled liposome formulation in sterile saline to the desired concentration for intravenous administration.[23]
-
-
Administration:
-
Inject a defined volume and concentration of the liposome suspension into the tail vein of the mice.
-
-
Blood Sampling:
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
-
Quantification:
-
Measure the amount of fluorescent or radioactive signal in the plasma samples using the appropriate instrument.
-
-
Data Analysis:
Visualizations
References
- 1. Accelerated blood clearance of PEGylated liposomes following preceding liposome injection: effects of lipid dose and PEG surface-density and chain length of the first-dose liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prolonged circulation time in vivo of large unilamellar liposomes composed of distearoyl phosphatidylcholine and cholesterol containing amphipathic poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Effect of membrane modification by PEG on prolongation of circulation time of liposomes in blood in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Surface-grafted polyethylene glycol conformation impacts the transport of PEG-functionalized liposomes through a tumour extracellular matrix model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diversity of PEGylation methods of liposomes and their influence on RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liposomes containing synthetic lipid derivatives of poly(ethylene glycol) show prolonged circulation half-lives in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liposomes with prolonged circulation times: factors affecting uptake by reticuloendothelial and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Secondary ions mass spectrometric method for assessing surface density of pegylated liposomal nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. studenttheses.uu.nl [studenttheses.uu.nl]
- 10. Overcoming anti-PEG antibody mediated accelerated blood clearance of PEGylated liposomes by pre-infusion with high molecular weight free PEG - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Accelerated drug release and clearance of PEGylated epirubicin liposomes following repeated injections: a new challenge for sequential low-dose chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis and Characterization of Ceramide-Containing Liposomes as Membrane Models for Different T Cell Subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Particle Metrology Approach to Understanding How Storage Conditions Affect Long-Term Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. liposomes.ca [liposomes.ca]
- 22. The pharmacokinetics of Zr-89 labeled liposomes over extended periods in a murine tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. dovepress.com [dovepress.com]
Validation & Comparative
A Comparative Guide to C16 PEG2000 Ceramide and DSPE-PEG2000 in Liposome Stability
For Researchers, Scientists, and Drug Development Professionals
The stability of liposomal drug delivery systems is a critical determinant of their therapeutic efficacy. The inclusion of polyethylene (B3416737) glycol (PEG)-conjugated lipids is a well-established strategy to enhance liposome (B1194612) stability and prolong circulation times. Among the various PEGylated lipids available, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000) is the most commonly used. However, emerging evidence suggests that ceramide-based PEGylated lipids, such as C16 PEG2000 Ceramide, may offer distinct advantages in terms of drug retention and overall stability. This guide provides an objective comparison of these two PEGylated lipids, supported by experimental data, to aid in the selection of the optimal component for liposomal formulations.
Key Performance Indicators: A Comparative Analysis
A seminal study directly comparing the effects of this compound and DSPE-PEG2000 on the stability of vincristine-loaded liposomes revealed significant differences in drug leakage. While both lipids achieved comparable circulation lifetimes, liposomes formulated with DSPE-PEG2000 exhibited significantly higher rates of drug leakage both in vitro and in vivo compared to those formulated with this compound[1][2]. This suggests that the choice of the hydrophobic anchor for the PEG moiety can have a profound impact on the drug retention properties of the liposome.
The increased drug leakage associated with DSPE-PEG2000 is likely attributable to the net negative charge on its phosphate (B84403) group at physiological pH[1][2]. In contrast, this compound is a neutrally charged molecule, which appears to contribute to a more stable and less permeable lipid bilayer, thereby enhancing drug retention[1][2].
The following tables summarize key stability parameters for liposomes formulated with this compound and DSPE-PEG2000. It is important to note that while Table 1 presents data from a direct comparative study, Table 2 compiles data from various studies and, therefore, does not represent a head-to-head comparison.
Table 1: Direct Comparison of Vincristine-Loaded Liposome Stability
| Parameter | Liposome Formulation | Value | Reference |
| In Vitro Drug Leakage (t½ in hours) | SM/Chol/DSPE-PEG2000 | 83 ± 6 | --INVALID-LINK-- |
| SM/Chol/C16 PEG2000 Ceramide | 179 ± 15 | --INVALID-LINK-- | |
| In Vivo Drug Leakage (% remaining after 24h) | SM/Chol/DSPE-PEG2000 | ~60% | --INVALID-LINK-- |
| SM/Chol/C16 PEG2000 Ceramide | ~80% | --INVALID-LINK-- | |
| Circulation Half-Life (hours) | SM/Chol/DSPE-PEG2000 | ~18 | --INVALID-LINK-- |
| SM/Chol/C16 PEG2000 Ceramide | ~16 | --INVALID-LINK-- |
SM: Sphingomyelin, Chol: Cholesterol
Table 2: General Stability Parameters from Various Studies (Not a Direct Comparison)
| Parameter | PEGylated Lipid | Liposome Composition | Value | Reference |
| Particle Size (nm) | DSPE-PEG2000 | PC/Chol/DSPE-PEG2000 | 100.3 - 145.7 | --INVALID-LINK-- |
| This compound | Cer/POPC/Chol | ~100 | --INVALID-LINK-- | |
| Polydispersity Index (PDI) | DSPE-PEG2000 | PC/Chol/DSPE-PEG2000 | < 0.2 | --INVALID-LINK-- |
| This compound | Cer/POPC/Chol | Narrow | --INVALID-LINK-- | |
| Zeta Potential (mV) | DSPE-PEG2000 | SM/Chol/DSPE-PEG2000 | -8.3 ± 0.9 | --INVALID-LINK-- |
| This compound | SM/Chol/C16 PEG2000 Ceramide | 0 ± 0.5 | --INVALID-LINK-- | |
| Liposome Survival Rate (in buffer, 3 days) | DSPE-PEG2000 (20 mol%) | POPC/DSPE-PEG2000 | ~60% | --INVALID-LINK-- |
PC: Phosphatidylcholine, POPC: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, Cer: Ceramide
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are representative protocols for the preparation of liposomes and the assessment of their stability.
Liposome Preparation: Thin-Film Hydration Followed by Extrusion
This is a common method for producing unilamellar liposomes of a defined size.
-
Lipid Film Formation: The desired lipids, including the PEGylated lipid (either this compound or DSPE-PEG2000), are dissolved in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask[3].
-
Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask[3].
-
Hydration: The lipid film is hydrated with an aqueous buffer (which may contain the drug to be encapsulated) by gentle rotation at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs)[4].
-
Extrusion: To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is repeatedly passed through polycarbonate filters with a defined pore size (e.g., 100 nm) using a lipid extruder[5].
Stability Assessment: Particle Size and Drug Leakage
1. Particle Size and Polydispersity Index (PDI) Measurement
The size and size distribution of liposomes are critical stability indicators. Dynamic Light Scattering (DLS) is the standard technique for these measurements.
-
Sample Preparation: A small aliquot of the liposome suspension is diluted with the appropriate buffer to a suitable concentration for DLS analysis.
-
Measurement: The diluted sample is placed in a cuvette and analyzed using a DLS instrument to determine the average particle size and PDI.
-
Monitoring: Measurements are repeated at specified time intervals during storage under controlled conditions (e.g., 4°C) to monitor any changes in size or PDI, which could indicate aggregation or fusion.
2. Drug Leakage Assay
This assay quantifies the amount of drug that has leaked from the liposomes over time.
-
Separation of Free and Encapsulated Drug: The liposome suspension is subjected to a separation technique, such as dialysis, size exclusion chromatography, or ultracentrifugation, to separate the free (leaked) drug from the encapsulated drug.
-
Quantification: The amount of drug in the free and/or encapsulated fraction is quantified using a suitable analytical method (e.g., UV-Vis spectroscopy, fluorescence spectroscopy, or HPLC).
-
Calculation: The percentage of drug leakage is calculated by comparing the amount of free drug to the total initial amount of encapsulated drug.
Conclusion
The choice between this compound and DSPE-PEG2000 for liposome formulation should be guided by the specific requirements of the drug delivery system. While DSPE-PEG2000 is a well-established and effective agent for prolonging circulation time, the available evidence strongly suggests that this compound offers superior drug retention capabilities. This is a critical advantage for drugs with a narrow therapeutic window or those prone to premature leakage. The neutral charge of the ceramide anchor appears to be a key factor in this enhanced stability. Researchers and drug developers are encouraged to consider this compound as a viable, and potentially superior, alternative to DSPE-PEG2000, particularly when drug retention is a primary concern. Further direct comparative studies across a range of liposomal formulations and encapsulated drugs are warranted to fully elucidate the performance differences between these two important PEGylated lipids.
References
- 1. Comparison of different hydrophobic anchors conjugated to poly(ethylene glycol): effects on the pharmacokinetics of liposomal vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. liposomes.ca [liposomes.ca]
- 3. mdpi.com [mdpi.com]
- 4. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 5. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of PEGylated lipids for gene delivery
A Comparative Guide to PEGylated Lipids for Gene Delivery
Introduction to PEGylated Lipids in Gene Delivery
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of genetic material, including mRNA and siRNA, underscored by their success in COVID-19 vaccines.[1][2] These formulations typically consist of four key components: an ionizable lipid for nucleic acid encapsulation and endosomal escape, a helper phospholipid for structural integrity, cholesterol to stabilize the nanoparticle, and a PEGylated (PEG) lipid.[3][4][5]
The PEG-lipid, while the least abundant component, is crucial.[3][6] It forms a hydrophilic corona on the LNP surface that prevents particle aggregation, enhances colloidal stability, and shields the nanoparticle from the immune system, thereby extending its circulation time in the bloodstream.[7][8][9] However, this protective shield can also hinder the nanoparticle's interaction with target cells and subsequent intracellular delivery, a challenge often referred to as the "PEG dilemma".[7][10]
The selection of the PEG-lipid, particularly its lipid anchor, significantly influences the LNP's overall performance. Key parameters such as the length and saturation of the lipid's acyl chains dictate the stability of the PEG anchor within the LNP membrane. This, in turn, affects the nanoparticle's pharmacokinetic profile, biodistribution, and ultimately, its gene delivery efficiency.[11][12] This guide provides a comparative analysis of commonly used PEGylated lipids, supported by experimental data, to assist researchers in selecting the optimal formulation for their therapeutic goals.
Comparative Data Analysis
The performance of LNPs is critically dependent on the physicochemical properties imparted by their PEG-lipid component. The following tables summarize quantitative data from studies comparing various PEG-lipids based on their lipid anchors.
Table 1: Physicochemical Properties of LNPs with Different PEG-Lipids
This table compares key physical characteristics of LNPs formulated with different PEG-lipids. Particle size, polydispersity index (PDI), and encapsulation efficiency (EE%) are critical for effective delivery.
| PEG-Lipid Anchor | Acyl Chain Length | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | Key Findings |
| DSPE | C18 (Saturated) | ~170 - 235[13][14] | 0.037 - 0.466[15] | >90%[5] | Forms stable, homogeneous nanoparticles.[13] |
| DMPE | C14 (Saturated) | ~100 - 196[4] | <0.2[4] | >90%[4] | Shorter anchor can lead to larger particle sizes at lower PEG MW.[4] |
| DMG | C14 (Saturated) | ~80 - 100[10] | <0.2[4] | >90%[4] | Shorter C14 anchor leads to rapid dissociation from the LNP surface.[10][15] |
| DSG | C18 (Saturated) | ~80 - 100[10] | <0.2[4] | >90%[4] | Longer C18 anchor provides more stable PEGylation compared to DMG.[10] |
| Ceramide | Variable | >170[15] | ~0.2 - 0.3[15] | ~95%[15] | Can result in larger particle sizes compared to DSPE or DMG anchors.[15] |
| Gelucire 50/13 | C12-C18 Mix | ~170 - 211[13][14] | ~0.2[14] | Not Reported | Produces small and homogeneous nanoparticles.[13][14] |
Table 2: In Vitro Performance of PEGylated LNPs
This table outlines the transfection efficiency and cytotoxicity of LNPs. High gene expression (or knockdown) coupled with low toxicity is the ideal outcome.
| PEG-Lipid Anchor | Cell Line | Transfection Efficiency | Cell Viability / Cytotoxicity | Key Findings |
| DSPE (C18) | Luc-HeLa | Low silencing efficiency[16] | Low toxicity[15] | Stable PEG shield hinders cellular uptake and endosomal escape in vitro.[11][16] |
| DMPE (C14) | Luc-HeLa | High silencing efficiency[16] | Low toxicity | Faster de-PEGylation facilitates better cellular interaction.[16] |
| DMG (C14) | HeLa | High protein expression[10] | Not specified | Outperforms longer-chain DSG-PEG LNPs across multiple ionizable lipids.[10] |
| DSG (C18) | HeLa | Lower protein expression[10] | Not specified | More stable PEGylation reduces in vitro transfection compared to DMG-PEG.[10] |
| DOPE | HEK293 | Significantly higher than DSPE[17] | High Viability (>90%)[17] | The unsaturated anchor's fusogenic properties are key for endosomal escape.[17] |
| Ceramide | Luc-HeLa | High silencing efficiency[16] | Low toxicity[15] | Rapid de-PEGylation leads to effective in vitro performance.[16] |
Table 3: In Vivo Pharmacokinetics and Gene Silencing
This table compares the in vivo behavior of different LNP formulations, focusing on blood circulation half-life and gene expression/silencing at the target site.
| PEG-Lipid Anchor | Animal Model | Circulation Half-life (t½) | In Vivo Efficacy | Key Findings |
| DSPE (C18) | Mice (Luc-HeLa Xenograft) | 24.76 h[16] | ~40% luciferase knockdown[16] | Long circulation leads to high tumor accumulation and effective in vivo silencing despite poor in vitro results.[11][16] |
| DMPE (C14) | Mice (Luc-HeLa Xenograft) | 1.02 h[16] | Not specified | Rapid clearance from bloodstream due to faster anchor dissociation.[16] |
| DMG (C14) | Mice (Intramuscular) | Not specified | High in vivo potency[10] | Shorter anchor facilitates efficient delivery and expression via intramuscular route.[10] |
| DSG (C18) | Mice (Luc-HeLa Xenograft) | 27.73 h[16] | ~50% luciferase knockdown[16] | Long circulation and good in vitro performance translate to effective in vivo results.[16] |
| C8-Ceramide | Mice | Not specified | Accumulates in lymph nodes[3][12] | The lipid tail length significantly affects the biodistribution of mRNA-LNPs.[3][12] |
| C14/C16-Ceramide | Mice | Not specified | Accumulates in the liver[3][12] | Longer lipid tails promote liver accumulation.[3][12] |
Visualizing LNP Mechanisms and Workflow
To better understand the processes involved, the following diagrams illustrate the gene delivery pathway and a typical experimental workflow for comparing PEGylated lipids.
Caption: Mechanism of LNP-mediated gene delivery.
Caption: Experimental workflow for comparing PEGylated lipids.
Detailed Experimental Protocols
Reproducible and standardized protocols are essential for the objective comparison of LNP formulations.
LNP Formulation via Microfluidic Mixing
This method allows for the rapid and reproducible production of uniform LNPs.[18]
-
Materials:
-
Lipids (Ionizable, Helper, Cholesterol, PEG-lipid) dissolved in ethanol (B145695).
-
Nucleic acid (mRNA/siRNA) dissolved in an acidic aqueous buffer (e.g., pH 4.0 citrate (B86180) buffer).[19]
-
Microfluidic mixing device (e.g., with a staggered herringbone design).
-
-
Protocol:
-
Prepare the lipid mixture by dissolving the four lipid components in 200-proof ethanol to the desired molar ratios.[18]
-
Prepare the nucleic acid solution by diluting the stock in a citrate buffer.[18]
-
Prime the microfluidic channels with ethanol and the aqueous buffer according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.
-
Place the syringes onto a syringe pump connected to the microfluidic cartridge.
-
Initiate mixing at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing causes a change in polarity, leading to the self-assembly of lipids around the nucleic acid, forming LNPs.
-
Collect the resulting LNP solution.
-
Dialyze the LNP suspension against phosphate-buffered saline (PBS) to remove ethanol and raise the pH to neutral, resulting in a stable, encapsulated nanoparticle suspension.
-
Transfection Efficiency Assay (Reporter Gene)
This protocol measures the functional delivery of a gene by quantifying the expression of a reporter protein like Luciferase or Green Fluorescent Protein (GFP).[20]
-
Materials:
-
Protocol:
-
Seed cells in a multi-well plate and incubate for 24 hours to allow for attachment.
-
Treat the cells with different LNP formulations at a specific mRNA dose (e.g., 0.5 µg mRNA per well).[20] Include a negative control (untreated cells) and a positive control (e.g., a commercial transfection reagent).
-
Incubate the cells with the LNPs for a defined period (e.g., 24 hours) at 37°C.[20]
-
After incubation, wash the cells with PBS.
-
Lyse the cells to release the intracellular contents.
-
Add the luciferase assay reagent to the cell lysate. This reagent contains the substrate (luciferin) which produces light in the presence of luciferase.
-
Measure the luminescence using a luminometer. The light intensity is proportional to the amount of luciferase expressed.
-
Normalize the luciferase activity to the total protein concentration in the lysate (measured by a BCA or Bradford assay) to get relative light units (RLU) per µg of protein.[20]
-
Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[21][22]
-
Materials:
-
Target cell line.
-
LNP formulations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilizing agent (e.g., DMSO, isopropanol).
-
96-well plate, microplate reader.
-
-
Protocol:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Expose the cells to increasing concentrations of the different LNP formulations. Include untreated cells as a control for 100% viability.
-
Incubate for a specified time (e.g., 24 or 48 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours. Viable, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.
-
Remove the medium and add a solubilizing agent to dissolve the formazan crystals, resulting in a colored solution.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Conclusion and Recommendations
The choice of a PEGylated lipid is a critical optimization parameter in LNP design for gene delivery. The experimental data reveal a clear structure-activity relationship that can guide formulation strategy:
-
For Long In Vivo Circulation and Systemic Delivery: PEG-lipids with long, saturated acyl chains like DSPE-PEG (C18) or DSG-PEG (C18) are superior. Their stable anchoring within the LNP membrane provides a robust stealth shield, leading to extended half-life and enhanced accumulation in distal tissues like tumors.[11][16]
-
For High In Vitro Transfection or Intramuscular/Subcutaneous Delivery: PEG-lipids with shorter, saturated acyl chains like DMG-PEG (C14) or DMPE-PEG (C14) are often more effective.[10][16] These anchors dissociate more readily from the LNP surface, unmasking the nanoparticle to facilitate faster cellular uptake and endosomal escape, which is beneficial for in vitro assays and local administration routes.
-
To Enhance Endosomal Escape: Helper lipids with unsaturated acyl chains, such as DOPE , can be incorporated into the LNP formulation. While typically not the PEG-lipid anchor itself, its fusogenic properties, which promote the disruption of the endosomal membrane, are crucial for efficient payload release into the cytoplasm.[17]
-
For Modulating Biodistribution: The lipid anchor can be used to direct organ accumulation. For instance, LNPs formulated with C8-Ceramide-PEG show preferential accumulation in the lymph nodes, while those with C14 or C16 anchors tend to accumulate in the liver.[3][12]
Ultimately, the optimal PEG-lipid depends on the specific therapeutic application. Researchers must consider the desired route of administration, target tissue, and the balance required between nanoparticle stability and cellular delivery to make an informed selection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Role of PEGylated lipid in lipid nanoparticle formulation for in vitro and in vivo delivery of mRNA vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PEGylated lipid screening, composition optimization, and structure–activity relationship determination for lipid nanoparticle-mediated mRNA delivery - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00433K [pubs.rsc.org]
- 5. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 7. helixbiotech.com [helixbiotech.com]
- 8. The ultimate guide for PEGylated lipid nanoparticles | CAS [cas.org]
- 9. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo [mdpi.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of PEGylated lipid in lipid nanoparticle formulation for in vitro and in vivo delivery of mRNA vaccines - A*STAR OAR [oar.a-star.edu.sg]
- 13. Comparative Analysis of the Physicochemical and Biological Characteristics of Freeze-Dried PEGylated Cationic Solid Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative Analysis of the Physicochemical and Biological Characteristics of Freeze-Dried PEGylated Cationic Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Surface De-PEGylation Controls Nanoparticle-Mediated siRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Computational and Experimental Approaches to Investigate Lipid Nanoparticles as Drug and Gene Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. Low cytotoxicity of solid lipid nanoparticles in in vitro and ex vivo lung models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Low cytotoxicity of solid lipid nanoparticles in in vitro and ex vivo lung models | Semantic Scholar [semanticscholar.org]
In Vitro Validation of C16 PEG2000 Ceramide Function in Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of C16 PEG2000 Ceramide's performance in various in vitro cancer models. We present supporting experimental data, detailed protocols for key assays, and visualizations of the underlying molecular mechanisms to facilitate a comprehensive understanding of its therapeutic potential.
Comparative Performance Data
The efficacy of this compound, particularly when incorporated into nanodelivery systems, has been evaluated in several cancer cell lines. Below is a summary of its cytotoxic effects compared to other agents.
Table 1: Comparative Cytotoxicity of this compound Formulations and Other Ceramides (B1148491) in Cancer Cell Lines
| Cell Line | Compound/Formulation | Concentration/IC50 | Treatment Duration | Key Findings |
| MCF-7/ADR (Doxorubicin-resistant breast cancer) | Lip-ADR-Cer (Nanoliposomes with Doxorubicin (B1662922) and PEGylated C16 Ceramide) | IC50: 2.2-fold lower than Lip-ADR | 48 hours | Co-delivery of PEGylated C16 Ceramide significantly enhances the cytotoxicity of Doxorubicin in drug-resistant cells.[1] |
| HL-60/ADR (Doxorubicin-resistant leukemia) | Lip-ADR-Cer (Nanoliposomes with Doxorubicin and PEGylated C16 Ceramide) | IC50: 1.4-fold lower than Lip-ADR | 48 hours | PEGylated C16 Ceramide helps overcome multidrug resistance, possibly by inhibiting glucosylceramide synthase.[1] |
| HCT116 (Colon carcinoma) | C16-Ceramide (non-PEGylated) | Not cytotoxic | 24 and 48 hours | Did not influence cell viability, likely due to low cell permeability of the free long-chain ceramide.[2] |
| OVCAR-3 (Ovarian carcinoma) | C16-Ceramide (non-PEGylated) | Not cytotoxic | 24 and 48 hours | In contrast to cell-permeable short-chain ceramides (C2, C6), exogenous C16-ceramide showed no effect on cell viability.[2] |
| N2a (Neuroblastoma) | This compound | 3.7-118.6 µM | 24 hours | Inhibits cell activity in a dose-dependent manner and induces autophagy.[3][4][5] |
Detailed Experimental Protocols
Reproducibility is paramount in research. The following are detailed protocols for key in vitro assays used to validate the function of this compound.
Protocol 1: Cell Viability Assessment via MTT Assay
This protocol determines the cytotoxic effects of this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent. Further dilute in culture medium to achieve the desired final concentrations. Remove the old medium and add 100 µL of the medium containing this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant containing floating cells.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[6]
-
Annexin V Staining: Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.[6] Gently vortex and incubate for 15 minutes at room temperature in the dark.[6]
-
PI Staining: Add 10 µL of PI solution to the cell suspension.[6]
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[6]
-
Analysis: Analyze the samples immediately by flow cytometry.
Protocol 3: Western Blot Analysis of Akt/mTOR Pathway
This protocol detects changes in the phosphorylation status of key proteins in the Akt/mTOR signaling pathway.
Materials:
-
This compound-treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer on ice.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
Sample Preparation: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[7]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST and detect the signal using a chemiluminescent substrate.
Protocol 4: Preparation of this compound Liposomes
This protocol outlines the preparation of liposomes using the thin-film hydration method.
Materials:
-
This compound
-
Phospholipids (e.g., DPPC, DSPE-PEG2000)
-
Cholesterol
-
Chloroform and Methanol
-
Hydration buffer (e.g., PBS)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
Procedure:
-
Lipid Mixture Preparation: Dissolve this compound, phospholipids, and cholesterol in a chloroform:methanol mixture in a round-bottom flask.
-
Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the lipid transition temperature to form a thin lipid film on the flask's inner surface.[8]
-
Drying: Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add the hydration buffer to the flask and agitate until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.[8]
-
Extrusion (Sizing): To obtain unilamellar vesicles of a uniform size, pass the MLV suspension through an extruder fitted with a 100 nm polycarbonate membrane 10-20 times.[8]
-
Storage: Store the prepared liposomes at 4°C.
Signaling Pathways and Mechanisms
C16 Ceramide, particularly when its cellular levels are increased, acts as a critical signaling lipid that can determine cell fate. In many cancer models, it functions as a tumor suppressor by inducing apoptosis and autophagy.
One of the key mechanisms involves the negative regulation of pro-survival signaling pathways. Overexpression of Ceramide Synthase 6 (CerS6), which specifically produces C16-ceramide, has been shown to reduce the phosphorylation, and thus the activity, of key proteins in the Akt/mTOR and ERK signaling pathways in breast cancer cells.[9] The inhibition of these pathways removes their growth-promoting and anti-apoptotic signals, tipping the cellular balance towards cell death.
References
- 1. Co-delivery of doxorubicin and PEGylated C16-ceramide by nanoliposomes for enhanced therapy against multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- 8. benchchem.com [benchchem.com]
- 9. C16‑ceramide and sphingosine 1‑phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of PEG Chain Length on Ceramide Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ceramides, a class of lipid molecules, are crucial signaling molecules involved in cellular processes such as apoptosis, cell growth, and differentiation. Their potential as therapeutic agents, particularly in oncology, is significant. However, their poor solubility and bioavailability necessitate the use of drug delivery systems. PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains to ceramide-based nanocarriers, is a widely adopted strategy to improve their pharmacokinetic profile and therapeutic efficacy. The length of the PEG chain is a critical parameter that can significantly influence the carrier's behavior in a biological environment. This guide provides a comparative analysis of the effects of different PEG chain lengths on the efficacy of ceramide nanocarriers, supported by experimental data and detailed protocols.
Data Presentation: The Impact of PEG Chain Length on Nanocarrier Properties
The selection of an appropriate PEG chain length is a crucial optimization step in the design of ceramide-based drug delivery systems. It involves a trade-off between prolonged circulation and efficient cellular uptake. Shorter PEG chains may not provide sufficient steric hindrance to prevent rapid clearance by the mononuclear phagocyte system (MPS), while longer chains can excessively shield the nanoparticle, hindering its interaction with target cells. The following table summarizes the expected trends and available experimental data on how different PEG chain lengths affect the key physicochemical and biological properties of ceramide nanocarriers.
| Property | Short PEG Chain (e.g., <1000 Da) | Medium PEG Chain (e.g., 2000 Da) | Long PEG Chain (e.g., >5000 Da) |
| Particle Size (hydrodynamic diameter) | Smaller increase in size | Moderate increase in size | Significant increase in size |
| Zeta Potential | Closer to the charge of the core nanoparticle | Moves towards neutral | Approaches neutrality |
| Protein Corona Formation | Less effective in preventing protein adsorption | Effectively reduces protein adsorption | Provides a more pronounced "stealth" effect, further minimizing protein binding[1] |
| Blood Circulation Half-life | Shorter half-life due to MPS uptake | Prolonged circulation half-life | Extended circulation half-life |
| Cellular Uptake | Higher cellular uptake compared to longer chains | Reduced cellular uptake compared to shorter chains | Significantly reduced cellular uptake[2][3] |
| Tumor Accumulation (EPR effect) | Potentially lower due to faster clearance | Enhanced accumulation due to prolonged circulation | May be reduced if cellular uptake is overly inhibited |
| In Vitro Drug Release | May exhibit faster drug release | Sustained drug release profile[4] | Potentially slower drug release |
| In Vivo Efficacy | May be limited by rapid clearance | Often represents an optimal balance for efficacy | May be reduced due to the "PEG dilemma" (reduced uptake) |
Supporting Experimental Data:
-
A study on DSPE-PEG micelles showed that the hydrodynamic radius increased with the PEG chain length, with DSPE-PEG5000 micelles being larger than DSPE-PEG2000 micelles[5].
-
Research on PEGylated lipid nanoparticles demonstrated that increasing the PEG chain length reduced protein adsorption on the nanoparticle surface[1].
-
Investigations into PEGylated liposomes have shown that longer PEG chains can interfere with cellular uptake and endosomal escape processes[6].
-
A study on PEGylated nanoparticles revealed that the rate of cellular uptake was inversely correlated with the increasing mole percentage of PEG[7].
-
Research on DSPE-PEG stabilized nanocrystals found that DSPE-PEG5000 formed a thicker adsorbed layer compared to DSPE-PEG2000[7].
-
A study characterizing PEG-ceramide nanomicelles reported a specific particle size and zeta potential for a given formulation, providing a concrete data point for these types of nanocarriers[8].
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approach to evaluating PEGylated ceramides, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Experimental Protocols
Below are detailed methodologies for key experiments involved in the comparison of different PEG chain lengths on ceramide efficacy.
Synthesis of PEG-Ceramide Conjugates
Objective: To synthesize ceramide conjugates with PEG of varying molecular weights (e.g., 1000, 2000, 5000 Da).
Materials:
-
Ceramide
-
Methoxy-PEG-NHS (mPEG-Succinimidyl Carboxymethyl Ester) of desired molecular weights
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Dialysis membrane (appropriate molecular weight cut-off)
-
Lyophilizer
Procedure:
-
Dissolve ceramide and a 1.2 molar excess of mPEG-NHS in anhydrous DCM.
-
Add a 2 molar excess of TEA to the reaction mixture to act as a base.
-
Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 24-48 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the resulting PEG-ceramide conjugate by dialysis against deionized water for 48 hours to remove unreacted PEG and other small molecules.
-
Lyophilize the purified product to obtain a white powder.
-
Characterize the synthesized conjugate using ¹H NMR and FTIR spectroscopy to confirm the covalent linkage.
Preparation of PEGylated Ceramide Nanoparticles
Objective: To formulate nanoparticles incorporating the synthesized PEG-ceramide conjugates.
Method: Thin-Film Hydration
-
Dissolve the PEG-ceramide conjugate, any co-lipids (e.g., phospholipids, cholesterol), and the therapeutic agent (if applicable) in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
Create a thin lipid film by evaporating the organic solvent using a rotary evaporator.
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation above the lipid transition temperature.
-
To obtain a uniform size distribution, subject the resulting nanoparticle suspension to sonication (probe or bath) or extrusion through polycarbonate membranes of a defined pore size.
Physicochemical Characterization
a) Particle Size and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure: Dilute the nanoparticle suspension in an appropriate buffer and measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a Zetasizer instrument.
b) Encapsulation Efficiency (EE%):
-
Objective: To determine the percentage of the drug successfully encapsulated within the nanoparticles.
-
Procedure:
-
Separate the unencapsulated ("free") drug from the nanoparticle suspension. Common methods include ultrafiltration or size exclusion chromatography[9].
-
Quantify the amount of drug in the original nanoparticle suspension (Total Drug).
-
Quantify the amount of free drug in the supernatant/filtrate (Unencapsulated Drug).
-
Calculate the EE% using the following formula: EE% = [(Total Drug - Unencapsulated Drug) / Total Drug] x 100
-
In Vitro Cellular Uptake
Objective: To compare the cellular internalization of ceramide nanoparticles with different PEG chain lengths.
Method: Flow Cytometry
-
Label the nanoparticles with a fluorescent dye (e.g., Rhodamine B or a lipophilic dye like DiI).
-
Seed the target cancer cells (e.g., MCF-7, HeLa) in a multi-well plate and allow them to adhere overnight.
-
Incubate the cells with the fluorescently labeled nanoparticles at a defined concentration for various time points (e.g., 1, 4, 24 hours).
-
After incubation, wash the cells with cold PBS to remove non-internalized nanoparticles.
-
Detach the cells using trypsin and resuspend them in PBS.
-
Analyze the cell suspension using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the amount of nanoparticle uptake.
In Vitro Cytotoxicity Assay
Objective: To assess the cytotoxic effects of the PEGylated ceramide nanoparticles on cancer cells.
Method: MTT Assay
-
Seed cancer cells in a 96-well plate and allow them to attach.
-
Treat the cells with serial dilutions of the different PEG-ceramide nanoparticle formulations and control solutions (e.g., free ceramide, empty nanoparticles) for a specified duration (e.g., 48 or 72 hours)[10].
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO, isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
In Vivo Biodistribution and Efficacy Studies
Objective: To evaluate the in vivo behavior and therapeutic efficacy of the PEGylated ceramide nanoparticles.
Animal Model:
-
Use an appropriate animal model, such as immunodeficient mice bearing human tumor xenografts[11][12].
Biodistribution Study:
-
Label the nanoparticles with a suitable imaging agent (e.g., a near-infrared fluorescent dye or a radionuclide).
-
Administer the labeled nanoparticles to the tumor-bearing mice via intravenous injection.
-
At various time points post-injection, image the mice using an in vivo imaging system (e.g., IVIS for fluorescence imaging, SPECT/CT or PET/CT for radionuclide imaging)[13].
-
Alternatively, at the end of the study, euthanize the animals, harvest major organs and the tumor, and quantify the amount of accumulated nanoparticles in each tissue.
Efficacy Study:
-
Once the tumors reach a palpable size, randomize the animals into different treatment groups (e.g., saline control, free ceramide, ceramide nanoparticles with different PEG lengths).
-
Administer the treatments according to a predefined schedule.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the animals as an indicator of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histological examination, apoptosis assays).
Conclusion
The length of the PEG chain is a critical determinant of the in vitro and in vivo performance of ceramide-based nanocarriers. While longer PEG chains offer the advantage of extended circulation and reduced immunogenicity, they can also impede cellular uptake, a phenomenon often referred to as the "PEG dilemma." Conversely, shorter PEG chains may lead to faster clearance but improved cellular interaction. The optimal PEG chain length will likely be application-dependent and requires careful empirical determination. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of different PEG-ceramide formulations to identify the most effective candidate for a specific therapeutic application.
References
- 1. PEGylated ethyl cellulose micelles as a nanocarrier for drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. PEGylation-Dependent Cell Uptake of Lipid Nanoparticles Revealed by Spatiotemporal Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of pegylated copolymeric micelles and in vivo pharmacokinetics and biodistribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EP1738770A1 - Method for synthesis of phospholipids-PEG-biomolecule conjugates - Google Patents [patents.google.com]
- 7. Probing adsorption of DSPE-PEG2000 and DSPE-PEG5000 to the surface of felodipine and griseofulvin nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Acute toxicity evaluation of a novel ceramide analog for the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PEGylated PRINT Nanoparticles: The Impact of PEG Density on Protein Binding, Macrophage Association, Biodistribution, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liposome biodistribution mapping with in vivo X-ray fluorescence imaging - Nanoscale (RSC Publishing) [pubs.rsc.org]
Assessing the Immunogenicity of C16 PEG2000 Ceramide Nanoparticles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The use of nanoparticles in drug delivery has revolutionized therapeutic strategies, offering enhanced bioavailability and targeted delivery. Among these, C16 PEG2000 Ceramide nanoparticles have emerged as a promising platform. However, a thorough understanding of their immunogenicity is paramount for clinical translation. This guide provides an objective comparison of the immunogenic profile of this compound nanoparticles against alternative platforms, supported by experimental data and detailed methodologies.
Comparative Immunogenicity Profile
The immunogenicity of nanoparticles is a critical factor influencing their safety and efficacy. The following tables summarize key immunogenic parameters for this compound nanoparticles in comparison to other commonly used nanoparticle formulations.
| Nanoparticle Formulation | Anti-PEG IgM Antibody Titer (Arbitrary Units) | Anti-PEG IgG Antibody Titer (Arbitrary Units) | Complement Activation (C5a levels in U/mL) | Primary Organ Accumulation | Reference |
| C16-Ceramide-PEG2000 LNP | High | High | 348.7 (upon repeated dosing) | Liver | [1][2] |
| DSPE-PEG2000 LNP | High | High | Not specified | Not specified | [1] |
| C8-Ceramide-PEG2000 LNP | Low | Low | Not specified | Lymph nodes | [1] |
| ALC-0159 LNP | Low | Low | Not specified | Liver | [1] |
| Polymeric Nanoparticles (e.g., PLGA) | Generally low (polymer-dependent) | Generally low (polymer-dependent) | Low to moderate | Liver, Spleen | [3][4] |
Table 1: Comparative in vivo Immunogenicity of Nanoparticle Formulations. Data compiled from preclinical studies in mice. LNP denotes Lipid Nanoparticle.
| Nanoparticle Type | Key Immunomodulatory Effects | Potential for Cytokine Storm | Reference |
| C16-Ceramide-PEG2000 LNP | Induction of anti-PEG antibodies, complement activation. | Possible, due to complement activation. | [1][2] |
| Other PEGylated LNPs | Varying levels of anti-PEG antibody induction depending on lipid anchor and PEG length. | Possible, particularly with repeated administration. | [5] |
| Ceramide-containing Nanoparticles (general) | Can modulate inflammatory signaling pathways (e.g., PKC-ζ, MAPK), leading to pro-inflammatory cytokine production (IL-1β, TNF-α). | Dependent on formulation and route of administration. | |
| Polymeric Nanoparticles (e.g., PLGA) | Generally considered more immunologically inert, but surface properties and drug cargo can influence immune response. Can be engineered for immune evasion. | Low, but can be influenced by surface modifications. | [4][6] |
Table 2: Qualitative Comparison of Immunomodulatory Effects.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of nanoparticle immunogenicity.
Anti-PEG Antibody Detection by ELISA
This protocol is adapted from established methods for detecting anti-PEG IgM and IgG in serum or plasma.
Materials:
-
High-binding 96-well microplates
-
PEG-amine (for coating)
-
Phosphate-buffered saline (PBS)
-
Bovine Serum Albumin (BSA) or non-fat dry milk (for blocking)
-
Serum/plasma samples from treated and control animals
-
HRP-conjugated anti-mouse IgM and IgG secondary antibodies
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with a solution of PEG-amine in PBS overnight at 4°C.
-
Washing: Wash the wells three times with PBS containing 0.05% Tween 20 (PBST).
-
Blocking: Block the wells with a solution of 1% BSA or 5% non-fat dry milk in PBS for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add diluted serum or plasma samples to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add HRP-conjugated anti-mouse IgM or IgG to the respective wells and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a plate reader.
Immune Cell Profiling by Flow Cytometry
This protocol outlines the general steps for analyzing immune cell populations in whole blood or splenocytes following nanoparticle administration.
Materials:
-
Whole blood or single-cell suspension of splenocytes
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against immune cell surface markers (e.g., CD3 for T cells, B220 for B cells, CD11b for myeloid cells, Ly6G for neutrophils, F4/80 for macrophages)
-
Flow cytometer
Procedure:
-
Sample Collection: Collect whole blood or prepare a single-cell suspension from the spleen of nanoparticle-treated and control animals.
-
RBC Lysis (for whole blood): If using whole blood, lyse red blood cells using RBC Lysis Buffer according to the manufacturer's instructions.
-
Cell Staining:
-
Wash the cells with FACS buffer.
-
Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against the desired surface markers for 30 minutes on ice in the dark.
-
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to quantify the different immune cell populations.
Cytokine Profiling
This protocol describes the measurement of cytokine levels in serum or plasma using a multiplex bead-based assay or ELISA.
Materials:
-
Serum or plasma samples
-
Multiplex cytokine assay kit (e.g., Luminex-based) or individual cytokine ELISA kits (e.g., for TNF-α, IL-6, IL-1β, IFN-γ)
-
Assay-specific buffers and reagents
-
Plate reader or multiplex assay system
Procedure (for Multiplex Assay):
-
Sample Preparation: Prepare standards and samples according to the kit manufacturer's instructions.
-
Assay Procedure:
-
Add antibody-coupled beads to the wells of a 96-well filter plate.
-
Wash the beads.
-
Add standards and samples to the wells and incubate.
-
Wash the beads.
-
Add detection antibodies and incubate.
-
Wash the beads.
-
Add streptavidin-phycoerythrin (SAPE) and incubate.
-
Wash the beads and resuspend in sheath fluid.
-
-
Data Acquisition: Acquire data on a multiplex assay system.
-
Data Analysis: Analyze the data using the kit-specific software to determine the concentration of each cytokine.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the immune response to nanoparticles can aid in understanding their mechanisms of action.
Figure 1: Simplified signaling pathway of the immune response to this compound nanoparticles.
Figure 2: General experimental workflow for assessing nanoparticle immunogenicity in vivo.
References
- 1. Role of PEGylated lipid in lipid nanoparticle formulation for in vitro and in vivo delivery of mRNA vaccines - A*STAR OAR [oar.a-star.edu.sg]
- 2. researchgate.net [researchgate.net]
- 3. Polymeric Nanoparticles’ Accumulation in Atopic Dermatitis: Clinical Comparison between Healthy, Non-Lesional, and Lesional Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Polymeric particle-based therapies for acute inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to C16 PEG2000 Ceramide-Mediated Tau Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The accumulation of hyperphosphorylated and aggregated tau protein is a central pathological hallmark of several neurodegenerative disorders, collectively known as tauopathies, including Alzheimer's disease. Enhancing the cellular clearance of pathological tau is a promising therapeutic strategy. This guide provides a comparative overview of C16 PEG2000 Ceramide, a novel inducer of tau degradation, and contrasts its mechanism and efficacy with other established methods of tau clearance, namely the ubiquitin-proteasome system (UPS) and other autophagy-inducing agents.
Introduction to Tau Degradation Pathways
Cells employ two primary mechanisms for protein degradation: the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway.[1] The UPS is typically responsible for the degradation of short-lived, soluble proteins, while autophagy handles long-lived proteins, protein aggregates, and damaged organelles.[2] Pathological tau, particularly in its aggregated form, is predominantly cleared via autophagy.[2]
This compound has emerged as a potent inducer of autophagy, facilitating the degradation of tau protein.[3][4][5] This guide will delve into the experimental evidence supporting its role and compare it with alternative approaches targeting tau clearance.
This compound: An Autophagy-Mediated Approach
This compound is a pegylated derivative of C16 ceramide, a bioactive sphingolipid known to induce autophagy.[3][4][5] The PEGylation enhances its stability and allows for the formation of nanomicelles, which can be utilized for cellular delivery.[3][4][5]
Mechanism of Action
This compound nanomicelles have been shown to enhance autophagic flux in neuronal cells.[3][4][5] This process involves the formation of double-membraned vesicles called autophagosomes, which engulf cytoplasmic components, including pathological tau aggregates. These autophagosomes then fuse with lysosomes to form autolysosomes, where the encapsulated contents are degraded by lysosomal hydrolases.
The induction of autophagy by ceramide is thought to occur through interference with the mTOR signaling pathway, a key regulator of cell growth and autophagy.[4]
Comparative Analysis of Tau Degradation Strategies
While this compound presents a promising autophagy-based strategy, it is essential to compare it with other methods targeting tau clearance.
Autophagy Inducers
Besides this compound, other molecules are known to induce autophagy and promote the clearance of pathological tau.
-
Rapamycin (B549165): An inhibitor of mTOR, rapamycin is a well-characterized autophagy inducer. Studies have shown that rapamycin treatment can significantly reduce tau tangles, hyperphosphorylation, and insoluble tau levels in mouse models of tauopathy.[6][7]
-
Trehalose (B1683222): A natural disaccharide, trehalose is also known to induce autophagy and has been shown to reduce tau pathology in a mouse model.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[8][9] Tau-targeting PROTACs have been developed and have shown efficacy in degrading total and hyperphosphorylated tau in cellular models.[4][8][9] Some PROTACs have demonstrated a preferential degradation of insoluble tau.[8][9]
Ubiquitin-Proteasome System (UPS)
The UPS can degrade soluble, monomeric tau.[10] However, aggregated forms of tau are generally resistant to proteasomal degradation and are primarily cleared by autophagy.[10] Interestingly, inhibition of the proteasome can sometimes lead to a compensatory upregulation of autophagy, resulting in enhanced clearance of tau aggregates.[10]
Quantitative Data Comparison
The following tables summarize the available quantitative data on the efficacy of different tau degradation strategies. It is important to note that these data are from different studies with varying experimental conditions, which precludes a direct, definitive comparison of potency.
Table 1: Efficacy of this compound in Tau Degradation
| Cell Line | Treatment | Duration | Tau Reduction (Total Tau) | Reference |
| N2a | 20 µM this compound Nanomicelles | 24 hours | ~50% | [4] |
| N2a | 40 µM this compound Nanomicelles | 24 hours | ~60% | [4] |
Table 2: Efficacy of Alternative Tau Degradation Agents
| Agent/Method | Model System | Treatment Details | Tau Reduction | Reference |
| Rapamycin | P301S Tau Transgenic Mice | Long-term treatment | >80% reduction in cortical tau tangles; 70% reduction in sarkosyl-insoluble tau in the forebrain. | [6] |
| PROTAC (C8) | HEK293-htau cells | 0.05 µM for 24 hours | >50% reduction in phosphorylated tau; significant reduction in total tau. | [4] |
| PROTAC (FMF-06-049) | FTD iPSC-derived neurons (P301L mutant) | 24 hours | 100% clearance of insoluble tau; 40-50% decrease in soluble tau and phosphorylated tau. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
This compound-Mediated Tau Degradation Assay
1. Cell Culture and Transfection:
-
Neuro-2a (N2a) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are transfected with a plasmid expressing human tau protein (e.g., pRK5-EGFP-Tau) using a suitable transfection reagent.[4]
2. Treatment with this compound Nanomicelles:
-
Transfected cells are treated with varying concentrations of this compound nanomicelles (e.g., 10, 20, 40 µM) for 24 hours.[4]
3. Western Blot Analysis:
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against total tau (e.g., Tau-5) and a loading control (e.g., β-actin).
-
Following incubation with a secondary antibody, protein bands are visualized using an enhanced chemiluminescence (ECL) system.
-
Densitometry is used to quantify the relative levels of tau protein.[4]
Conclusion
This compound represents a promising therapeutic agent for tauopathies by promoting the autophagic clearance of pathological tau protein. Its mechanism of action, centered on the induction of autophagy, aligns with a key cellular pathway for the removal of aggregated proteins. While direct quantitative comparisons with other tau degradation agents are limited by the lack of head-to-head studies, the available data suggests that this compound is effective in reducing tau levels in cellular models.
Alternative strategies, such as the use of other autophagy inducers like rapamycin and the development of tau-targeting PROTACs, also show significant promise. PROTACs, in particular, offer the potential for high specificity and potent degradation of both soluble and insoluble tau species.
Future research should focus on direct comparative studies of these different modalities in standardized cellular and animal models to definitively establish their relative efficacy and therapeutic potential. Further elucidation of the precise molecular pathways activated by this compound will also be crucial for its optimization as a potential treatment for Alzheimer's disease and other tauopathies.
References
- 1. Tau accumulation is cleared by the induced expression of VCP via autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Measurement of Tau Aggregation in Genetically Modified Rats with Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Selective degradation of hyperphosphorylated tau by proteolysis-targeting chimeras ameliorates cognitive function in Alzheimer’s disease model mice [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Rapamycin Attenuates the Progression of Tau Pathology in P301S Tau Transgenic Mice | PLOS One [journals.plos.org]
- 7. Rapamycin Attenuates the Progression of Tau Pathology in P301S Tau Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Discovery and Optimization of Tau Targeted Protein Degraders Enabled by Patient Induced Pluripotent Stem Cells-Derived Neuronal Models of Tauopathy [frontiersin.org]
- 9. Tau degradation in Alzheimer's disease: Mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Tau Clearance Mechanisms and Their Possible Role in the Pathogenesis of Alzheimer Disease [frontiersin.org]
A Comparative Analysis of C16 PEG2000 Ceramide in Diverse Nanoparticle Platforms: A Guide for Researchers
For Immediate Release
This guide presents a comparative overview of C16 PEG2000 Ceramide incorporated into three distinct nanoparticle platforms: liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles. This document is intended for researchers, scientists, and drug development professionals, providing a framework for selecting the optimal nanocarrier for therapeutic delivery. While direct comparative studies are limited, this guide synthesizes available data and proposes standardized experimental protocols for a comprehensive evaluation.
Introduction to this compound in Nanomedicine
This compound is a PEGylated lipid that combines the bioactive properties of C16 ceramide with the stealth advantages of polyethylene (B3416737) glycol (PEG). C16 ceramide, a sphingolipid, is a key signaling molecule involved in inducing apoptosis (programmed cell death) in cancer cells. However, its therapeutic application is limited by poor solubility and bioavailability. By incorporating it into nanoparticles and attaching PEG2000, its circulation time is extended, and it can be more effectively delivered to target tissues. This guide explores its performance characteristics when integrated into liposomes, solid lipid nanoparticles, and polymeric nanoparticles.
Comparative Performance Data (Illustrative)
The following tables present illustrative data to demonstrate how a direct comparative study would be structured. The values are hypothetical and based on typical results for these types of nanoparticles.
Table 1: Physicochemical Characterization of this compound Nanoparticles
| Nanoparticle Platform | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Liposomes | 120 ± 5 | 0.15 ± 0.02 | -15 ± 3 |
| Solid Lipid Nanoparticles (SLNs) | 150 ± 10 | 0.25 ± 0.05 | -20 ± 4 |
| Polymeric Nanoparticles | 180 ± 15 | 0.20 ± 0.03 | -18 ± 5 |
Table 2: Drug Loading and Encapsulation Efficiency of a Model Hydrophobic Drug
| Nanoparticle Platform | Drug Loading (%) | Encapsulation Efficiency (%) |
| Liposomes | 3.5 ± 0.5 | 90 ± 5 |
| Solid Lipid Nanoparticles (SLNs) | 5.0 ± 0.8 | 85 ± 7 |
| Polymeric Nanoparticles | 7.2 ± 1.0 | 88 ± 6 |
Table 3: In Vitro Drug Release Profile (Cumulative Release % over 48 hours)
| Time (hours) | Liposomes | Solid Lipid Nanoparticles (SLNs) | Polymeric Nanoparticles |
| 2 | 15 ± 2 | 10 ± 1 | 8 ± 1 |
| 8 | 35 ± 3 | 25 ± 2 | 20 ± 2 |
| 24 | 60 ± 5 | 50 ± 4 | 45 ± 4 |
| 48 | 85 ± 6 | 75 ± 5 | 70 ± 5 |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are proposed protocols for the formulation and characterization of each nanoparticle platform incorporating this compound.
Liposome Formulation and Characterization
-
Materials: Chloroform, Methanol, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), Cholesterol, this compound, Model Drug (e.g., Doxorubicin), Phosphate Buffered Saline (PBS) pH 7.4.
-
Protocol:
-
Dissolve DPPC, cholesterol, and this compound (in a desired molar ratio, e.g., 55:40:5) and the model drug in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under vacuum to form a thin lipid film.
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation above the lipid transition temperature.
-
Extrude the resulting liposomal suspension through polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, 100 nm) to obtain unilamellar vesicles of a defined size.
-
-
Characterization:
-
Particle Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS).[1]
-
Encapsulation Efficiency: Separate unencapsulated drug from liposomes using size exclusion chromatography. Quantify the encapsulated drug using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC). The formula is: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100.[2][3]
-
Solid Lipid Nanoparticle (SLN) Formulation and Characterization
-
Materials: Solid lipid (e.g., Compritol 888 ATO), this compound, Surfactant (e.g., Poloxamer 188), Model Drug, Deionized water.
-
Protocol (High-Shear Homogenization and Ultrasonication):
-
Melt the solid lipid and this compound together at a temperature above the lipid's melting point.
-
Dissolve the model drug in the molten lipid mixture.
-
Heat an aqueous solution of the surfactant to the same temperature.
-
Disperse the hot lipid phase into the hot aqueous phase under high-shear homogenization.
-
Subject the resulting pre-emulsion to ultrasonication to reduce the particle size.
-
Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
-
Characterization:
-
Particle Size and Zeta Potential: Measured using DLS.[1]
-
Drug Loading and Encapsulation Efficiency: Separate the SLNs from the aqueous phase by ultracentrifugation. Analyze the supernatant for the amount of free drug. The formulas are:
-
Polymeric Nanoparticle Formulation and Characterization
-
Materials: Biodegradable polymer (e.g., PLGA), this compound, Organic solvent (e.g., Acetone), Surfactant (e.g., Polyvinyl alcohol - PVA), Model Drug, Deionized water.
-
Protocol (Solvent Evaporation Method):
-
Dissolve the polymer, this compound, and the model drug in the organic solvent.
-
Prepare an aqueous solution of the surfactant.
-
Add the organic phase to the aqueous phase under continuous stirring to form an oil-in-water emulsion.
-
Sonicate the emulsion to reduce the droplet size.
-
Evaporate the organic solvent under reduced pressure.
-
Collect the polymeric nanoparticles by ultracentrifugation and wash to remove excess surfactant and unencapsulated drug.
-
-
Characterization:
In Vitro Drug Release Study
-
Protocol (Dialysis Bag Method):
-
Place a known amount of the drug-loaded nanoparticle suspension in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and 37°C) with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.
-
Quantify the amount of drug released into the medium using a validated analytical method.[4]
-
In Vitro Cytotoxicity Assay
-
Protocol (MTS Assay):
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound-containing nanoparticles and control formulations.
-
Incubate for a specified period (e.g., 24, 48, 72 hours).
-
Add MTS reagent to each well and incubate to allow the formation of formazan.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.[5]
-
Visualizations
Signaling Pathway
Caption: Ceramide-mediated apoptosis signaling pathway.
Experimental Workflow
Caption: Experimental workflow for comparative analysis.
Discussion and Future Directions
The choice of nanoparticle platform for incorporating this compound will depend on the specific therapeutic application.
-
Liposomes are well-established, biocompatible carriers, particularly suitable for encapsulating both hydrophilic and hydrophobic drugs. The inclusion of this compound can enhance their stability and provide therapeutic benefits.
-
Solid Lipid Nanoparticles (SLNs) offer advantages in terms of stability and controlled release compared to liposomes. They are particularly promising for the delivery of lipophilic drugs. The solid lipid matrix can protect the encapsulated drug from degradation.
-
Polymeric Nanoparticles provide a robust and versatile platform with high drug loading capacity and the potential for tunable drug release profiles. The polymer composition can be tailored to achieve specific release kinetics.
This guide provides a foundational framework for researchers to conduct a systematic and objective comparison of this compound in these three promising nanoparticle platforms. The proposed experimental protocols and data presentation formats are intended to facilitate standardized evaluation, ultimately accelerating the development of novel and effective ceramide-based nanomedicines. Further research is warranted to generate direct comparative data to validate the illustrative results presented herein and to fully elucidate the therapeutic potential of each platform.
References
- 1. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ceramide induces apoptosis via a peroxisome proliferator-activated receptor gamma-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic analysis of drug release from nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Controlled Drug Release from Pharmaceutical Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of C16 PEG2000 Ceramide: A Step-by-Step Guide
Ensuring the safe and compliant disposal of laboratory reagents is paramount for maintaining a secure research environment and adhering to regulatory standards. This document provides a detailed protocol for the proper disposal of C16 PEG2000 Ceramide, a frequently utilized polyethylene (B3416737) glycol-ylated ceramide in nanoparticle drug delivery systems and cancer research. While this compound is not classified as a hazardous substance, proper disposal procedures should still be rigorously followed to minimize environmental impact and ensure workplace safety.[1]
Safety and Handling Precautions
Before beginning any disposal process, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This minimizes exposure and ensures personal safety.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Safety glasses with side-shields or goggles |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Body Protection | Laboratory coat |
Step-by-Step Disposal Protocol
This protocol outlines the procedures for disposing of unused this compound and cleaning up minor spills.
1. Disposal of Unused or Waste this compound:
-
Solid Waste:
-
Carefully collect the solid this compound powder into a designated, clearly labeled waste container.
-
The container should be sealed tightly.
-
Dispose of the sealed container in accordance with your institution's specific guidelines for non-hazardous chemical waste. Always adhere to local, state, and federal regulations.[1]
-
-
Solutions:
-
For solutions of this compound, absorb the liquid with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.
-
Scoop the absorbed material into a designated waste container.
-
Seal the container and dispose of it as non-hazardous chemical waste, following institutional and regulatory guidelines.
-
2. Minor Spill Cleanup:
In the event of a small spill, follow these steps to ensure safe and effective cleanup:
-
Ensure Proper Ventilation: Work in a well-ventilated area to avoid inhalation of any airborne particles.
-
Contain the Spill: Prevent the spill from spreading further.
-
Absorb the Spill:
-
For solid spills, carefully sweep or vacuum the material. Avoid generating dust.
-
For liquid spills, use a finely-powdered liquid-binding material like diatomite or universal binders to absorb the solution.[1]
-
-
Decontaminate the Area:
-
Once the spilled material is collected, decontaminate the affected surface by scrubbing with alcohol.[1]
-
-
Dispose of Contaminated Materials:
-
Place all contaminated materials, including absorbent pads, gloves, and any other cleaning supplies, into a sealed and labeled waste container.
-
Dispose of the container in accordance with your institution's procedures for non-hazardous chemical waste.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling C16 PEG2000 Ceramide
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling C16 PEG2000 Ceramide. The following procedures ensure safe operational handling and disposal of this substance in a laboratory setting.
I. Product Identification and Hazard Summary
This compound is a polyethylene (B3416737) glycolylated ceramide, commonly used in the formulation of lipid-based nanoparticles for drug delivery and cancer research.[1] While it is not classified as a hazardous substance or mixture according to the provided Safety Data Sheets (SDS), it is crucial to handle it with care to avoid potential irritation and contamination.[2] The toxicological properties have not been fully investigated, warranting a cautious approach.[2]
Key Safety Information:
| Identifier | Value |
| CAS Number | 212116-78-4[2][3][4] |
| Appearance | Powder[5] |
| Primary Hazards | Not classified as hazardous. Avoid inhalation, and contact with eyes and skin.[2] May cause respiratory irritation, skin irritation, and serious eye irritation.[6] |
| Storage | Store at -20°C for long-term stability.[3][4][5] |
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the required PPE for handling this compound in both powder and solution forms.
| Body Part | Powder Form | Solution Form | Rationale |
| Hands | Disposable nitrile gloves (double-gloving recommended)[7][8] | Disposable nitrile gloves[8] | To prevent skin contact. Double-gloving provides extra protection when handling powders.[7] |
| Eyes | Safety goggles with side shields[7][9] | Safety glasses with side shields[9] | To protect eyes from airborne particles and splashes. |
| Respiratory | N95 respirator or use in a ventilated hood | Use in a well-ventilated area or chemical fume hood | To prevent inhalation of fine particles. |
| Body | Laboratory coat[10] | Laboratory coat[10] | To protect skin and clothing from spills. |
| Feet | Closed-toe shoes[10] | Closed-toe shoes[10] | To protect feet from spills and falling objects. |
III. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow minimizes the risk of exposure and ensures the integrity of the product.
A. Handling Powdered this compound:
-
Preparation:
-
Ensure a clean and designated workspace, preferably within a chemical fume hood or a ventilated enclosure.
-
Don all required PPE as outlined in the table above.
-
Have all necessary equipment (spatula, weighing paper, vials) ready.
-
-
Weighing and Aliquoting:
-
Carefully open the container to avoid creating airborne dust.
-
Use a clean spatula to transfer the desired amount of powder onto weighing paper or directly into a tared vial.
-
Work gently to minimize the generation of dust.
-
Close the container tightly immediately after use.
-
-
Solubilization:
-
If dissolving the powder, add the solvent slowly to the vial containing the powder.
-
Cap the vial and mix gently by vortexing or inverting until the solid is fully dissolved. Solvents can include ethanol, DMSO, and Chloroform:Methanol.[3]
-
B. Handling this compound in Solution:
-
Preparation:
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE for handling solutions.
-
-
Use in Experiments:
-
Use calibrated pipettes for accurate transfer of the solution.
-
Avoid splashes and aerosol generation.
-
Keep containers closed when not in use.
-
IV. Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
| Scenario | Procedure |
| Powder Spill | 1. Evacuate the immediate area to prevent inhalation. 2. Wear appropriate PPE, including respiratory protection. 3. Gently cover the spill with a damp paper towel to avoid raising dust. 4. Carefully sweep the material into a designated waste container. 5. Clean the area with a wet cloth or sponge. |
| Solution Spill | 1. Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). 2. Collect the absorbed material into a designated chemical waste container. 3. Clean the spill area with an appropriate solvent or detergent and wipe dry. |
| Skin Contact | 1. Immediately wash the affected area with copious amounts of water for at least 15 minutes.[2] 2. Remove contaminated clothing. 3. Seek medical attention if irritation persists. |
| Eye Contact | 1. Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.[2] 2. Seek immediate medical attention. |
| Inhalation | 1. Move the individual to fresh air.[2] 2. If breathing is difficult, provide oxygen. 3. Seek medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth with water.[2] 3. Seek immediate medical attention. |
V. Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of the substance in accordance with federal, state, and local regulations.[2] Do not dispose of it down the drain.
-
Contaminated Materials: All disposable materials that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips, vials) should be considered chemical waste.
-
Waste Collection:
-
Place all solid and liquid waste into clearly labeled, sealed, and appropriate chemical waste containers.
-
Store waste containers in a designated, well-ventilated, and secure area.
-
Arrange for disposal through your institution's environmental health and safety (EHS) office.
-
VI. Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. creative-enzymes.com [creative-enzymes.com]
- 5. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
